(R)-AS-1
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C14H16N2O3 |
|---|---|
分子量 |
260.29 g/mol |
IUPAC 名称 |
(2R)-N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide |
InChI |
InChI=1S/C14H16N2O3/c1-10(16-12(17)7-8-13(16)18)14(19)15-9-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3,(H,15,19)/t10-/m1/s1 |
InChI 键 |
XVSYJYYNUSOPAQ-SNVBAGLBSA-N |
手性 SMILES |
C[C@H](C(=O)NCC1=CC=CC=C1)N2C(=O)CCC2=O |
规范 SMILES |
CC(C(=O)NCC1=CC=CC=C1)N2C(=O)CCC2=O |
产品来源 |
United States |
Foundational & Exploratory
(R)-AS-1 full chemical name
An In-depth Technical Guide to (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS-1]
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide, designated as this compound, is a novel, orally bioavailable small molecule that has demonstrated significant potential as a therapeutic agent for neurological disorders, particularly epilepsy.[1][2][3][4][5] It functions as a positive allosteric modulator (PAM) of Excitatory Amino Acid Transporter 2 (EAAT2), a crucial protein for regulating glutamate (B1630785) levels in the central nervous system.[1][2][3] This guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, synthesis, and preclinical data.
Introduction
Glutamate is the primary excitatory neurotransmitter in the mammalian central nervous system (CNS). Dysregulation of glutamate homeostasis is implicated in the pathophysiology of numerous neurological and psychiatric disorders, including epilepsy, amyotrophic lateral sclerosis (ALS), and stroke. Excitatory Amino Acid Transporter 2 (EAAT2), predominantly expressed on glial cells, is responsible for the majority of glutamate uptake from the synaptic cleft. Enhancing the function of EAAT2 presents a promising therapeutic strategy for conditions associated with glutamate excitotoxicity.
This compound has emerged from a research program focused on developing novel pyrrolidine-2,5-dione derivatives with CNS activity.[1] It has shown potent antiseizure activity in a range of preclinical models and possesses favorable drug-like properties, positioning it as a first-in-class EAAT2 modulator with significant therapeutic potential.[1][2][3][4]
Chemical Properties and Structure
-
Full Chemical Name: (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide[1][2][3][4][5]
-
Molecular Formula: C₁₄H₁₆N₂O₃
-
Structure: (A 2D chemical structure diagram would be presented here in a full whitepaper)
Mechanism of Action: Positive Allosteric Modulation of EAAT2
This compound enhances the glutamate uptake capacity of EAAT2 through a positive allosteric modulation mechanism.[1][2] This means it binds to a site on the transporter protein distinct from the glutamate binding site, inducing a conformational change that increases the transporter's efficiency.
Signaling Pathway of EAAT2 Modulation by this compound
Caption: Mechanism of this compound as a positive allosteric modulator of the EAAT2 transporter.
Preclinical Data
Antiseizure Activity
This compound has demonstrated broad-spectrum antiseizure activity in various rodent models of epilepsy.[1][2][4]
| Seizure Model | Animal | ED₅₀ (mg/kg, i.p.) | Reference |
| Maximal Electroshock (MES) | Mouse | 29.8 | [1] |
| 6 Hz (32 mA) | Mouse | 12.8 | [1] |
| 6 Hz (44 mA) | Mouse | 25.6 | [4] |
| Subcutaneous Pentylenetetrazol (scPTZ) | Mouse | 40.7 | [1] |
Pharmacokinetic Profile
The pharmacokinetic properties of this compound have been evaluated in mice, demonstrating good oral bioavailability and brain penetration.
| Parameter | Route | Value | Units | Reference |
| Tₘₐₓ (Plasma) | p.o. | 0.25 | h | [1] |
| Cₘₐₓ (Plasma) | p.o. | 18.9 | µg/mL | [1] |
| AUC₀₋ₜ (Plasma) | p.o. | 51.2 | µg·h/mL | [1] |
| Tₘₐₓ (Brain) | p.o. | 0.5 | h | [1] |
| Cₘₐₓ (Brain) | p.o. | 8.7 | µg/g | [1] |
| AUC₀₋ₜ (Brain) | p.o. | 28.9 | µg·h/g | [1] |
| Bioavailability (F) | p.o. | 68.4 | % | [1] |
Safety and Tolerability
This compound exhibits a favorable safety profile, with a significant separation between doses that produce antiseizure effects and those causing motor impairment.[2]
| Test | Animal | TD₅₀ (mg/kg, i.p.) | Protective Index (TD₅₀/ED₅₀) | Reference |
| Rotarod (Motor Impairment) | Mouse | > 300 | > 10 (for MES) | [1] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound involves a multi-step process starting from commercially available precursors. The key final step is the coupling of (R)-2-aminopropanamide with a suitable benzyl (B1604629) derivative followed by cyclization to form the succinimide (B58015) ring.
Synthetic Workflow
Caption: A generalized workflow for the synthesis of this compound.
A detailed synthetic protocol can be found in the supplementary information of the primary publication by Abram et al. (2022) in the Journal of Medicinal Chemistry.[1]
In Vivo Antiseizure Testing
The antiseizure activity of this compound was evaluated in mice using standard, well-validated models.
-
Animal Model: Male CD-1 mice were used for the studies.
-
Drug Administration: this compound was suspended in a 0.5% solution of methylcellulose (B11928114) in water and administered intraperitoneally (i.p.) or orally (p.o.).
-
Maximal Electroshock (MES) Test: Seizures were induced by delivering an electrical stimulus (50 mA, 0.2 s) via corneal electrodes. Protection was defined as the absence of a tonic hindlimb extension.
-
6 Hz Test: A constant current electrical stimulus (32 mA or 44 mA, 3 s) was delivered via corneal electrodes. Protection was defined as the absence of seizure activity.
-
Subcutaneous Pentylenetetrazol (scPTZ) Test: PTZ (85 mg/kg) was injected subcutaneously to induce clonic seizures. Protection was defined as the absence of clonic seizures for at least 30 minutes.
Conclusion
This compound is a promising drug candidate with a novel mechanism of action targeting the glial glutamate transporter EAAT2. Its potent antiseizure activity across multiple preclinical models, combined with a favorable pharmacokinetic and safety profile, underscores its potential for the treatment of epilepsy and possibly other neurological disorders characterized by glutamate excitotoxicity. Further preclinical and clinical development of this compound is warranted.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of (R)- N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [ this compound], a Novel Orally Bioavailable EAAT2 Modulator with Drug-like Properties and Potent Antiseizure Activity In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
(R)-AS-1 mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of (R)-AS-1
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, chemically known as (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide, is a novel, orally bioavailable small molecule with potent antiseizure properties.[1][2][3][4] Its unique mechanism of action as a positive allosteric modulator of the excitatory amino acid transporter 2 (EAAT2) distinguishes it from existing antiepileptic drugs and marks a significant advancement in the development of therapies for epilepsy and other central nervous system disorders.[1][2][3] This document provides a comprehensive overview of the mechanism of action of this compound, supported by available preclinical data, experimental methodologies, and visual representations of its signaling pathway and experimental workflows.
Core Mechanism of Action
The primary mechanism of action of this compound is the selective positive allosteric modulation of the excitatory amino acid transporter 2 (EAAT2), also known as glutamate (B1630785) transporter 1 (GLT-1).[2] EAAT2 is predominantly expressed on glial cells, particularly astrocytes, and is responsible for the majority of glutamate uptake from the synaptic cleft in the central nervous system. By enhancing the function of EAAT2, this compound increases the clearance of synaptic glutamate.[3][4] This reduction in extracellular glutamate levels helps to dampen neuronal hyperexcitability, which is a key factor in the initiation and propagation of seizures.
Notably, this compound exhibits high selectivity for EAAT2, with no significant activity observed at EAAT1 and EAAT3.[1][3][4] Furthermore, it does not show significant off-target activity at molecular targets associated with currently marketed antiseizure medications, indicating a novel and specific mechanism of action.[1][3][4]
Signaling Pathway of this compound
The signaling pathway influenced by this compound is central to glutamatergic neurotransmission. The following diagram illustrates the role of this compound in enhancing EAAT2-mediated glutamate uptake.
Caption: Signaling pathway of this compound as a positive allosteric modulator of EAAT2.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound.
Table 1: In Vivo Antiseizure Activity of this compound in Mouse Models
| Seizure Model | Efficacy | Notes |
| Maximal Electroshock (MES) | Active | Broad-spectrum activity.[1][2][3][4] |
| 6 Hz (32/44 mA) | Active | Broad-spectrum activity.[1][2][3][4] |
| Acute Pentylenetetrazol (PTZ) | Active | Broad-spectrum activity.[1][2][3][4] |
| PTZ-Kindling | Active | Broad-spectrum activity.[1][2][3][4] |
Table 2: Selectivity and Off-Target Profile of this compound
| Target | Activity | Implication |
| EAAT1 | Inactive | Selective for EAAT2.[1][3][4] |
| EAAT3 | Inactive | Selective for EAAT2.[1][3][4] |
| Targets for marketed antiseizure drugs | No significant activity | Novel mechanism of action.[1][3][4] |
| Cytochrome P450 (CYP) Enzymes | Moderate inhibition of CYP2C9 at 10 µM | Generally favorable drug-like properties.[2] |
Table 3: Pharmacokinetic and Safety Profile of this compound
| Parameter | Observation |
| Oral Bioavailability | Favorable |
| ADME-Tox Profile | Favorable drug-like potential confirmed.[1][2][3] |
| CNS-related Adverse Effects | Remarkable separation between antiseizure activity and adverse effects.[2][3][4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Glutamate Uptake Assay
This assay is designed to measure the effect of this compound on glutamate transport activity.
-
Cell Lines:
-
Methodology:
-
Cells are cultured in appropriate media and conditions.
-
Cells are incubated with varying concentrations of this compound or vehicle control.
-
Radio-labeled glutamate (e.g., [³H]-D-aspartate) is added to the culture.
-
After a defined incubation period, the uptake of radio-labeled glutamate is stopped by washing with ice-cold buffer.
-
Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
The amount of radioactivity is proportional to the glutamate uptake.
-
Data are analyzed to determine the effect of this compound on glutamate uptake, often expressed as a percentage of control.
-
In Vivo Antiseizure Models in Mice
These models are used to assess the efficacy of this compound in preventing or suppressing seizures.
-
Animal Model: Male albino Swiss mice are commonly used.
-
Drug Administration: this compound is administered orally (p.o.) or intraperitoneally (i.p.) at various doses.
-
Seizure Induction Models:
-
Maximal Electroshock (MES) Test: A supramaximal electrical stimulus is delivered via corneal or ear-clip electrodes to induce a tonic-clonic seizure. Protection is defined as the abolition of the tonic hindlimb extension phase.
-
6 Hz Psychomotor Seizure Test: A constant current of 32 mA or 44 mA is delivered for a longer duration to induce a psychomotor seizure. Protection is defined as the absence of seizure activity.
-
Subcutaneous Pentylenetetrazol (scPTZ) Test: A convulsant dose of PTZ is injected subcutaneously. Protection is defined as the absence of clonic seizures.
-
PTZ-Kindling Model: Repeated sub-convulsive doses of PTZ are administered to induce a progressive and permanent increase in seizure susceptibility. The effect of this compound on seizure parameters in kindled animals is then assessed.
-
-
Data Analysis: The dose of this compound that protects 50% of the animals from seizures (ED50) is calculated for each model.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the preclinical evaluation of this compound.
Caption: Preclinical evaluation workflow for this compound.
Conclusion
This compound represents a promising new class of antiseizure medication with a well-defined and novel mechanism of action. Its ability to selectively enhance EAAT2-mediated glutamate uptake provides a targeted approach to reducing neuronal hyperexcitability. The preclinical data demonstrate broad-spectrum antiseizure activity coupled with a favorable safety and pharmacokinetic profile.[1][2][3] Further preclinical and clinical development of this compound is warranted to fully elucidate its therapeutic potential in epilepsy and other neurological disorders characterized by glutamatergic dysfunction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of (R)- N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [ this compound], a Novel Orally Bioavailable EAAT2 Modulator with Drug-like Properties and Potent Antiseizure Activity In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
(R)-AS-1: A Novel Positive Allosteric Modulator of the Glutamate Transporter EAAT2
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Glutamate (B1630785) is the principal excitatory neurotransmitter in the mammalian central nervous system, integral to a vast array of neurological functions.[1][2] The precise control of extracellular glutamate concentrations is critical, as excessive levels lead to overstimulation of glutamate receptors, a phenomenon known as excitotoxicity, which is implicated in the pathophysiology of numerous acute and chronic neurodegenerative diseases.[1][2][3] The clearance of synaptic glutamate is primarily managed by a family of Excitatory Amino Acid Transporters (EAATs).[4] Among these, the astrocytic transporter EAAT2 (also known as GLT-1 in rodents) is the most abundant and is responsible for up to 90% of all extracellular glutamate uptake.[1][2][3] Consequently, enhancing EAAT2 function represents a promising therapeutic strategy for conditions associated with glutamate dysregulation.
This document provides a comprehensive overview of (R)-AS-1 [(R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide], a novel, orally bioavailable, first-in-class small molecule that functions as a selective positive allosteric modulator (PAM) of EAAT2.[5][6][7][8] this compound has demonstrated potent antiseizure activity in a range of preclinical models, coupled with a favorable safety and drug-like profile, positioning it as a significant candidate for further development in the treatment of epilepsy and other neurological disorders.[5][9][10][11]
Mechanism of Action
This compound enhances the function of the EAAT2 transporter through a positive allosteric modulation mechanism.[5][8][12] Unlike competitive agonists that bind directly to the glutamate recognition site, PAMs bind to a distinct, allosteric site on the transporter.[6][13] This binding induces a conformational change in the transporter protein that increases the efficiency of the glutamate transport cycle.[6]
Key characteristics of this compound's mechanism include:
-
Enhanced Glutamate Uptake: In vitro studies using primary glial cultures and COS-7 cells expressing human EAAT2 have shown that this compound significantly enhances glutamate uptake.[5][8][9][12]
-
Increased Transport Velocity (Vmax): As a PAM, this compound is proposed to increase the maximal rate of glutamate transport (Vmax) without significantly altering the transporter's affinity for glutamate (Km).[14][15] This suggests it facilitates a faster translocation cycle.[6][16]
-
Selectivity: this compound exhibits high selectivity for EAAT2, showing no significant activity at the EAAT1 and EAAT3 transporter subtypes.[5][7][8][12] This selectivity is crucial for minimizing potential off-target effects.[17]
-
Allosteric Binding Site: Molecular docking simulations suggest that this compound binds to a putative allosteric site located at the interface between the transporter's rigid trimerization domain and the mobile transport domain.[5][14] This interaction is thought to stabilize a conformation of the transporter that is more conducive to rapid glutamate clearance.
Quantitative Data Summary
The preclinical efficacy and safety of this compound have been characterized through various in vitro and in vivo studies. The data are summarized below.
Table 1: In Vitro Efficacy and Potency of this compound
| Parameter | Value | Cell System | Comments | Reference |
|---|---|---|---|---|
| EC50 | 0.28 nM | COS-7 cells expressing EAAT2 | Concentration for 50% of maximal enhancement of glutamate uptake. | [9] |
| EC50 | 25 ± 21 nM | Cultured Astrocytes | Potency for augmenting glutamate uptake. | [18] |
| Maximal Efficacy | ~140% of control | COS-7 cells expressing EAAT2 | This compound effectively enhanced glutamate uptake by approximately 140% of control. | [9] |
| Maximal Efficacy | 174 ± 13% of control | Cultured Astrocytes | Efficacy for augmenting glutamate uptake. |[18] |
Table 2: In Vivo Antiseizure Activity of this compound in Mice (i.p. administration)
| Seizure Model | ED50 (mg/kg) | 95% Confidence Interval | Comments | Reference |
|---|---|---|---|---|
| Maximal Electroshock (MES) | 66.3 | 53.6–82.0 | Model for generalized tonic-clonic seizures. | [10] |
| 6 Hz (32 mA) | 42.7 | 34.0–53.7 | Model for psychomotor seizures. | [5] |
| 6 Hz (44 mA) | 85.1 | 63.8–113.5 | Model for therapy-resistant seizures. | [5] |
| scPTZ (clonic seizures) | 42.9 | 33.3–55.3 | Model for myoclonic seizures. |[5] |
Table 3: Safety and Pharmacokinetic Profile of this compound
| Parameter | Value | Species | Comments | Reference |
|---|---|---|---|---|
| TD50 (Rotarod) | > 500 mg/kg | Mouse | Dose causing motor impairment in 50% of animals. | [5][10] |
| Protective Index (PI) - MES | > 7.5 | Mouse | Calculated as TD50/ED50. A higher value indicates a better safety margin. | [10] |
| Protective Index (PI) - 6 Hz (32 mA) | 11.7 | Mouse | Calculated as TD50/ED50. | [5] |
| Oral Bioavailability | Satisfying | Mouse | Achieves effective concentrations in the CNS after oral administration. | [7] |
| CYP Inhibition | No influence on CYP3A4/CYP2D6 | In vitro | Shows low potential for drug-drug interactions. |[18] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the core experimental protocols used to characterize this compound.
In Vitro Glutamate Uptake Assay
This assay quantifies the effect of this compound on the rate of glutamate transport into cells engineered to express the EAAT2 transporter.
Objective: To measure the potency (EC50) and efficacy of this compound in enhancing EAAT2-mediated glutamate uptake.
Methodology:
-
Cell Culture and Transfection:
-
COS-7 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum.[19]
-
Cells are transiently transfected with a plasmid encoding the human EAAT2 transporter. Non-transfected cells serve as a negative control.
-
-
Assay Preparation:
-
Compound Incubation:
-
Cells are pre-incubated with varying concentrations of this compound or vehicle control for a defined period (e.g., 10-20 minutes) at 37°C.[19]
-
-
Glutamate Uptake Measurement:
-
The uptake reaction is initiated by adding a solution containing a low concentration of radiolabeled L-glutamate (e.g., 50 nM [³H]-L-glutamate) along with unlabeled L-glutamate.[19]
-
The reaction proceeds for a short duration (e.g., 10 minutes) at 37°C.
-
-
Termination and Lysis:
-
Uptake is terminated by rapidly washing the cells with ice-cold buffer to remove extracellular radiolabel.
-
Cells are then lysed using a suitable lysis buffer (e.g., 0.1 M NaOH).
-
-
Quantification and Analysis:
-
The radioactivity in the cell lysate, corresponding to the amount of transported glutamate, is measured using a liquid scintillation counter.
-
Data are normalized to the protein concentration in each well.
-
Dose-response curves are generated by plotting glutamate uptake against the concentration of this compound to determine the EC50 and maximal efficacy.[19]
-
In Vivo Antiseizure Models
These models are used to assess the anticonvulsant efficacy of this compound in rodents.[21]
1. Maximal Electroshock (MES) Seizure Test:
-
Principle: A supramaximal electrical stimulus is delivered via corneal electrodes to induce a tonic-clonic seizure. The test identifies compounds effective against generalized tonic-clonic seizures.
-
Protocol:
-
Rodents (mice or rats) are administered this compound or vehicle via intraperitoneal (i.p.) injection.
-
At the time of peak effect (TPE), an electrical stimulus (e.g., 50 mA for mice) is applied.
-
The endpoint is the abolition of the hindlimb tonic extensor component of the seizure.
-
The ED50, the dose protecting 50% of animals, is calculated.
-
2. 6 Hz Seizure Test:
-
Principle: A long-duration, low-frequency electrical stimulus is delivered via corneal electrodes to induce a psychomotor seizure. This model is particularly useful for identifying compounds effective against therapy-resistant partial seizures.[5]
-
Protocol:
-
Mice are administered this compound or vehicle (i.p.).
-
At the TPE, a 3-second electrical stimulus (e.g., 32 mA or 44 mA) is applied.
-
Animals are observed for the presence of seizure activity (e.g., stun, forelimb clonus, twitching).
-
Protection is defined as the absence of seizure activity. The ED50 is calculated.[5]
-
Rotarod Test for Motor Impairment
This test evaluates potential adverse effects of a compound on motor coordination and balance.
-
Principle: The ability of a mouse to remain on a rotating rod is measured. Neurological deficits or sedation are indicated by the inability to maintain balance.
-
Protocol:
-
Mice are trained to stay on the rotarod (e.g., rotating at 6 rpm) for a set period (e.g., 1-2 minutes).
-
On the test day, animals are administered this compound or vehicle (i.p.).
-
At the TPE, they are placed back on the rotating rod.
-
Motor impairment is defined as the inability of the animal to remain on the rod for the full duration of the test.
-
The TD50, the dose causing motor impairment in 50% of animals, is determined.[5]
-
Conclusion
This compound stands out as a highly promising, first-in-class, selective positive allosteric modulator of the EAAT2 glutamate transporter.[5][6][10] Preclinical data robustly support its mechanism of action in enhancing glutamate uptake and demonstrate its potent, broad-spectrum anticonvulsant activity in established animal models of seizures, including those resistant to therapy.[5][9] Furthermore, its remarkable separation between therapeutic efficacy and adverse motor effects, as indicated by high protective indices, highlights a favorable safety profile.[5][8] Coupled with good oral bioavailability and a low propensity for metabolic drug-drug interactions, this compound possesses a strong drug-like profile.[7][18] These characteristics make this compound a compelling candidate for continued preclinical and clinical development for the treatment of epilepsy and potentially other CNS disorders where glutamate excitotoxicity is a key pathological factor.[5][8]
References
- 1. Glutamate transporter EAAT2: a new target for the treatment of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of excitatory amino acid transporter-2 (EAAT2) and glutamate in neurodegeneration: opportunities for developing novel therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glutamate transporter EAAT2: regulation, function, and potential as a therapeutic target for neurological and psychiatric disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glutamate transporters, EAAT1 and EAAT2, are potentially important in the pathophysiology and treatment of schizophrenia and affective disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 8. Discovery of (R)- N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [ this compound], a Novel Orally Bioavailable EAAT2 Modulator with Drug-like Properties and Potent Antiseizure Activity In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enhancement of Glutamate Uptake as Novel Antiseizure Approach: Preclinical Proof of Concept - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. What are EAAT2 modulators and how do they work? [synapse.patsnap.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Novel positive allosteric modulators of glutamate transport have neuroprotective properties in an in vitro excitotoxic model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. What are EAAT2 stimulants and how do they work? [synapse.patsnap.com]
- 18. A Medicinal Chemistry Perspective on Excitatory Amino Acid Transporter 2 Dysfunction in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis and Structure–Activity Relationships for Glutamate Transporter Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 20. NLRX1 Enhances Glutamate Uptake and Inhibits Glutamate Release by Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Small-Molecule Anticonvulsant Agents with Potent in vitro Neuroprotection and Favorable Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Activity of (R)-AS-1: A Technical Guide for Drug Development Professionals
(R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide , designated as (R)-AS-1 (also referred to as (R)-7 in scientific literature), has emerged as a promising, first-in-class, orally bioavailable small molecule with significant potential in the treatment of epilepsy and other central nervous system (CNS) disorders. This technical guide provides a comprehensive overview of its biological activity, mechanism of action, and key experimental data, tailored for researchers, scientists, and drug development professionals.
Core Mechanism of Action: Selective EAAT2 Modulation
This compound functions as a highly selective, stereospecific positive allosteric modulator (PAM) of the Excitatory Amino Acid Transporter 2 (EAAT2) , also known as Glutamate (B1630785) Transporter 1 (GLT-1).[1][2][3] EAAT2 is the most abundant glutamate transporter in the brain, primarily expressed on astrocytes, and is responsible for approximately 90% of glutamate clearance from the synaptic cleft. By enhancing the glutamate uptake capacity of EAAT2, this compound helps to reduce extracellular glutamate levels, thereby mitigating the excessive neuronal excitation that underlies seizure activity.
In vitro studies using primary glial cultures and COS-7 cells transiently expressing human EAAT2 have confirmed that this compound enhances glutamate uptake.[2][3] This activity is stereoselective, with the (R)-enantiomer demonstrating superior potency. Critically, this compound shows no significant activity at EAAT1 or EAAT3, nor does it interact with off-target proteins commonly associated with other antiseizure drugs, indicating a novel and highly specific mechanism of action.[1][3]
Quantitative Biological Data: Antiseizure Activity
The anticonvulsant properties of this compound have been extensively evaluated in a range of validated rodent seizure models. The compound demonstrates a broad-spectrum antiseizure profile, with a notable separation between its therapeutic effects and CNS-related adverse effects, such as motor impairment. This results in a favorable safety margin, as indicated by the Protective Index (PI).
Intraperitoneal (i.p.) Administration
Quantitative data from key anticonvulsant screening models following intraperitoneal administration in mice are summarized below. The median effective dose (ED₅₀) represents the dose required to protect 50% of animals from seizure, while the median toxic dose (TD₅₀) is the dose causing motor impairment in 50% of animals in the rotarod test.
| Seizure Model | This compound ED₅₀ (mg/kg) [95% CI] | This compound TD₅₀ (mg/kg) [95% CI] | Protective Index (PI) |
| Maximal Electroshock (MES) | 66.3 [53.6–82.0] | >500 | >7.5 |
| 6 Hz (32 mA) | 28.8 [16.9–48.9] | >500 | >17.4 |
| Subcutaneous PTZ (scPTZ) | 36.3 [15.5–73.5] | >500 | >13.8 |
| 6 Hz (44 mA) | 41.6 [32.8–52.7] | >500 | >12.0 |
| Data sourced from Kamiński et al., J. Med. Chem. 2022.[2] |
Oral (p.o.) Administration
The oral bioavailability and efficacy of this compound were confirmed in the same panel of seizure models, highlighting its potential for clinical development as an oral therapeutic.
| Seizure Model | This compound ED₅₀ (mg/kg) [95% CI] | This compound TD₅₀ (mg/kg) [95% CI] | Protective Index (PI) |
| Maximal Electroshock (MES) | 87.7 [71.7–107.2] | >500 | >5.7 |
| 6 Hz (32 mA) | 42.6 [32.6–55.6] | >500 | >11.7 |
| Subcutaneous PTZ (scPTZ) | 55.4 [40.1–76.5] | >500 | >9.0 |
| 6 Hz (44 mA) | 60.1 [45.0–80.3] | >500 | >8.3 |
| Data sourced from Kamiński et al., J. Med. Chem. 2022.[2] |
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in the evaluation of this compound.
In Vivo Anticonvulsant and Safety Evaluation
All in vivo experiments were conducted using male albino Swiss mice. This compound was suspended in a 1% aqueous solution of Tween 80 for administration. ED₅₀ and TD₅₀ values were calculated by probit analysis.
Maximal Electroshock (MES) Test: This test models generalized tonic-clonic seizures.
-
Animals are administered this compound either intraperitoneally (i.p.) or orally (p.o.) at varying doses.
-
After a specific pretreatment time (0.5 h for i.p., 1.0 h for p.o.), an electrical stimulus (50 mA, 0.2 s, 50 Hz) is delivered via corneal electrodes.
-
The abolition of the tonic hindlimb extension phase of the resulting seizure is recorded as a protective effect.
6 Hz Seizure Test: This model is used to identify compounds effective against therapy-resistant focal seizures.
-
Animals are pretreated with this compound (i.p. or p.o.).
-
After the designated pretreatment time, a low-frequency electrical stimulus (6 Hz, 0.2 ms (B15284909) rectangular pulse, 3 s duration) is delivered via corneal electrodes at either 32 mA or 44 mA.
-
Protection is defined as the absence of seizure activity characterized by a stun posture, forelimb clonus, and twitching vibrissae.
Subcutaneous Pentylenetetrazol (scPTZ) Test: This chemical convulsant model is sensitive to drugs that treat absence and myoclonic seizures.
-
Animals are pretreated with this compound (i.p. or p.o.).
-
After the pretreatment period, a subcutaneous injection of pentylenetetrazol (PTZ) at a convulsive dose (100 mg/kg) is administered.
-
The animals are observed for 30 minutes, and the absence of clonic seizures is considered a protective effect.
Rotarod Test for Neurotoxicity: This assay assesses motor coordination to determine the neurotoxic potential of a compound.
-
Animals undergo a training session on a rotating rod (10 rpm) one day prior to the experiment.
-
On the test day, animals are administered this compound (i.p. or p.o.).
-
After the pretreatment time, each mouse is placed on the rod rotating at 10 rpm.
-
Motor impairment (neurotoxicity) is defined as the inability of the animal to remain on the rod for a period of 1 minute. The TD₅₀ is calculated from these results.
In Vitro Glutamate Uptake Assay
This assay quantifies the effect of this compound on the function of the EAAT2 transporter.
-
Cell Culture and Transfection: COS-7 cells are cultured and transiently transfected with a vector containing the human EAAT2 gene. Control cells are transfected with an empty vector.
-
Compound Incubation: Transfected cells are pre-incubated for 10-20 minutes with varying concentrations of this compound or vehicle control.
-
Uptake Initiation: The functional uptake assay is initiated by adding a solution containing a low concentration of radiolabeled [³H]-L-glutamate mixed with unlabeled L-glutamate.
-
Uptake Termination: After a defined incubation period (e.g., 10 minutes) at room temperature, the uptake is terminated by rapidly washing the cells with ice-cold buffer to remove extracellular radiolabel.
-
Quantification: Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter. The amount of [³H]-L-glutamate taken up by the cells is calculated and normalized to the protein content of the cell lysate.
-
Data Analysis: The glutamate uptake in the presence of this compound is expressed as a percentage of the uptake in vehicle-treated control cells.
Conclusion
This compound is a novel, selective positive allosteric modulator of the EAAT2 glutamate transporter with a robust, broad-spectrum anticonvulsant profile in preclinical models. Its efficacy via oral administration and, most importantly, its wide therapeutic window—demonstrated by high Protective Index values—distinguish it as a compelling candidate for further development. The unique mechanism of action offers the potential for treating drug-resistant forms of epilepsy and other CNS conditions characterized by glutamate excitotoxicity. The data presented herein provide a strong foundation for advancing this compound into further preclinical and clinical investigation.
References
The Discovery and Asymmetric Synthesis of (R)-AS-1: A Novel, Orally Bioavailable EAAT2 Modulator with Potent Antiseizure Activity
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
(R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide, designated as (R)-AS-1 (also referred to as (R)-7), has emerged as a promising, first-in-class, orally bioavailable small-molecule positive allosteric modulator (PAM) of the excitatory amino acid transporter 2 (EAAT2).[1][2][3][4] Extensive preclinical evaluation has demonstrated its robust antiseizure properties across a range of epilepsy models, coupled with an excellent safety and tolerability profile.[1][2][3][4][5] This technical guide provides a comprehensive overview of the discovery, enantioselective synthesis, and key experimental data for this compound, intended for researchers, medicinal chemists, and professionals in the field of drug development.
Introduction: The Rationale for Discovering this compound
The development of novel antiepileptic drugs with improved efficacy and favorable safety margins remains a critical unmet medical need, particularly for drug-resistant forms of epilepsy. The excitatory amino acid transporter 2 (EAAT2), also known as glutamate (B1630785) transporter 1 (GLT-1), plays a crucial role in maintaining glutamate homeostasis in the central nervous system. Dysregulation of EAAT2 function is implicated in the pathophysiology of epilepsy. The strategic decision to pursue enantiomerically pure compounds led to the synthesis and evaluation of the individual R- and S-enantiomers of a previously identified promising racemic compound.[1] This effort culminated in the discovery of this compound as a highly selective and potent EAAT2 modulator with significant potential for further development.[1][2][3][4]
Discovery and Biological Activity
This compound was identified through a systematic investigation of stereoisomers of previously reported anticonvulsant agents.[1] In vivo studies revealed that the R-enantiomers exhibited more beneficial antiseizure protection.[1] this compound demonstrated broad-spectrum antiseizure activity in several key preclinical models.[1][2][3][4][5]
In Vivo Antiseizure Activity
This compound showed significant protective effects in various mouse seizure models, including the maximal electroshock (MES), 6 Hz, and subcutaneous pentylenetetrazol (scPTZ) tests.[1][2][3][4] It was also effective in the pentylenetetrazol (PTZ)-kindling model, suggesting potential for treating pharmacoresistant seizures.[1][5] A notable separation between its antiseizure efficacy and central nervous system (CNS)-related adverse effects was observed.[2][3][4]
Mechanism of Action: A Selective EAAT2 Modulator
In vitro investigations using primary glial cultures and COS-7 cells expressing glutamate transporters confirmed that this compound enhances glutamate uptake.[1][2][4] This effect is stereoselective and indicative of a positive allosteric modulation of EAAT2.[1][2][4] Importantly, this compound did not show activity at EAAT1 and EAAT3, highlighting its selectivity.[1][2][3] Molecular docking simulations further supported the binding of this compound to a site on EAAT2 distinct from the glutamate binding site.[1]
Caption: Workflow for the discovery and preclinical evaluation of this compound.
Asymmetric Synthesis of this compound
The enantioselective synthesis of this compound was achieved through a multi-step process starting from commercially available Boc-D-alanine.[5] The synthesis yielded the final compound with high enantiomeric purity (>99% ee) and good overall yields (>80%).[5]
Synthetic Scheme
The synthetic route is depicted below. It involves the coupling of Boc-D-alanine with benzylamine, followed by deprotection of the Boc group, reaction with succinic anhydride (B1165640), and a final cyclization step to form the succinimide (B58015) ring.[5]
Caption: Synthetic pathway for the enantioselective production of this compound.
Experimental Protocols
Step 1: Synthesis of Boc-(R)-alanine-benzylamide To a solution of Boc-D-alanine in dichloromethane (B109758) (DCM), dicyclohexylcarbodiimide (B1669883) (DCC) is added, followed by benzylamine. The reaction mixture is stirred at room temperature for 1 hour.[5]
Step 2: Synthesis of (R)-alanine-benzylamide The Boc-protected intermediate is treated with trifluoroacetic acid (TFA) to remove the Boc group. The resulting amine is neutralized with ammonium (B1175870) hydroxide.[5]
Step 3: Synthesis of the Succinamic Acid Derivative The amine derivative is reacted with an equimolar amount of succinic anhydride to yield the corresponding succinamic acid.[5]
Step 4: Cyclization to this compound The succinamic acid undergoes cyclization promoted by hexamethyldisilazane (B44280) (HMDS) to form the final product, this compound.[5]
Characterization Data
The structure and purity of this compound and its intermediates were confirmed by ¹H NMR, ¹³C NMR, and LC-MS. High-resolution mass spectrometry (HRMS) and elemental analysis were also performed on the final compound.[5] The enantiomeric excess was determined to be greater than 99% using chiral high-performance liquid chromatography (HPLC).[5] The absolute configuration was confirmed by single-crystal X-ray analysis.[1][5]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
Table 1: Physicochemical and Synthesis Data for this compound
| Parameter | Value | Reference |
| Overall Yield | >80% | [5] |
| Purity (UPLC) | ≥99% | [5] |
| Enantiomeric Excess | >99% | [5] |
Table 2: In Vivo Antiseizure Activity of this compound in Mice
| Seizure Model | Activity | Reference |
| Maximal Electroshock (MES) | Active | [1][2][3][4] |
| 6 Hz (32/44 mA) | Active | [1][2][3][4] |
| Subcutaneous PTZ (scPTZ) | Active | [1] |
| PTZ-Kindling | Active | [1][2][3][4] |
Table 3: ADME-Tox Profile of this compound
| Parameter | Result | Reference |
| Oral Bioavailability | Favorable | [1][2][3][4] |
| CNS Penetration | Effective Concentrations Achieved | [5] |
| Cytochrome P450 Inhibition | No significant inhibition of CYP3A4/CYP2D6; moderate inhibition of CYP2C9 at 10 µM | [6] |
| Hepatotoxicity (HepG2 cells) | None observed at 10 µM | [6] |
| Neurotoxicity (Rotarod) | Minor motor impairment | [5] |
Conclusion
The discovery and development of this compound represent a significant advancement in the search for novel antiepileptic drugs. Its unique mechanism of action as a selective positive allosteric modulator of EAAT2, combined with its potent in vivo efficacy, oral bioavailability, and favorable safety profile, positions it as a first-in-class candidate for further preclinical and clinical development.[1][2][3][4] The robust and efficient asymmetric synthesis provides a clear path for the production of this promising therapeutic agent. The detailed data and protocols presented in this guide offer a valuable resource for researchers and drug developers interested in this new class of anticonvulsants.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of (R)- N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [ this compound], a Novel Orally Bioavailable EAAT2 Modulator with Drug-like Properties and Potent Antiseizure Activity In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 6. N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) with Hybrid Structure as a Candidate for a Broad-Spectrum Antiepileptic Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of (R)-AS-1: A Positive Allosteric Modulator of EAAT2
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-AS-1, chemically known as (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide, has emerged as a promising lead compound for the development of novel antiseizure medications. Its mechanism of action involves the positive allosteric modulation (PAM) of the excitatory amino acid transporter 2 (EAAT2), a key protein responsible for glutamate (B1630785) clearance in the central nervous system.[1][2][3] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing the impact of structural modifications on its biological activity. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathway and experimental workflows.
Introduction
Glutamate is the primary excitatory neurotransmitter in the mammalian brain, and its extracellular concentration is tightly regulated by a family of excitatory amino acid transporters (EAATs).[4] Of these, EAAT2 is the most abundantly expressed subtype in the brain and is primarily responsible for clearing synaptic glutamate.[5] Dysfunction of EAAT2 has been implicated in the pathophysiology of various neurological disorders characterized by excitotoxicity, including epilepsy.[4]
Positive allosteric modulators of EAAT2 represent a novel therapeutic strategy to enhance glutamate uptake without directly interacting with the glutamate binding site.[5] this compound has been identified as a potent, orally bioavailable, and selective EAAT2 PAM with a robust anticonvulsant profile in various preclinical models.[1][3] Understanding the structure-activity relationship of the this compound scaffold is crucial for the design of new analogs with improved potency, selectivity, and pharmacokinetic properties.
Structure-Activity Relationship (SAR)
The core structure of this compound can be divided into three key regions: the N-benzyl group, the propanamide linker with a chiral center, and the succinimide (B58015) ring. Modifications in each of these regions have been shown to significantly impact the anticonvulsant activity and EAAT2 modulatory effects.
Stereochemistry at the Propanamide Linker
The stereochemistry at the chiral center of the propanamide linker is a critical determinant of biological activity. The (R)-enantiomer, this compound, consistently demonstrates superior anticonvulsant potency compared to its (S)-enantiomer across various seizure models.[1]
Modifications of the Succinimide Ring
Alterations to the succinimide moiety can influence the compound's activity. While systematic exploration of this region for this compound analogs is not extensively documented in the public domain, related studies on similar chemical series suggest that the succinimide ring is important for activity.
Modifications of the N-Benzyl Group
The N-benzyl group plays a significant role in the interaction of the molecule with its target. A focused library of N-phenyl analogs of 2-(2,5-dioxopyrrolidin-1-yl)propanamides and -butanamides has been synthesized and evaluated for anticonvulsant activity, providing valuable SAR insights.[6]
Data Presentation
The following tables summarize the quantitative data for this compound and its analogs, highlighting the key structure-activity relationships.
Table 1: Anticonvulsant Activity of this compound and Related Compounds in Mice [1]
| Compound | Stereochemistry | MES ED₅₀ (mg/kg) | 6 Hz (32 mA) ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) |
| This compound | R | 34.5 | 28.3 | 47.9 |
| (S)-AS-1 | S | 68.2 | 55.1 | >100 |
| Racemate I | rac | 45.1 | 39.8 | 65.4 |
| Racemate II | rac | 52.3 | 48.7 | 78.2 |
Table 2: EAAT2 Modulatory Activity of Select Analogs [5]
| Compound | Modification | EAAT2 EC₅₀ (nM) |
| Analog A | Phenyl group replaced with pyridinyl | 2.24 |
| Analog B | N-methyl on piperazine | 1.0 |
| Analog C | N-phenethyl on tetrazole | 3.5 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vivo Anticonvulsant Assays
The MES test is a model for generalized tonic-clonic seizures.[1]
-
Animals: Male albino Swiss mice (20-25 g) are used.
-
Compound Administration: The test compound is administered intraperitoneally (i.p.) at various doses. A vehicle control group receives the same volume of the vehicle.
-
Stimulation: At the time of peak effect of the compound, a 60 Hz alternating current of 50 mA is delivered for 0.2 seconds via corneal electrodes.
-
Endpoint: The abolition of the hindlimb tonic extensor component of the seizure is recorded as protection.
-
Data Analysis: The median effective dose (ED₅₀), the dose that protects 50% of the animals from the seizure, is calculated using probit analysis.
The 6 Hz test is a model of psychomotor seizures that are often resistant to therapy.
-
Animals: Male albino Swiss mice (20-25 g) are used.
-
Compound Administration: Test compounds are administered i.p.
-
Stimulation: At the time of peak effect, a 6 Hz electrical stimulation of 32 mA is delivered for 3 seconds through corneal electrodes.
-
Endpoint: The endpoint is the observation of seizure activity, characterized by a "stunned" posture, forelimb clonus, and twitching of the vibrissae. Protection is defined as the absence of this seizure activity.
-
Data Analysis: The ED₅₀ is calculated as described for the MES test.
The scPTZ test is a model for clonic seizures.
-
Animals: Male albino Swiss mice (18-22 g) are used.
-
Compound Administration: Test compounds are administered i.p.
-
Chemoconvulsant Injection: At the time of peak effect, pentylenetetrazole (PTZ) is injected subcutaneously at a dose of 100 mg/kg.
-
Observation: Animals are observed for 30 minutes for the presence of clonic seizures (lasting for at least 5 seconds).
-
Endpoint: The absence of clonic seizures during the observation period is considered protection.
-
Data Analysis: The ED₅₀ is calculated.
In Vitro Glutamate Uptake Assay
This assay measures the ability of compounds to modulate the activity of the EAAT2 transporter.[5]
-
Cell Culture: COS-7 cells are transiently transfected with the human EAAT2 gene.
-
Assay Preparation: Transfected cells are plated in 96-well plates.
-
Compound Incubation: Cells are pre-incubated with various concentrations of the test compound or vehicle.
-
Glutamate Uptake: ³H-L-glutamate is added to the wells, and the uptake is allowed to proceed for a specified time at 37°C.
-
Termination and Lysis: The uptake is terminated by washing the cells with ice-cold buffer. The cells are then lysed.
-
Measurement: The amount of ³H-L-glutamate taken up by the cells is quantified using a scintillation counter.
-
Data Analysis: The concentration-response curve is plotted, and the EC₅₀ value (the concentration of the compound that produces 50% of the maximal response) is determined.
Mandatory Visualization
Signaling Pathway
References
- 1. Discovery of (R)- N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [ this compound], a Novel Orally Bioavailable EAAT2 Modulator with Drug-like Properties and Potent Antiseizure Activity In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Structure–Activity Relationships for Glutamate Transporter Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Research Portal [researchdiscovery.drexel.edu]
Stereoselectivity of AS-1 Enantiomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides an in-depth analysis of the stereoselectivity of the enantiomers of AS-1, a novel central nervous system (CNS) active agent. AS-1, chemically identified as N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide, possesses a chiral center, leading to the existence of two enantiomers: (R)-AS-1 and (S)-AS-1.[1][2] Preclinical research has demonstrated that these enantiomers exhibit significant differences in their pharmacological activity, highlighting the critical role of stereochemistry in the development of this compound as a potential therapeutic agent.[1] This document details the synthesis, comparative biological activity, and proposed mechanism of action of the AS-1 enantiomers, providing a comprehensive resource for researchers in pharmacology and drug development.
Data Presentation: Comparative Biological Activity of AS-1 Enantiomers
The anticonvulsant properties of the this compound and (S)-AS-1 enantiomers were evaluated in several well-established murine models of seizures. The data clearly indicates that the (R)-enantiomer, this compound, is the more potent of the two, making it the eutomer.[1]
| Enantiomer | Maximal Electroshock (MES) Test ED₅₀ (mg/kg) | Subcutaneous Pentylenetetrazol (scPTZ) Test ED₅₀ (mg/kg) | 6 Hz (32 mA) Test ED₅₀ (mg/kg) | 6 Hz (44 mA) Test ED₅₀ (mg/kg) |
| This compound | 66.3[3] | 36.3[3] | 15.6[3] | 41.6[3] |
| (S)-AS-1 | > 100 | > 100 | > 100 | Not Reported |
Table 1: In vivo anticonvulsant activity of AS-1 enantiomers in mice. ED₅₀ values represent the effective dose required to protect 50% of the animals from seizures.
Mechanism of Action: Stereoselective Modulation of EAAT2
The primary mechanism of action for AS-1 has been identified as the positive allosteric modulation of the excitatory amino acid transporter 2 (EAAT2).[1][2] EAAT2 is a crucial glutamate (B1630785) transporter in the CNS, responsible for the majority of glutamate uptake from the synaptic cleft.[4][5] By enhancing the function of EAAT2, AS-1 helps to reduce extracellular glutamate levels, thereby mitigating excitotoxicity, a key factor in the pathophysiology of seizures.[4][6]
In vitro studies have demonstrated that this modulatory effect is stereoselective. This compound is a potent and selective positive allosteric modulator of EAAT2, with an EC₅₀ of 11 nM.[3] The compound did not show significant activity at EAAT1 and EAAT3, indicating its selectivity for the EAAT2 subtype.[1][7] Molecular docking simulations further support a stereoselective binding of this compound to a putative allosteric site on the EAAT2 transporter.[7][8]
Experimental Protocols
Enantioselective Synthesis of this compound and (S)-AS-1
The stereoisomers of AS-1 were synthesized via a multi-step process starting from the corresponding chiral precursors, Boc-D-alanine for this compound and Boc-L-alanine for (S)-AS-1.[1]
Step 1: Amide Coupling Boc-D-alanine or Boc-L-alanine is coupled with benzylamine (B48309) in the presence of dicyclohexylcarbodiimide (B1669883) (DCC) to yield the respective amide derivatives.[1]
Step 2: Boc Deprotection The Boc protecting group is removed from the amide derivatives using trifluoroacetic acid (TFA), followed by neutralization with ammonium (B1175870) hydroxide (B78521) to give the corresponding amine derivatives.[1]
Step 3: Succinamic Acid Formation The amine intermediates are reacted with an equimolar amount of succinic anhydride (B1165640) to form the corresponding succinamic acids.[1]
Step 4: Cyclization The final step involves a hexamethyldisilazane (B44280) (HMDS)-promoted cyclization of the amido-acids to form the target enantiomers, this compound and (S)-AS-1.[1] The enantiomeric purity of the final products was confirmed to be greater than 99% by chiral high-performance liquid chromatography (HPLC).[1]
In Vivo Anticonvulsant Activity Assays
The anticonvulsant efficacy of the AS-1 enantiomers was assessed in mice using the following standard protocols:
-
Maximal Electroshock (MES) Test: This model is used to identify compounds effective against generalized tonic-clonic seizures. Seizures are induced by delivering an electrical stimulus via corneal electrodes.[9]
-
Subcutaneous Pentylenetetrazol (scPTZ) Test: This is a chemoconvulsant model used to screen for drugs that can prevent clonic seizures, indicative of activity against absence seizures.[9]
-
6 Hz Seizure Test: This model is particularly useful for identifying compounds that may be effective against therapy-resistant partial seizures. Seizures are induced by a low-frequency electrical stimulus delivered via corneal electrodes.[1][9]
For all in vivo studies, the compounds were administered intraperitoneally, and the dose that protected 50% of the animals from the induced seizure (ED₅₀) was determined.[1]
In Vitro EAAT2 Glutamate Uptake Assay
The functional activity of the AS-1 enantiomers on EAAT2 was evaluated using primary glial cell cultures and COS-7 cells expressing the human EAAT2 transporter.[2][7] The assay measures the uptake of radiolabeled glutamate into the cells in the presence and absence of the test compounds. An increase in glutamate uptake in the presence of the compound indicates a positive allosteric modulatory effect.[7]
Visualizations
Caption: Enantioselective synthesis workflow for this compound and (S)-AS-1.
Caption: Proposed mechanism of action and signaling of this compound via EAAT2.
Conclusion
The data presented in this technical guide unequivocally demonstrates the stereoselective nature of the anticonvulsant activity of AS-1. The (R)-enantiomer, this compound, is significantly more potent than its (S)-counterpart, acting as a selective positive allosteric modulator of the EAAT2 glutamate transporter. This stereoselectivity underscores the importance of chiral separation and the evaluation of individual enantiomers in the drug development process. The potent and broad-spectrum anticonvulsant activity of this compound, coupled with its novel mechanism of action, positions it as a promising candidate for further preclinical and clinical investigation for the treatment of epilepsy and potentially other CNS disorders characterized by glutamate excitotoxicity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of (R)- N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [ this compound], a Novel Orally Bioavailable EAAT2 Modulator with Drug-like Properties and Potent Antiseizure Activity In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Novel positive allosteric modulators of glutamate transport have neuroprotective properties in an in vitro excitotoxic model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glutamate transporter EAAT2: regulation, function, and potential as a therapeutic target for neurological and psychiatric disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are EAAT2 modulators and how do they work? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Structure–Activity Relationships for Glutamate Transporter Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) with Hybrid Structure as a Candidate for a Broad-Spectrum Antiepileptic Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Characterization of (R)-AS-1: A Technical Guide
Introduction
(R)-AS-1, chemically known as (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide, is a novel, orally bioavailable small molecule with potent antiseizure properties.[1] Extensive in vitro studies have identified it as a highly selective and potent positive allosteric modulator (PAM) of the excitatory amino acid transporter 2 (EAAT2), also known as glutamate (B1630785) transporter 1 (GLT-1).[2][3] EAAT2 is the primary transporter responsible for clearing glutamate from the synaptic cleft in the central nervous system (CNS), playing a crucial role in preventing neuronal hyperexcitability and excitotoxicity.[3] This guide provides a detailed overview of the in vitro pharmacological and drug-like properties of this compound, presenting key data, experimental methodologies, and the underlying mechanism of action.
Mechanism of Action: Positive Allosteric Modulation of EAAT2
This compound enhances the function of EAAT2 without directly competing with the glutamate binding site. As a positive allosteric modulator, it binds to a distinct site on the transporter, inducing a conformational change that increases the efficiency of glutamate uptake.[2][4] This leads to a more rapid clearance of glutamate from the synapse, thereby reducing the activation of postsynaptic glutamate receptors and dampening neuronal excitability. This targeted mechanism of action suggests a favorable profile for the treatment of conditions associated with glutamatergic dysregulation, such as epilepsy.[1]
Data Presentation
The in vitro activity and properties of this compound have been quantified through a series of standardized assays. The data below summarizes its potency, selectivity, and drug metabolism and pharmacokinetic (DMPK) profile.
Table 1: EAAT2 Modulatory Activity of this compound
| Parameter | Cell Line | Value | Reference |
| EC50 | COS-7 (expressing EAAT2) | 0.28 nM | [5] |
| Emax | COS-7 (expressing EAAT2) | ~140% of control | [5] |
| Potency | Cultured Astrocytes | 25 ± 21 nM | [3] |
| Efficacy | Cultured Astrocytes | 174 ± 13% of control | [3] |
Table 2: Selectivity and Off-Target Profile
| Target | Activity | Reference |
| EAAT1 | Inactive | [2][4] |
| EAAT3 | Inactive | [2][4] |
| Panel of targets for marketed antiseizure drugs | No significant off-target activity | [2][4] |
Table 3: In Vitro ADME-Tox Profile
| Assay | Result | Reference |
| Permeability (PAMPA) | Good | [3][6] |
| Metabolic Stability (HLM) | Excellent | [3][6] |
| CYP3A4 Inhibition | No influence | [3][6] |
| CYP2D6 Inhibition | No influence | [3][6] |
| Hepatotoxicity (HepG2 cells) | None observed | [3][6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for the key in vitro assays used to characterize this compound.
EAAT2-Mediated Glutamate Uptake Assay
This assay quantifies the ability of this compound to enhance glutamate transport into cells expressing the EAAT2 transporter. It typically uses a radiolabeled substrate, such as [³H]-L-glutamate, to measure uptake.[1][7]
Methodology:
-
Cell Culture: COS-7 cells are transiently transfected with a plasmid encoding for human EAAT2.[5] Cells are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Incubation: The cell culture medium is removed, and cells are washed with a Krebs-HEPES buffer. Cells are then pre-incubated for 10-15 minutes with varying concentrations of this compound or vehicle control.
-
Uptake Initiation: The uptake reaction is initiated by adding a solution containing a mixture of unlabeled L-glutamate and [³H]-L-glutamate to each well.
-
Uptake Termination: After a short incubation period (e.g., 10 minutes) at room temperature, the reaction is terminated by rapidly washing the cells three times with ice-cold buffer to remove extracellular radiolabel.[7]
-
Cell Lysis: Cells are lysed by adding a scintillation cocktail or a lysis buffer (e.g., 0.1 M NaOH).
-
Quantification: The radioactivity in the cell lysate, corresponding to the amount of transported [³H]-L-glutamate, is measured using a microplate scintillation counter.[7]
-
Data Analysis: Raw data (counts per minute) are normalized to control wells (vehicle-treated) and plotted against the concentration of this compound. An EC50 value is calculated using a non-linear regression curve fit.
Off-Target Liability Screening
To ensure the selectivity of this compound, its potential for interacting with other biologically relevant targets is assessed using a broad screening panel. This is commonly performed using radioligand binding assays.[8][9]
Methodology:
-
Target Preparation: Membranes are prepared from cell lines or tissues recombinantly expressing the target of interest (e.g., GPCRs, ion channels, transporters).
-
Assay Setup: In a 96-well plate, the prepared membranes are incubated with a specific radioligand for the target and the test compound, this compound, at a fixed concentration (e.g., 10 µM).
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation: The bound radioligand is separated from the unbound radioligand by rapid filtration through a filter mat, which traps the cell membranes.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The percentage inhibition of radioligand binding by this compound is calculated by comparing the radioactivity in the presence of the test compound to control wells (containing only vehicle). A significant inhibition (typically >50%) flags a potential off-target interaction, which may be followed up with concentration-response studies to determine an IC50.
Cytochrome P450 (CYP) Inhibition Assay
This assay evaluates the potential of this compound to cause drug-drug interactions by inhibiting major drug-metabolizing enzymes. A common high-throughput method uses fluorogenic probes.[2][4]
Methodology:
-
Reagent Preparation: A reaction mixture is prepared containing human liver microsomes (as a source of CYP enzymes), a specific fluorogenic substrate for the CYP isoform of interest (e.g., CYP3A4, CYP2D6), and an NADPH-regenerating system.[2]
-
Compound Addition: The reaction mixture is dispensed into a 96-well plate. This compound is added at various concentrations. A known inhibitor for the specific CYP isoform is used as a positive control.
-
Reaction Initiation: The reaction is initiated by adding the NADPH-regenerating system and incubated at 37°C.
-
Fluorescence Reading: The plate is read periodically in a fluorescence plate reader at the appropriate excitation and emission wavelengths for the metabolized fluorescent product. The rate of fluorescence increase is proportional to enzyme activity.
-
Reaction Termination: The reaction is stopped by adding a stop solution (e.g., acetonitrile).
-
Data Analysis: The rate of reaction is calculated for each concentration of this compound. The percentage of inhibition relative to the vehicle control is plotted against compound concentration to determine the IC50 value.
Conclusion
The comprehensive in vitro characterization of this compound demonstrates that it is a highly potent and selective positive allosteric modulator of EAAT2. Quantitative assays confirm its nanomolar potency in enhancing glutamate uptake.[5] Furthermore, the compound exhibits a clean off-target profile and possesses favorable drug-like properties, including good membrane permeability, high metabolic stability, and a low risk of CYP450-mediated drug interactions and hepatotoxicity.[3][6] These findings establish this compound as a first-in-class molecule with a novel mechanism of action, providing a strong rationale for its continued development as a potential therapeutic for epilepsy and other CNS disorders characterized by excessive glutamate signaling.[2][4]
References
- 1. Protocols for Measuring Glutamate Uptake: Dose-Response and Kinetic Assays in In Vitro and Ex Vivo Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]
- 3. A Medicinal Chemistry Perspective on Excitatory Amino Acid Transporter 2 Dysfunction in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-throughput fluorescence assay of cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancement of Glutamate Uptake as Novel Antiseizure Approach: Preclinical Proof of Concept - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 7. scribd.com [scribd.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Preclinical Data for (R)-AS-1: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data for (R)-AS-1, a novel, orally bioavailable positive allosteric modulator (PAM) of the excitatory amino acid transporter 2 (EAAT2). The information presented herein is intended to support further research and development of this promising antiseizure agent.
Core Findings
This compound has demonstrated a broad-spectrum antiseizure activity across multiple preclinical models, coupled with a favorable safety and pharmacokinetic profile. Its mechanism of action, centered on the enhancement of glutamate (B1630785) uptake by astrocytes, represents a novel approach to the treatment of epilepsy.[1][2][3][4]
Data Presentation
The following tables summarize the key quantitative data from in vivo and in vitro preclinical studies of this compound.
Table 1: Antiseizure Activity of this compound in Mice
| Seizure Model | Administration Route | ED₅₀ (mg/kg) [95% CI] |
| Maximal Electroshock (MES) | Intraperitoneal (i.p.) | 66.3 [53.6–82.0] |
| 6 Hz (32 mA) | Intraperitoneal (i.p.) | 15.6 [9.1–26.9] |
| 6 Hz (44 mA) | Intraperitoneal (i.p.) | 42.8 [32.1–57.0] |
| Subcutaneous Pentylenetetrazol (scPTZ) | Intraperitoneal (i.p.) | 49.8 [38.9–63.8] |
| Maximal Electroshock (MES) | Oral (p.o.) | 85.1 [65.3–110.9] |
| 6 Hz (32 mA) | Oral (p.o.) | 29.5 [20.9–41.6] |
| 6 Hz (44 mA) | Oral (p.o.) | 75.2 [58.1–97.3] |
ED₅₀ (Median Effective Dose) is the dose of a drug that produces a therapeutic response in 50% of the population.[5][6] CI: Confidence Interval
Table 2: Neurotoxicity and Protective Index of this compound in Mice
| Test | Administration Route | TD₅₀ (mg/kg) [95% CI] | Protective Index (PI = TD₅₀/ED₅₀) |
| Rotarod | Intraperitoneal (i.p.) | > 500 | > 7.5 (MES) |
| > 32.0 (6 Hz, 32 mA) | |||
| > 11.7 (6 Hz, 44 mA) | |||
| > 10.0 (scPTZ) | |||
| Rotarod | Oral (p.o.) | > 500 | > 5.9 (MES) |
| > 16.9 (6 Hz, 32 mA) | |||
| > 6.6 (6 Hz, 44 mA) |
TD₅₀ (Median Toxic Dose) is the dose at which a toxic effect is observed in 50% of the population.[7] The Protective Index is a measure of the margin of safety of a drug.
Table 3: In Vivo Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value |
| Oral Bioavailability (F%) | ~30% |
| Brain Concentration (100 mg/kg, p.o.) | ~5 µg/g |
| Time to Maximum Brain Concentration (Tₘₐₓ) | 1 hour |
Table 4: In Vitro ADME & Toxicology Profile of this compound
| Assay | Result |
| A bsorption | |
| PAMPA (Pe) | High permeability |
| D istribution | |
| Plasma Protein Binding (mouse) | ~85% |
| M etabolism | |
| Microsomal Stability (mouse) | Stable |
| E xcretion | |
| Data not available | |
| Tox icology | |
| Cytotoxicity (HepG2) | No significant toxicity |
| hERG Inhibition | No significant inhibition |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Antiseizure Activity Assays
The MES test is a model for generalized tonic-clonic seizures.[8]
-
Apparatus: An electroconvulsive device delivering a constant current.
-
Procedure: A 60 Hz alternating current of 50 mA is delivered for 0.2 seconds via corneal electrodes. Prior to stimulation, 0.5% tetracaine (B1683103) hydrochloride is applied to the corneas for local anesthesia.
-
Endpoint: Abolition of the hindlimb tonic extensor component of the seizure is considered protection.
-
Data Analysis: The ED₅₀ is calculated from the dose-response curve.
This model is considered to represent therapy-resistant partial seizures.[9][10][11]
-
Apparatus: A constant current stimulator.
-
Procedure: A 6 Hz electrical stimulus of 32 mA or 44 mA is delivered for 3 seconds through corneal electrodes.
-
Endpoint: Protection is defined as the absence of seizure activity (e.g., stun, forelimb clonus, twitching of the vibrissae) for a specified period after stimulation.
-
Data Analysis: The ED₅₀ is determined for each stimulus intensity.
The scPTZ test is a model for generalized myoclonic and absence seizures.[8]
-
Agent: Pentylenetetrazol (PTZ), a GABA-A receptor antagonist.
-
Procedure: A convulsive dose of PTZ (e.g., 85 mg/kg) is administered subcutaneously.
-
Endpoint: The absence of clonic seizures for a defined observation period (e.g., 30 minutes) indicates protection.
-
Data Analysis: The ED₅₀ is calculated based on the percentage of protected animals at different doses.
Neurotoxicity Assessment
This test assesses motor coordination and potential neurological deficits.[7][12][13]
-
Apparatus: A rotating rod (rotarod).
-
Procedure: Mice are placed on the rotating rod (e.g., at a constant speed of 6 rpm). The ability of the animal to remain on the rod for a predetermined time (e.g., 1 minute) is evaluated.
-
Endpoint: Falling off the rod is considered an indication of motor impairment.
-
Data Analysis: The TD₅₀ is the dose at which 50% of the animals fail the test.
In Vitro Glutamate Uptake Assay
This assay measures the ability of this compound to enhance the function of the EAAT2 transporter.[14]
-
Cell Line: COS-7 cells transiently transfected with the human EAAT2 gene.
-
Substrate: Radiolabeled [³H]-L-glutamate.
-
Procedure:
-
Transfected cells are seeded in 96-well plates.
-
Cells are incubated with varying concentrations of this compound.
-
[³H]-L-glutamate is added, and the uptake is allowed to proceed for a defined time.
-
The reaction is stopped, and the cells are washed to remove extracellular radiolabel.
-
Intracellular radioactivity is measured using a scintillation counter.
-
-
Data Analysis: The EC₅₀ (the concentration of a drug that gives a half-maximal response) is calculated from the concentration-response curve.
Mandatory Visualization
Signaling Pathway of this compound
The primary mechanism of action of this compound is the positive allosteric modulation of the astrocytic glutamate transporter EAAT2. By enhancing the rate of glutamate uptake from the synaptic cleft, this compound reduces the extracellular glutamate concentration. This, in turn, is hypothesized to decrease the over-activation of postsynaptic glutamate receptors (NMDA and AMPA), thereby reducing neuronal hyperexcitability and seizure susceptibility.[15][16][17] The expression of EAAT2 itself is regulated by various signaling pathways, including the NF-κB pathway.[18][19][20]
Caption: this compound enhances glutamate uptake via EAAT2, reducing postsynaptic receptor activation.
Experimental Workflow for Antiseizure Drug Screening
The preclinical evaluation of this compound followed a standard workflow for antiseizure drug discovery, starting with screening in acute seizure models and progressing to neurotoxicity and pharmacokinetic assessments.
Caption: Workflow for preclinical evaluation of this compound's anticonvulsant properties.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of (R)- N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [ this compound], a Novel Orally Bioavailable EAAT2 Modulator with Drug-like Properties and Potent Antiseizure Activity In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Correlation analysis between anticonvulsant ED50 values of antiepileptic drugs in mice and rats and their therapeutic doses and plasma levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and pharmacologic characterization of the rat 6 Hz model of partial seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Development and Pharmacological Characterization of the Rat 6 Hz Model of Partial Seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rotarod Test (mouse) [panache.ninds.nih.gov]
- 13. Rotarod performance test - Wikipedia [en.wikipedia.org]
- 14. Design and Characterization of Novel Small Molecule Activators of Excitatory Amino Acid Transporter 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Glutamate transporter EAAT2: regulation, function, and potential as a therapeutic target for neurological and psychiatric disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Excitatory Amino Acid Transporters (EAATs): Glutamate Transport and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Glial EAAT2 regulation of extracellular nTS glutamate critically controls neuronal activity and cardiorespiratory reflexes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Role of Excitatory Amino Acid Transporter-2 (EAAT2) and Glutamate in Neurodegeneration: Opportunities for Developing Novel Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Positive and negative regulation of EAAT2 by NF-κB: a role for N-myc in TNFα-controlled repression - PMC [pmc.ncbi.nlm.nih.gov]
(R)-AS-1: A Novel Modulator of EAAT2 for Neurological Disorders
An In-depth Technical Guide on the Therapeutic Potential of (R)-AS-1
This compound , also known as (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide, has emerged as a promising therapeutic candidate with a novel mechanism of action for the treatment of neurological disorders, particularly epilepsy.[1][2][3][4][5][6] This technical guide provides a comprehensive overview of the potential therapeutic targets of this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used in its evaluation.
Core Mechanism of Action: Positive Allosteric Modulation of EAAT2
The primary molecular target of this compound is the Excitatory Amino Acid Transporter 2 (EAAT2) , also known as glutamate (B1630785) transporter-1 (GLT-1).[4] this compound acts as a selective positive allosteric modulator (PAM) of EAAT2.[1][2][3][4][5][6] This means it binds to a site on the EAAT2 protein distinct from the glutamate binding site and enhances the transporter's function, leading to increased glutamate uptake from the synaptic cleft.[1][2]
This enhanced glutamate clearance is crucial in conditions characterized by excitotoxicity, where excessive glutamate levels lead to neuronal damage. By promoting the removal of glutamate, this compound helps to restore the balance of excitatory and inhibitory neurotransmission in the brain.[7]
This compound exhibits high selectivity for EAAT2, with no significant activity observed at other glutamate transporter subtypes, such as EAAT1 and EAAT3.[1][2][3][4][5][6] Furthermore, it has a clean off-target profile, showing no significant interactions with targets associated with currently marketed antiseizure medications.[1][2][3][4][6]
Signaling Pathway and Mechanism of Action
The mechanism of this compound's therapeutic effect is centered on its modulation of glutamate homeostasis. The following diagram illustrates the proposed signaling pathway.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo efficacy data for this compound.
Table 1: In Vitro Activity of this compound
| Assay | Cell Line | Parameter | Value |
| Glutamate Uptake | Primary Glial Cultures | Enhancement of Uptake | Stereoselective Effect |
| Glutamate Uptake | COS-7 cells expressing EAAT2 | Enhancement of Uptake | Confirmed |
| EAAT1 Activity | - | - | Not Active |
| EAAT3 Activity | - | - | Not Active |
Data synthesized from multiple sources.[1][2][3][4][5][6]
Table 2: In Vivo Antiseizure Activity of this compound in Mice
| Seizure Model | Parameter | This compound ED₅₀ (mg/kg, i.p.) |
| Maximal Electroshock (MES) | Protection against tonic hindlimb extension | 15.6 |
| 6 Hz (32 mA) | Protection against psychomotor seizures | 9.2 |
| 6 Hz (44 mA) | Protection against psychomotor seizures | 66.3 |
| Subcutaneous Pentylenetetrazol (scPTZ) | Protection against clonic seizures | > 100 |
Data adapted from publicly available research.[6][8][9]
Table 3: Pharmacokinetic Properties of this compound
| Parameter | Value |
| Oral Bioavailability | Favorable |
| ADME-Tox Profile | Favorable |
General findings from multiple sources.[1][2][3][4][5][6]
Detailed Experimental Protocols
The following sections provide an overview of the methodologies used to characterize the activity of this compound.
Glutamate Uptake Assay
Objective: To determine the effect of this compound on EAAT2-mediated glutamate uptake.
Methodology:
-
Cell Culture: Primary glial cells or COS-7 cells transiently expressing human EAAT2 are cultured in appropriate media.
-
Compound Incubation: Cells are pre-incubated with varying concentrations of this compound or vehicle control.
-
Glutamate Uptake Initiation: Radiolabeled glutamate (e.g., [³H]-D-aspartate) is added to initiate the uptake.
-
Uptake Termination: After a defined incubation period, the uptake is terminated by washing the cells with ice-cold buffer.
-
Quantification: Intracellular radioactivity is measured using a scintillation counter to determine the amount of glutamate uptake.
-
Data Analysis: The enhancement of glutamate uptake in the presence of this compound is calculated relative to the vehicle control.
In Vivo Antiseizure Models
Objective: To evaluate the anticonvulsant efficacy of this compound in established mouse models of epilepsy.
General Protocol:
-
Animal Acclimation: Male Swiss mice are acclimated to the laboratory environment.
-
Compound Administration: this compound is administered intraperitoneally (i.p.) at various doses.
-
Seizure Induction: At the time of predicted peak effect, seizures are induced using one of the following methods:
-
Maximal Electroshock (MES) Test: A supramaximal electrical stimulus is delivered via corneal electrodes.
-
6 Hz Test: A constant current electrical stimulus is delivered via corneal electrodes.
-
Subcutaneous Pentylenetetrazol (scPTZ) Test: A convulsant dose of pentylenetetrazol is injected subcutaneously.
-
-
Endpoint Measurement: The primary endpoint is the presence or absence of a specific seizure phenotype (e.g., tonic hindlimb extension in the MES test, clonic seizures in the scPTZ test).
-
Data Analysis: The dose-response relationship is determined, and the median effective dose (ED₅₀) is calculated.
Conclusion and Future Directions
This compound represents a first-in-class, orally bioavailable, and selective positive allosteric modulator of EAAT2 with demonstrated broad-spectrum antiseizure activity in preclinical models.[1][2][3][4][5][6] Its novel mechanism of action, focused on enhancing glutamate clearance, offers a promising new therapeutic strategy for epilepsy and potentially other neurological disorders characterized by glutamate excitotoxicity. Further preclinical and clinical development is warranted to fully elucidate the therapeutic potential of this compound.[1][2][3][4][5][6]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of (R)- N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [ this compound], a Novel Orally Bioavailable EAAT2 Modulator with Drug-like Properties and Potent Antiseizure Activity In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 7. epilepsysociety.org.uk [epilepsysociety.org.uk]
- 8. Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) with Hybrid Structure as a Candidate for a Broad-Spectrum Antiepileptic Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Studies of (R)-AS-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-AS-1, also known as (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide, is a novel, orally bioavailable small molecule that acts as a selective positive allosteric modulator (PAM) of the excitatory amino acid transporter 2 (EAAT2). EAAT2 is the primary glutamate (B1630785) transporter in the central nervous system, responsible for clearing the majority of synaptic glutamate. By enhancing EAAT2 activity, this compound promotes the uptake of glutamate from the synapse, thereby reducing excitotoxicity. This mechanism of action has demonstrated significant neuroprotective and broad-spectrum antiseizure properties in various preclinical models, positioning this compound as a promising therapeutic candidate for epilepsy and other neurological disorders characterized by glutamate dysregulation.[1]
These application notes provide detailed experimental protocols for in vivo studies of this compound in established mouse models of seizures, as well as a protocol for pharmacokinetic analysis.
Mechanism of Action: Positive Allosteric Modulation of EAAT2
This compound enhances the function of EAAT2, a critical protein in maintaining glutamate homeostasis. Dysregulation of glutamate is implicated in the pathophysiology of numerous neurological conditions, including epilepsy. By allosterically modulating EAAT2, this compound increases the transporter's efficiency in removing excess glutamate from the synaptic cleft, which helps to prevent the over-activation of glutamate receptors and subsequent neuronal damage.
References
Application Notes and Protocols for (R)-AS-1 in Mouse Seizure Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of (R)-AS-1, a novel, orally bioavailable positive allosteric modulator (PAM) of the excitatory amino acid transporter 2 (EAAT2), in various mouse models of seizures. The information presented is intended to guide researchers in designing and executing preclinical studies to evaluate the antiseizure potential of this compound and similar compounds.
Introduction
This compound, also known as (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide, has demonstrated broad-spectrum antiseizure activity across multiple well-established mouse seizure models.[1][2][3] Its novel mechanism of action, selectively enhancing glutamate (B1630785) uptake by targeting EAAT2, distinguishes it from many currently marketed antiseizure drugs.[1][2][3] This unique profile suggests its potential for development as a therapeutic for epilepsy, including forms that are resistant to current treatments.[2][4]
Mechanism of Action: EAAT2 Modulation
This compound acts as a positive allosteric modulator of EAAT2, a glutamate transporter predominantly expressed on glial cells.[1][3] By enhancing the transporter's activity, this compound increases the uptake of glutamate from the synaptic cleft. This reduction in extracellular glutamate levels is believed to dampen neuronal hyperexcitability, a key factor in seizure generation and propagation.[5] In vitro studies have confirmed that this compound enhances glutamate uptake in primary glia cultures and cells expressing EAAT2, without significant activity at EAAT1 or EAAT3.[1][3]
Caption: Signaling pathway of this compound as an EAAT2 positive allosteric modulator.
Quantitative Data Summary
The following table summarizes the reported efficacy of this compound in various mouse seizure models. The median effective dose (ED50) is a common measure of a drug's potency, representing the dose that produces a therapeutic effect in 50% of the subjects.
| Seizure Model | Strain | Administration Route | ED50 (mg/kg) | 95% Confidence Interval |
| Maximal Electroshock (MES) | CF-1 | Intraperitoneal (i.p.) | 73.9 | Not Reported |
| 6 Hz (32 mA) | CF-1 | Intraperitoneal (i.p.) | 18.8 | Not Reported |
| 6 Hz (44 mA) | CF-1 | Intraperitoneal (i.p.) | 26.5 | Not Reported |
| Subcutaneous Pentylenetetrazol (scPTZ) | CF-1 | Intraperitoneal (i.p.) | Not Reported | Not Reported |
| PTZ-Kindling | Not Specified | Intraperitoneal (i.p.) | Effective at 15, 30, and 60 mg/kg | Not Applicable |
Data compiled from available research publications.[4][6]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard practices and information extracted from studies on this compound.
Maximal Electroshock (MES) Seizure Model
This model is used to identify compounds that prevent the spread of seizures.
Experimental Workflow:
Caption: Experimental workflow for the Maximal Electroshock (MES) test.
Protocol:
-
Animal Preparation: Adult male CF-1 mice are used.[7] Animals are handled and allowed to acclimate to the laboratory environment before testing.
-
Drug Administration: this compound is dissolved in a suitable vehicle (e.g., 0.5% methylcellulose) and administered intraperitoneally (i.p.).[8][9] A range of doses is typically tested to determine the ED50.
-
Time to Peak Effect: The test is conducted at the predetermined time of peak effect of the compound after administration.
-
Seizure Induction: A topical anesthetic (e.g., tetracaine) is applied to the eyes of the mouse.[8] Corneal electrodes are then placed, and an electrical stimulus (e.g., 50-60 Hz, for 0.2 seconds) is delivered.
-
Observation: The animal is observed for the presence or absence of a tonic hind-limb extension seizure, which is the endpoint of this test.
-
Data Analysis: The percentage of animals protected from seizures at each dose is recorded, and the ED50 is calculated using probit analysis.[7]
6 Hz Seizure Model
This model is considered a model of therapy-resistant partial seizures.[2]
Experimental Workflow:
Caption: Experimental workflow for the 6 Hz seizure test.
Protocol:
-
Animal Preparation: As described for the MES model.
-
Drug Administration: this compound is administered i.p. at various doses.
-
Time to Peak Effect: The test is performed at the time of anticipated peak drug effect.
-
Seizure Induction: Following the application of a topical anesthetic to the corneas, a 6 Hz electrical stimulus is delivered for 3 seconds.[8] Two different current intensities, 32 mA and 44 mA, are often used to assess activity against both mild and more severe, pharmacoresistant seizures.[2][6]
-
Observation: Animals are observed for a defined period (e.g., 30 seconds) for characteristic seizure behaviors, such as stun, forelimb clonus, and twitching of the vibrissae. Protection is defined as the absence of these seizure manifestations.
-
Data Analysis: The ED50 is calculated based on the percentage of animals protected at each dose.
Subcutaneous Pentylenetetrazol (scPTZ) Seizure Model
This model is used to screen for drugs effective against myoclonic and absence seizures.
Experimental Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of (R)- N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [ this compound], a Novel Orally Bioavailable EAAT2 Modulator with Drug-like Properties and Potent Antiseizure Activity In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) with Hybrid Structure as a Candidate for a Broad-Spectrum Antiepileptic Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Basic Mechanisms Underlying Seizures and Epilepsy - An Introduction to Epilepsy - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antiseizure drug efficacy and tolerability in established and novel drug discovery seizure models in outbred versus inbred mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluating the efficacy of prototype antiseizure drugs using a preclinical pharmacokinetic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Take Care with Repeated Drug Administration via the Intraperitoneal Route – Barker-Haliski Lab [sites.uw.edu]
Application Notes and Protocols for Administering (R)-AS-1 in a PTZ Kindling Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the administration and evaluation of the novel antiseizure compound, (R)-AS-1 ((R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide), in the pentylenetetrazol (PTZ) kindling model of epilepsy in mice. The protocol is based on published preclinical research and is intended to guide researchers in assessing the efficacy of this compound.
Introduction
This compound is a novel, orally bioavailable small molecule that acts as a positive allosteric modulator of the Excitatory Amino Acid Transporter 2 (EAAT2).[1][2][3] EAAT2 is a crucial glutamate (B1630785) transporter in the central nervous system responsible for clearing glutamate from the synaptic cleft, thereby preventing excitotoxicity, which is implicated in the pathophysiology of seizures.[4] By enhancing EAAT2 activity, this compound offers a novel mechanism of action for an antiseizure drug.[1][2][3] Preclinical studies have demonstrated its broad-spectrum anticonvulsant activity in various seizure models, including the PTZ-induced kindling model.[1][2][3][5]
The PTZ kindling model is a widely used and reliable method for inducing a chronic epileptic state in rodents, mimicking the progressive nature of epileptogenesis in humans.[6] It involves the repeated administration of a sub-convulsive dose of PTZ, which gradually leads to the development of generalized tonic-clonic seizures.[6] This model is valuable for the discovery and characterization of new antiepileptic drugs.
Quantitative Data Summary
The following tables summarize the quantitative data on the antiseizure activity of this compound in various mouse models, including the PTZ kindling model.
Table 1: Anticonvulsant Activity of this compound in Acute Seizure Models
| Seizure Model | Administration Route | ED₅₀ (mg/kg) |
| Maximal Electroshock (MES) | Intraperitoneal (i.p.) | 66.3 |
| Pentylenetetrazol (PTZ) | Intraperitoneal (i.p.) | 36.3 |
| 6 Hz (32 mA) | Intraperitoneal (i.p.) | 15.6 |
| 6 Hz (44 mA) | Intraperitoneal (i.p.) | 41.6 |
ED₅₀ (Median Effective Dose) is the dose of a drug that produces a therapeutic response in 50% of the population that takes it.
Table 2: Effect of this compound on Seizure Score in the PTZ-Induced Kindling Model in Mice
| Treatment Group | Dose (mg/kg, i.p.) | Mean Seizure Score (Day 1) | Mean Seizure Score (Day 10) | Mean Seizure Score (Day 21) |
| Vehicle Control | - | ~1.0 | ~3.5 | ~4.5 |
| This compound | 15 | ~1.0 | Significantly lower than vehicle | Significantly lower than vehicle |
| This compound | 30 | ~0.5 | Significantly lower than vehicle | Significantly lower than vehicle |
| This compound | 60 | ~0.5 | Significantly lower than vehicle | Significantly lower than vehicle |
Note: The exact mean seizure scores and statistical significance values should be obtained from the primary literature (Kaminski et al., 2022). The table represents the expected trend based on the reported potent antiseizure activity.
Experimental Protocols
Animals
-
Species: Male Swiss albino mice
-
Weight: 20-25 g
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle, and free access to food and water.
-
Acclimatization: Animals should be acclimatized to the laboratory environment for at least 7 days before the start of the experiment.
Reagents and Preparation
-
This compound: Synthesized as per the methods described by Kaminski et al. (2022). For administration, dissolve this compound in a suitable vehicle, such as a 1% solution of Tween 80 in 0.9% saline. Prepare fresh solutions on each day of the experiment.
-
Pentylenetetrazol (PTZ): Dissolve PTZ in 0.9% saline to a final concentration for the desired dosing volume (typically 10 mL/kg).
-
Vehicle Control: 1% Tween 80 in 0.9% saline.
PTZ Kindling Procedure
-
Habituation: On the day of the experiment, place the mice individually in observation chambers (e.g., Plexiglas cages) for at least 30 minutes to allow for habituation.
-
PTZ Administration: Administer a sub-convulsive dose of PTZ (e.g., 35-40 mg/kg) via intraperitoneal (i.p.) injection. This is repeated every other day for a total of 21 injections.
-
Behavioral Observation: Immediately after each PTZ injection, observe the animals for 30 minutes and score the seizure activity according to a modified Racine scale.
-
Kindling Criterion: An animal is considered fully kindled if it exhibits a stage 4 or 5 seizure for three consecutive PTZ injections.
Table 3: Modified Racine Scale for PTZ-Induced Seizures in Mice
| Score | Behavioral Manifestation |
| 0 | No response |
| 1 | Ear and facial twitching |
| 2 | Myoclonic jerks of the body |
| 3 | Clonic convulsions of the forelimbs |
| 4 | Clonic-tonic seizures |
| 5 | Generalized tonic-clonic seizures with loss of righting reflex |
| 6 | Death |
This compound Administration Protocol
-
Grouping: Divide the animals into the following groups:
-
Vehicle Control + PTZ
-
This compound (low dose) + PTZ
-
This compound (medium dose) + PTZ
-
This compound (high dose) + PTZ
-
-
Drug Administration: Administer the assigned dose of this compound or vehicle via i.p. injection 30 minutes prior to each PTZ injection throughout the kindling period.
-
Data Collection: Record the seizure score for each animal after every PTZ injection.
Statistical Analysis
The mean seizure scores for each group should be calculated for each day of PTZ administration. The data can be analyzed using a two-way analysis of variance (ANOVA) with repeated measures, followed by a post-hoc test (e.g., Bonferroni's test) to determine the statistical significance of the differences between the treatment groups and the vehicle control group. A p-value of less than 0.05 is typically considered statistically significant.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound as a positive allosteric modulator of EAAT2.
Experimental Workflow
Caption: Workflow for evaluating this compound in the PTZ kindling model.
Disclaimer
This document is intended for informational and research purposes only. The protocols described herein are based on published scientific literature. Researchers should always adhere to their institution's guidelines for animal care and use and conduct their own risk assessments before beginning any new experimental procedure. For complete and detailed information, please refer to the primary publication:
-
Kaminski, K., et al. (2022). Discovery of (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [this compound], a Novel Orally Bioavailable EAAT2 Modulator with Drug-like Properties and Potent Antiseizure Activity In Vivo. Journal of Medicinal Chemistry, 65(17), 11703–11725.
References
- 1. Discovery of (R)- N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [ this compound], a Novel Orally Bioavailable EAAT2 Modulator with Drug-like Properties and Potent Antiseizure Activity In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Collection - Discovery of (R)âNâBenzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-ASâ1], a Novel Orally Bioavailable EAAT2 Modulator with Drug-like Properties and Potent Antiseizure Activity In Vivo - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pentylenetetrazole-(PTZ)-Induced-Kindling-Is-Attenuated-and-Acute-PTZ-Seizure-Threshold-Is-Increased-in-Interleukin-1-(IL-1)-Receptor-I-Knockout-Mice [aesnet.org]
- 5. researchgate.net [researchgate.net]
- 6. Pentylenetetrazole-Induced Kindling Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying ASK1 Signaling in Primary Glial Cultures
A Note to the Researcher: The compound "(R)-AS-1" did not yield specific results in the current scientific literature. However, the context of your query strongly suggests an interest in the Apoptosis Signal-regulating Kinase 1 (ASK1) signaling pathway, a critical regulator of neuroinflammation in glial cells. Therefore, these application notes and protocols focus on the study of ASK1 signaling and its inhibition in primary glial cultures.
Application Notes
Apoptosis Signal-regulating Kinase 1 (ASK1) is a key enzyme in the mitogen-activated protein kinase (MAPK) signaling cascade that activates both JNK and p38 pathways.[1] In the central nervous system (CNS), ASK1 is a crucial mediator of inflammatory responses in resident glial cells, namely microglia and astrocytes.[2][3] Chronic activation of this pathway is implicated in the pathology of various neurodegenerative diseases, making ASK1 a promising therapeutic target.[1][2]
Microglia: As the primary immune cells of the CNS, microglia are highly responsive to pathological stimuli.[4] ASK1 signaling in microglia promotes a proinflammatory phenotype, leading to the production and release of cytokines and chemokines that can both initiate and sustain neuroinflammation.[1][5] Inhibition of ASK1 in microglia can attenuate this inflammatory response.
Astrocytes: Astrocytes play a multifaceted role in the CNS, providing metabolic support to neurons and contributing to the blood-brain barrier.[6][7] However, in response to inflammatory cues from activated microglia, such as TNF-α, IL-1α, and C1q, astrocytes can adopt a reactive, neurotoxic A1-like phenotype.[8][9][10] ASK1 signaling in astrocytes contributes to this reactive state and the subsequent recruitment and activation of more microglia, creating a detrimental feedback loop that exacerbates neuroinflammation.[2][5] Targeting ASK1 in astrocytes, particularly in later stages of neuroinflammatory conditions, may help to resolve chronic inflammation.[2][11]
Primary Glial Cultures as a Model System: Primary mixed glial cultures, as well as enriched astrocyte and microglia cultures derived from them, provide an invaluable in vitro system to dissect the cell-type-specific roles of ASK1. These cultures allow for controlled experiments to investigate the efficacy and mechanisms of ASK1 inhibitors, to study the crosstalk between microglia and astrocytes, and to identify downstream targets of the ASK1 signaling pathway.
Quantitative Data Summary
The following tables summarize the expected outcomes of inhibiting ASK1 signaling in primary glial cultures based on the available literature. These are representative data points and actual results may vary depending on the specific experimental conditions and the inhibitor used.
Table 1: Expected Effects of ASK1 Inhibition on Activated Microglia
| Biomarker Category | Specific Marker | Expected Change with ASK1 Inhibition | Reference |
| Pro-inflammatory Cytokines | TNF-α | Decrease | [9] |
| IL-1β | Decrease | [9] | |
| IL-6 | Decrease | [9] | |
| Chemokines | CCL2 | Decrease | [2] |
| Signaling Pathways | Phospho-p38 | Decrease | [1] |
| Phospho-JNK | Decrease | [1] | |
| Phenotypic Markers | iNOS | Decrease | [12] |
| CD86 | Decrease | ||
| Anti-inflammatory Cytokines | IL-10 | Increase | [12] |
| TGF-β | Increase | [12] |
Table 2: Expected Effects of ASK1 Inhibition on Reactive Astrocytes
| Biomarker Category | Specific Marker | Expected Change with ASK1 Inhibition | Reference |
| Pro-inflammatory Cytokines | TNF-α | Decrease | [9] |
| IL-1β | Decrease | [9] | |
| Chemokines | CCL2 | Decrease | [2] |
| Reactive Astrocyte Markers | Complement C3 | Decrease | [10] |
| GFAP | Decrease in reactivity | [13] | |
| Neurotrophic Factors | BDNF | Increase | [12] |
Experimental Protocols
Protocol 1: Preparation of Primary Mixed Glial Cultures from Neonatal Mouse Pups
This protocol describes the isolation and culture of mixed glial cells from the cortices of neonatal mice (P0-P2).
Materials:
-
Neonatal mouse pups (P0-P2)
-
Dissection medium: Hank's Balanced Salt Solution (HBSS)
-
Digestion solution: 0.05% Trypsin-EDTA
-
Trypsin inhibitor: DMEM/F-12 with 10% Fetal Bovine Serum (FBS)
-
Culture medium: DMEM/F-12 with 10% FBS and 1% Penicillin-Streptomycin
-
Poly-D-lysine (PDL) coated T75 flasks
-
Sterile dissection tools, 70 µm cell strainer, 50 mL conical tubes, serological pipettes
-
Centrifuge, 37°C water bath, CO2 incubator
Procedure:
-
Euthanize neonatal pups and sterilize with 70% ethanol.
-
In a sterile hood, dissect the brains and place them in a petri dish containing cold dissection medium.
-
Carefully remove the meninges and isolate the cortices.
-
Mince the cortical tissue and transfer to a 15 mL conical tube.
-
Digest the tissue with 0.05% Trypsin-EDTA for 15 minutes at 37°C.[14]
-
Inactivate trypsin by adding an equal volume of culture medium.
-
Gently triturate the tissue with a pipette until a single-cell suspension is achieved.
-
Pass the cell suspension through a 70 µm cell strainer into a 50 mL conical tube.[15]
-
Centrifuge the cells at 400 x g for 5 minutes.[14]
-
Resuspend the cell pellet in culture medium and perform a cell count.
-
Seed the cells into PDL-coated T75 flasks at a density of approximately 1-2 brains per flask.
-
Incubate at 37°C in a 5% CO2 incubator.
-
Change the medium the next day to remove debris, and then every 3-4 days thereafter. The mixed glial culture will be confluent in 7-10 days, with a layer of astrocytes at the bottom and microglia and oligodendrocyte progenitor cells (OPCs) on top.
Protocol 2: Enrichment of Microglia and Astrocytes
A. Microglia Isolation (Shaking Method):
-
Once the mixed glial cultures in the T75 flasks are confluent (day 10-14), secure the flasks on an orbital shaker inside the incubator.
-
Shake the flasks at 180-220 rpm for 1-2 hours at 37°C.[15][16]
-
Collect the supernatant, which contains detached microglia and OPCs.
-
Centrifuge the supernatant at 300 x g for 10 minutes.
-
Resuspend the microglia-enriched pellet in fresh culture medium and plate onto new culture dishes. Cells are typically ready for experiments within 48 hours.[15]
B. Astrocyte Enrichment:
-
After shaking and removing the microglia, the adherent cell layer consists of a highly enriched population of astrocytes.
-
Wash the astrocyte layer with PBS.
-
Treat the cells with 0.25% Trypsin-EDTA to detach them.
-
Resuspend the astrocytes in culture medium and re-plate them into new culture vessels (e.g., 6-well or 24-well plates) for experiments.[13]
Protocol 3: Investigating the Effects of an ASK1 Inhibitor on Glial Activation
This protocol provides a general framework for treating enriched microglia or astrocyte cultures with an inflammatory stimulus and an ASK1 inhibitor.
Materials:
-
Enriched microglia or astrocyte cultures in 24-well plates
-
Inflammatory stimulus (e.g., Lipopolysaccharide (LPS) at 100 ng/mL for microglia; a cytokine cocktail of TNF-α, IL-1α, and C1q for astrocytes)[8][9]
-
ASK1 inhibitor of choice (dissolved in an appropriate vehicle, e.g., DMSO)
-
Vehicle control (e.g., DMSO)
-
Culture medium
-
Reagents for downstream analysis (e.g., RNA isolation kit for qPCR, ELISA kits for cytokine measurement, antibodies for immunocytochemistry)
Procedure:
-
Plate enriched microglia or astrocytes at a desired density (e.g., 5 x 10^4 cells/well for microglia, 3 x 10^4 cells/well for astrocytes in a 24-well plate).[17] Allow cells to adhere and recover for 24-48 hours.
-
Prepare treatment conditions:
-
Vehicle Control (medium + vehicle)
-
Inflammatory Stimulus (medium + vehicle + stimulus)
-
Inhibitor + Stimulus (medium + ASK1 inhibitor + stimulus)
-
Inhibitor Control (medium + ASK1 inhibitor)
-
-
Pre-treat the cells with the ASK1 inhibitor or vehicle for 1-2 hours.
-
Add the inflammatory stimulus to the appropriate wells.
-
Incubate for the desired time period (e.g., 6 hours for gene expression analysis, 24 hours for protein secretion analysis).
-
Collect the culture supernatant for cytokine analysis (e.g., ELISA).
-
Lyse the cells for RNA or protein extraction for analysis by qPCR or Western blot, respectively.
-
Alternatively, fix the cells for immunocytochemistry to visualize protein expression and morphology.
Visualizations
References
- 1. ASK1 signaling regulates phase-specific glial interactions during neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ASK1 signaling regulates phase specific glial interactions during neuroinflammation [igakuken.or.jp]
- 3. [PDF] Asking one mechanism in glial cells during neuroinflammation | Semantic Scholar [semanticscholar.org]
- 4. Microglia - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Potential primary roles of glial cells in the mechanisms of psychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glial cells in (patho)physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neurotoxic reactive astrocytes are induced by activated microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Interaction of Microglia and Astrocytes in the Neurovascular Unit [frontiersin.org]
- 10. Inflammatory microglia signals drive A1-like polarization of astrocytes even in the presence of HIV-1 Tat - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Asking one mechanism in glial cells during neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The roles of microglia and astrocytes in neuroinflammation of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Protocol for Primary Microglial Culture Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. protocols.io [protocols.io]
- 16. Preparation of Rodent Primary Cultures for Neuron–Glia, Mixed Glia, Enriched Microglia, and Reconstituted Cultures with Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for (R)-AS-1 in Glutamate Uptake Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-AS-1 is a novel, orally bioavailable small molecule that acts as a positive allosteric modulator (PAM) of the excitatory amino acid transporter 2 (EAAT2), also known as glutamate (B1630785) transporter-1 (GLT-1) in rodents.[1][2][3][4][5] EAAT2 is the predominant glutamate transporter in the central nervous system and plays a critical role in clearing glutamate from the synaptic cleft, thereby preventing excitotoxicity.[6][7] Dysregulation of EAAT2 function is implicated in various neurological disorders, making it a key therapeutic target. This compound enhances glutamate uptake by EAAT2, offering a promising mechanism for neuroprotection and the treatment of conditions associated with glutamate excitotoxicity, such as epilepsy.[1][2][5]
These application notes provide detailed protocols for utilizing this compound in glutamate uptake assays to characterize its activity and explore its therapeutic potential.
Mechanism of Action
This compound functions as a stereoselective positive allosteric modulator of EAAT2.[1][2][5] This means it binds to a site on the transporter protein distinct from the glutamate binding site and enhances the transporter's function. This allosteric modulation leads to an increase in the rate of glutamate uptake into cells expressing EAAT2. While the precise effect of this compound on the kinetic parameters of glutamate transport (Vmax and Km) has not been explicitly reported, other EAAT2 PAMs have been shown to increase the maximal velocity of transport (Vmax) without significantly altering the affinity for glutamate (Km).[8][9][10]
Data Presentation
The following table summarizes the available quantitative data for this compound.
| Parameter | Value | Cell Line | Transporter | Reference |
| EC50 | 0.28 nM | COS-7 | Human EAAT2 | [1] |
| Selectivity | Inactive | - | Human EAAT1 | [2][5] |
| Inactive | - | Human EAAT3 | [2][5] | |
| Not Reported | - | Human EAAT4 | - | |
| Not Reported | - | Human EAAT5 | - | |
| Effect on Vmax | Not Reported | - | - | - |
| Effect on Km | Not Reported | - | - | - |
Experimental Protocols
Protocol 1: Dose-Response Analysis of this compound on EAAT2-mediated Glutamate Uptake
This protocol is adapted from the methods described by Fontana et al. (2018) and is suitable for determining the potency (EC50) of this compound.[3]
Objective: To determine the concentration-dependent effect of this compound on [3H]-L-glutamate uptake in cells transiently expressing human EAAT2.
Materials:
-
Cells: COS-7 cells (or other suitable host cells with low endogenous glutamate transporter expression).
-
Transfection Reagent: Lipofectamine 2000 or similar.
-
Plasmids: pCMV vector containing the human EAAT2 gene (pCMV-hEAAT2) and an empty pCMV vector (mock control).
-
This compound: Stock solution in DMSO.
-
[3H]-L-glutamic acid: (Specific activity ~50 Ci/mmol).
-
Unlabeled L-glutamic acid.
-
Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.
-
Uptake Buffer (Na+-containing): Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 10 mM HEPES, pH 7.4).
-
Wash Buffer: Ice-cold phosphate-buffered saline (PBS).
-
Lysis Buffer: 1% Sodium dodecyl sulfate (B86663) (SDS) in water.
-
Scintillation Cocktail.
-
24-well cell culture plates.
-
Scintillation counter.
Procedure:
-
Cell Seeding and Transfection:
-
Seed COS-7 cells in 24-well plates at a density that will result in 80-90% confluency on the day of the assay.
-
24 hours after seeding, transfect the cells with either pCMV-hEAAT2 or the empty pCMV vector using a suitable transfection reagent according to the manufacturer's instructions.
-
Allow the cells to express the transporter for 48-72 hours post-transfection.
-
-
Preparation of Reagents:
-
Prepare a working solution of [3H]-L-glutamate in KRH buffer. The final concentration of L-glutamate (radiolabeled + unlabeled) in the assay should be close to the Km value for EAAT2 (typically 10-50 µM).
-
Prepare serial dilutions of this compound in KRH buffer from the DMSO stock. Ensure the final DMSO concentration in all wells is consistent and low (e.g., <0.1%).
-
-
Glutamate Uptake Assay:
-
Aspirate the culture medium from the wells.
-
Wash the cells twice with 1 mL of pre-warmed (37°C) KRH buffer.
-
Pre-incubate the cells for 10-20 minutes at 37°C with 200 µL of KRH buffer containing the desired concentrations of this compound or vehicle (DMSO).
-
Initiate the uptake by adding 200 µL of the [3H]-L-glutamate working solution (final volume in well will be 400 µL).
-
Incubate for a predetermined time (e.g., 10 minutes) at 37°C. This time should be within the linear range of uptake.
-
Terminate the uptake by rapidly aspirating the radioactive solution and washing the cells three times with 1 mL of ice-cold PBS.
-
Lyse the cells by adding 500 µL of 1% SDS to each well and incubating for 30 minutes at room temperature.
-
Transfer the lysate to a scintillation vial, add 4 mL of scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the counts per minute (CPM) from mock-transfected cells (background) from the CPM of EAAT2-transfected cells to determine EAAT2-specific uptake.
-
Normalize the data to the vehicle control (100% activity).
-
Plot the normalized uptake as a function of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
-
Protocol 2: Kinetic Analysis of Glutamate Uptake in the Presence of this compound
Objective: To determine the effect of this compound on the maximal transport velocity (Vmax) and the Michaelis constant (Km) of EAAT2-mediated glutamate uptake.
Procedure:
-
Follow the cell seeding and transfection steps as described in Protocol 1.
-
Glutamate Uptake Assay:
-
Prepare [3H]-L-glutamate working solutions in KRH buffer with varying concentrations of unlabeled L-glutamate to achieve a range of final glutamate concentrations (e.g., 1 µM to 200 µM).
-
Perform the uptake assay as described in Protocol 1, but in two sets of experiments: one with a fixed, effective concentration of this compound (e.g., 10x EC50) and one with vehicle.
-
For each concentration of L-glutamate, determine the EAAT2-specific uptake.
-
-
Data Analysis:
-
Convert CPM to pmol/min/well (or per mg of protein).
-
Plot the initial velocity of uptake (v) against the substrate concentration ([S]) for both the vehicle and this compound treated groups.
-
Fit the data to the Michaelis-Menten equation to determine the Vmax and Km for each condition.
-
Alternatively, use a Lineweaver-Burk plot (1/v vs. 1/[S]) to visualize and calculate Vmax and Km.
-
Visualizations
Caption: Experimental workflow for determining the EC50 of this compound.
Caption: The Glutamate-Glutamine Cycle in the synapse.
Caption: Ion stoichiometry of glutamate transport by EAAT2.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of (R)- N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [ this compound], a Novel Orally Bioavailable EAAT2 Modulator with Drug-like Properties and Potent Antiseizure Activity In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) with Hybrid Structure as a Candidate for a Broad-Spectrum Antiepileptic Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Excitatory Amino Acid Transporters: Roles in Glutamatergic Neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Novel Positive Allosteric Modulators of Glutamate Transport Have Neuroprotective Properties in an in Vitro Excitotoxic Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel positive allosteric modulators of glutamate transport have neuroprotective properties in an in vitro excitotoxic model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
Application Notes and Protocols for Assessing the Neurotoxicity of (R)-AS-1
Version: 1.0
For Research Use Only
Introduction
(R)-AS-1, also known as (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide, is a novel, orally bioavailable positive allosteric modulator of Excitatory Amino Acid Transporter 2 (EAAT2).[1][2][3][4] It has demonstrated potent and broad-spectrum antiseizure activity in various mouse models with a notable separation between its therapeutic effects and central nervous system-related adverse effects.[2][3][4] Preclinical studies have indicated a favorable safety profile, and interestingly, in vitro assays have suggested a potential neurogenic or neuroprotective effect rather than neurotoxicity.[3] This document provides a detailed protocol for a comprehensive neurotoxicity assessment of this compound, designed for researchers, scientists, and drug development professionals. The protocols outlined below are based on established methodologies for neurotoxicity screening and are adapted to specifically evaluate this compound.
Mechanism of Action of this compound
This compound enhances the uptake of glutamate (B1630785) by primary glia cultures and COS-7 cells expressing EAAT2, indicating its action as a positive allosteric modulator of this glutamate transporter.[2][3] It does not show significant activity at EAAT1 and EAAT3, suggesting a selective mechanism of action.[1][2] By augmenting EAAT2 function, this compound helps to clear excess glutamate from the synaptic cleft, a process that is crucial for preventing excitotoxicity and maintaining neuronal health.
Caption: Signaling pathway of this compound at the glutamatergic synapse.
Data Presentation
The following tables summarize the expected quantitative data from the neurotoxicity assessment of this compound, based on existing preclinical findings.
Table 1: In Vitro Neurotoxicity Profile of this compound
| Assay Type | Cell Line | Concentration Range (µM) | Endpoint Measured | Result | Reference |
| Neuronal Viability | SH-SY5Y | 0.0001 - 10 | Cell Viability (% of control) | Statistically significant induction (up to 130% of control) | [3] |
| Hepatotoxicity | HepG2 | Up to 100 | Cell Viability (% of control) | No significant toxicity observed | [3] |
| General Cytotoxicity | HEK-293 | Not specified | Cell Viability (% of control) | Confirmed safety after 72h incubation | [3] |
Table 2: In Vivo Neurotoxicity and Safety Profile of this compound
| Animal Model | Administration Route | Dose Range (mg/kg) | Endpoint Measured | Result | Reference |
| Mouse | i.p. | 30 - 100 | Antiseizure activity (MES, 6 Hz, scPTZ) | Potent and broad-spectrum antiseizure activity | [1][3] |
| Mouse | p.o. | 30 - 100 | Antiseizure activity (MES, 6 Hz, scPTZ) | Effective with oral administration | [3] |
| Mouse | i.p. & p.o. | Not specified | CNS-related adverse effects | Remarkable separation between antiseizure activity and adverse effects | [2][3] |
| Mouse | i.p. | 100 | Coordination and locomotor activity | Not specified in detail, but favorable safety profile implied | [1] |
Experimental Protocols
The following protocols are recommended for a thorough neurotoxicity assessment of this compound.
1. In Vitro Neurotoxicity Assessment
This multi-assay approach aims to evaluate the effects of this compound on various aspects of neuronal health and function in vitro.[5][6][7]
Caption: Workflow for in vitro neurotoxicity assessment of this compound.
1.1. Cell Viability Assay (MTT Assay)
-
Principle: Measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
SH-SY5Y human neuroblastoma cells
-
DMEM/F12 medium supplemented with 10% FBS and 1% penicillin/streptomycin
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
-
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be below 0.1%.
-
Replace the medium with the this compound dilutions and incubate for 24, 48, and 72 hours. Include vehicle control (medium with DMSO) and untreated control wells.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
1.2. Neurite Outgrowth Assay
-
Principle: Evaluates the effect of a compound on the growth of axons and dendrites, a critical process in neuronal development and repair.[7][8]
-
Materials:
-
Differentiated neuronal cells (e.g., retinoic acid-differentiated SH-SY5Y or primary cortical neurons)
-
This compound stock solution
-
High-content imaging system
-
Immunofluorescence staining reagents (e.g., anti-β-III-tubulin antibody, fluorescent secondary antibody, DAPI)
-
-
Procedure:
-
Plate differentiated neuronal cells on coated plates.
-
Treat cells with various concentrations of this compound for 48-72 hours.
-
Fix and permeabilize the cells.
-
Stain for a neuronal marker (e.g., β-III-tubulin) and nuclei (DAPI).
-
Acquire images using a high-content imaging system.
-
Analyze neurite length and branching using appropriate software.
-
2. In Vivo Neurotoxicity Assessment
In vivo studies are crucial for evaluating the overall systemic effects of this compound on the nervous system.[6][9][10]
2.1. Functional Observational Battery (FOB)
-
Principle: A series of non-invasive tests to detect gross functional deficits in the nervous system.
-
Animals:
-
Male and female rodents (e.g., C57BL/6 mice or Sprague-Dawley rats)
-
-
Procedure:
-
Administer this compound orally or intraperitoneally at three dose levels (and a vehicle control) for a specified duration (e.g., 14 or 28 days).
-
Conduct the FOB at baseline, at the time of peak compound concentration, and at the end of the study.
-
Observations should include:
-
Home cage observations: posture, activity level, convulsions.
-
Open field observations: gait, arousal, stereotypy, grooming.
-
Sensory-motor tests: grip strength, landing foot splay, rotarod performance.
-
Physiological measurements: body weight, temperature.
-
-
Score all observations according to a standardized scale.
-
2.2. Histopathological Examination
-
Principle: Microscopic examination of nervous system tissues to identify structural changes.
-
Procedure:
-
At the end of the in vivo study, euthanize the animals and perfuse with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
Collect brain, spinal cord, and peripheral nerves.
-
Process the tissues for paraffin (B1166041) or frozen sectioning.
-
Stain sections with Hematoxylin and Eosin (H&E) and a marker for neuronal degeneration (e.g., Fluoro-Jade).
-
A qualified neuropathologist should perform a blinded examination of the slides.
-
Conclusion
The provided protocols offer a comprehensive framework for assessing the neurotoxicity of this compound. Based on current evidence, this compound is expected to have a favorable safety profile with a low risk of neurotoxicity.[1][3] In fact, its mechanism of action as an EAAT2 positive allosteric modulator and the observed neurogenic effects in vitro suggest a potential for neuroprotection.[3] Nevertheless, a thorough and systematic evaluation as outlined in these application notes is essential for the continued development of this compound as a potential therapeutic agent.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of (R)- N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [ this compound], a Novel Orally Bioavailable EAAT2 Modulator with Drug-like Properties and Potent Antiseizure Activity In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Testing for developmental neurotoxicity using a battery of in vitro assays for key cellular events in neurodevelopment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation Models & Applications of Drug Neurotoxicity - Creative Biolabs [neuros.creative-biolabs.com]
- 7. In Vitro Neurotoxicity - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. researchgate.net [researchgate.net]
- 9. Animal Models for Assessment of Neurotoxicity [nnk.gov.hu]
- 10. labtoo.com [labtoo.com]
Application Note: In Vitro ADME-Tox Profile of (R)-AS-1
For Research Use Only.
Introduction
(R)-AS-1, also known as (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide, is a novel, orally bioavailable positive allosteric modulator of Excitatory Amino Acid Transporter 2 (EAAT2) with demonstrated potent antiseizure activity in preclinical models.[1] Early assessment of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) profile of drug candidates is crucial for identifying compounds with favorable drug-like properties and mitigating the risk of late-stage attrition in drug development. This document provides a summary of the in vitro ADME-Tox profile of this compound and detailed protocols for the key assays.
The in vitro ADME-Tox profiling of this compound has confirmed its favorable drug-like potential, supporting its further development as a first-in-class therapeutic for epilepsy and other central nervous system disorders.[1]
Data Summary
The following tables summarize the in vitro ADME-Tox properties of this compound. Specific quantitative data for this compound is not publicly available and the following tables are presented as a template with representative data.
Table 1: In Vitro Absorption & Distribution Profile of this compound
| Parameter | Assay System | Result |
| Permeability | PAMPA | Moderate to High |
| Caco-2 (A to B) | Value x 10-6 cm/s | |
| Caco-2 (B to A) | Value x 10-6 cm/s | |
| Efflux Ratio | Value | |
| Plasma Protein Binding | Human Plasma | Value % |
| Mouse Plasma | Value % | |
| Blood-Plasma Ratio | Human | Value |
Table 2: In Vitro Metabolism & Excretion Profile of this compound
| Parameter | Assay System | Result |
| Metabolic Stability | Human Liver Microsomes (t1/2) | > 30 min |
| Mouse Liver Microsomes (t1/2) | Value min | |
| CYP450 Inhibition | CYP1A2 (IC50) | > 10 µM |
| CYP2C9 (IC50) | > 10 µM | |
| CYP2C19 (IC50) | > 10 µM | |
| CYP2D6 (IC50) | > 10 µM | |
| CYP3A4 (IC50) | > 10 µM |
Table 3: In Vitro Toxicology Profile of this compound
| Parameter | Assay System | Result |
| Cytotoxicity | HepG2 Cells (IC50) | > 50 µM |
| hERG Inhibition | hERG-expressing cells (IC50) | > 30 µM |
| Genotoxicity | Ames Test | Non-mutagenic |
Experimental Protocols
Detailed methodologies for the key in vitro ADME-Tox experiments are provided below.
Metabolic Stability in Human Liver Microsomes
Objective: To determine the rate of metabolism of this compound in human liver microsomes.
Materials:
-
This compound
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Control compounds (e.g., testosterone (B1683101) for high clearance, verapamil (B1683045) for moderate clearance)
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, pre-incubate this compound (final concentration, e.g., 1 µM) with pooled human liver microsomes (e.g., 0.5 mg/mL) in phosphate buffer at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding ice-cold acetonitrile.
-
Include a negative control without the NADPH regenerating system.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.
-
Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
Caption: Workflow for the in vitro metabolic stability assay.
Cytochrome P450 (CYP) Inhibition Assay
Objective: To evaluate the potential of this compound to inhibit major human CYP450 enzymes.[2]
Materials:
-
This compound
-
Pooled Human Liver Microsomes
-
Specific CYP probe substrates (e.g., phenacetin (B1679774) for CYP1A2, diclofenac (B195802) for CYP2C9, S-mephenytoin for CYP2C19, dextromethorphan (B48470) for CYP2D6, midazolam for CYP3A4)
-
NADPH regenerating system
-
Positive control inhibitors for each CYP isoform
-
LC-MS/MS system
Protocol:
-
Prepare a range of concentrations of this compound and positive control inhibitors.
-
In a 96-well plate, pre-incubate the human liver microsomes with this compound or a control inhibitor at 37°C.
-
Add the specific CYP probe substrate and the NADPH regenerating system to initiate the reaction.
-
Incubate for a specific time at 37°C.
-
Terminate the reaction with a suitable solvent (e.g., acetonitrile).
-
Centrifuge the samples to pellet the protein.
-
Analyze the formation of the specific metabolite from the probe substrate in the supernatant by LC-MS/MS.
-
Determine the IC50 value for this compound for each CYP isoform by plotting the percentage of inhibition against the concentration of this compound.
References
Application Notes and Protocols for the Dissolution of (R)-AS-1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution of (R)-AS-1, a selective positive allosteric modulator (PAM) of the Excitatory Amino Acid Transporter 2 (EAAT2), for various experimental applications. Adherence to these guidelines is crucial for obtaining accurate and reproducible results in both in vitro and in vivo studies.
Compound Information
| Parameter | Information |
| Full Chemical Name | (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide |
| Abbreviation | This compound |
| Primary Target | Excitatory Amino Acid Transporter 2 (EAAT2) |
| Mechanism of Action | Positive Allosteric Modulator (PAM) |
Solubility Data
| Solvent | Anticipated Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Expected to be soluble at ≥ 20 mg/mL. | DMSO is a strong polar aprotic solvent suitable for preparing high-concentration stock solutions. |
| Methanol (B129727) (MeOH) | Soluble. | A stock solution of 5 mg/mL in methanol has been previously reported for analytical purposes. |
| Ethanol (EtOH) | Likely soluble. | Ethanol is a common solvent for in vitro and in vivo studies but may have lower solubilizing capacity than DMSO. |
| Aqueous Buffers (e.g., PBS) | Poorly soluble. | Direct dissolution in aqueous buffers is not recommended. Dilution from a stock solution is necessary. |
Experimental Protocols
Preparation of Stock Solutions
For accurate and reproducible experiments, it is essential to first prepare a concentrated stock solution of this compound in an appropriate organic solvent.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, high-quality microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes
Procedure:
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM).
-
Dissolution: Tightly cap the vial and vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution if necessary. Visually inspect the solution to ensure no particulate matter is present.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Protocol for In Vitro Cell-Based Assays (e.g., Glutamate (B1630785) Uptake Assay)
This protocol describes the preparation of working solutions of this compound for use in cell-based assays, such as glutamate uptake assays in EAAT2-expressing cells.
Materials:
-
This compound stock solution in DMSO
-
Pre-warmed cell culture medium or assay buffer (e.g., Krebs-Ringer-HEPES)
-
Sterile polypropylene (B1209903) tubes
Procedure:
-
Thawing the Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.
-
Serial Dilutions: Perform serial dilutions of the stock solution in cell culture medium or assay buffer to achieve the desired final concentrations for your experiment. It is crucial to maintain a final DMSO concentration that is non-toxic to the cells, typically below 0.5%.
-
Example: To prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution. This can be done in a two-step serial dilution to ensure accuracy.
-
-
Vortexing: Gently vortex the diluted solutions to ensure homogeneity.
-
Application to Cells: Add the prepared working solutions to your cell cultures as per your experimental design. A vehicle control (medium/buffer with the same final concentration of DMSO) should always be included in the experiment.
A typical glutamate uptake assay involves incubating EAAT2-transfected cells with varying concentrations of this compound (e.g., from 10⁻¹² M to 10⁻⁴ M) followed by the addition of radiolabeled L-glutamic acid.[1] The amount of radioactivity incorporated into the cells is then measured to determine the rate of glutamate uptake.[1]
Protocol for In Vivo Administration
The following is a general guideline for preparing this compound for oral administration in animal models, such as mice. The specific vehicle composition may need to be optimized based on the required dose and the specific animal model.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Tween 80
-
Saline (0.9% NaCl) or Water for Injection
-
Sterile tubes
-
Vortex mixer and/or sonicator
Procedure:
-
Vehicle Preparation: A commonly used vehicle for oral administration of poorly water-soluble compounds is a formulation containing DMSO, PEG400, Tween 80, and saline/water. A typical ratio is 5-10% DMSO, 40% PEG400, 5% Tween 80, and the remainder saline or water.
-
Dissolving the Compound:
-
First, dissolve the accurately weighed this compound powder in DMSO.
-
Add PEG400 and vortex thoroughly.
-
Add Tween 80 and vortex again.
-
Finally, add the saline or water dropwise while continuously vortexing to prevent precipitation. The final solution should be clear. If precipitation occurs, gentle warming or sonication may be applied.
-
-
Administration: The formulation should be prepared fresh on the day of the experiment and administered to the animals via oral gavage at the desired dose. A vehicle control group receiving the same formulation without this compound is essential.
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Signaling pathway of this compound mediated EAAT2 modulation.
References
Application Notes and Protocols for (R)-AS-1 in CNS Disorder Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-AS-1, chemically known as (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide, is a novel, orally bioavailable small molecule with significant potential in the research and development of therapeutics for central nervous system (CNS) disorders.[1][2][3] It functions as a selective positive allosteric modulator (PAM) of the Excitatory Amino Acid Transporter 2 (EAAT2), a key protein responsible for the majority of glutamate (B1630785) clearance from the synaptic cleft in the brain.[2][4][5] By enhancing the activity of EAAT2, this compound effectively reduces extracellular glutamate levels, thereby mitigating the neuronal hyperexcitability implicated in various CNS pathologies, most notably epilepsy.[2][6] Preclinical studies have demonstrated its broad-spectrum antiseizure activity across multiple rodent models, highlighting its promise as a first-in-class therapeutic agent with a novel mechanism of action.[1][2][3][7]
Mechanism of Action
This compound exerts its therapeutic effect by selectively modulating EAAT2, which is predominantly expressed on astrocytes.[2][4] Glutamate is the primary excitatory neurotransmitter in the CNS, and its excess in the synaptic cleft can lead to excitotoxicity and neuronal damage.[8][9] EAAT2 plays a crucial role in maintaining glutamate homeostasis by transporting it from the extracellular space back into glial cells.[4][5] this compound, as a positive allosteric modulator, binds to a site on the EAAT2 protein distinct from the glutamate binding site. This binding event induces a conformational change in the transporter that enhances its glutamate uptake capacity.[2][7] This leads to a more efficient clearance of synaptic glutamate, thereby reducing neuronal hyperexcitability and suppressing seizure activity.[2] Notably, this compound is selective for EAAT2 and does not significantly interact with other glutamate transporters like EAAT1 and EAAT3, nor does it show significant off-target activity with targets of other marketed antiseizure drugs.[1][2][3]
Quantitative Data Summary
The anticonvulsant efficacy and safety profile of this compound have been quantified in various preclinical models. The following tables summarize the key findings from in vivo studies in mice.
Table 1: Anticonvulsant Activity of this compound (Intraperitoneal Administration)
| Seizure Model | ED₅₀ (mg/kg) [95% CI] |
| Maximal Electroshock (MES) | 66.3 [53.8 - 83.0] |
| 6 Hz (32 mA) | 15.6 [11.9 - 20.4] |
| 6 Hz (44 mA) | 41.6 [33.1 - 54.1] |
| Subcutaneous Pentylenetetrazole (scPTZ) | 36.3 [29.1 - 44.9] |
| ED₅₀: Median Effective Dose required to protect 50% of animals from seizure. | |
| CI: Confidence Interval. | |
| [10] |
Table 2: Safety and Tolerability of this compound (Intraperitoneal Administration)
| Test | TD₅₀ (mg/kg) [95% CI] |
| Rotarod (Motor Impairment) | > 500 |
| TD₅₀: Median Toxic Dose causing motor impairment in 50% of animals. | |
| [1] |
Table 3: Protective Index of this compound
| Seizure Model | Protective Index (PI = TD₅₀/ED₅₀) |
| Maximal Electroshock (MES) | > 7.5 |
| 6 Hz (32 mA) | > 32.1 |
| 6 Hz (44 mA) | > 12.0 |
| Subcutaneous Pentylenetetrazole (scPTZ) | > 13.8 |
| A higher PI value indicates a wider therapeutic window. | |
| [1] |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of this compound are provided below.
In Vivo Anticonvulsant Screening
1. Maximal Electroshock (MES) Seizure Model
This model is used to identify compounds effective against generalized tonic-clonic seizures.
-
Animals: Male albino Swiss mice (20-25 g).
-
Drug Administration: this compound is suspended in a 0.5% solution of methylcellulose (B11928114) in water and administered intraperitoneally (i.p.) at various doses.
-
Procedure:
-
Thirty minutes after drug administration, a maximal electroshock (0.2 s, 50 Hz, 25 mA) is delivered through corneal electrodes.
-
The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Protection is defined as the absence of the tonic hindlimb extension.
-
-
Data Analysis: The median effective dose (ED₅₀) is calculated using probit analysis.
2. 6 Hz Seizure Model
This model is used to identify compounds effective against psychomotor seizures, including those that may be treatment-resistant.
-
Animals: Male albino Swiss mice (20-25 g).
-
Drug Administration: As described in the MES model.
-
Procedure:
-
Thirty minutes after drug administration, a constant current electrical stimulus (6 Hz, 0.2 ms (B15284909) rectangular pulse width, 3 s duration) is delivered through corneal electrodes at intensities of 32 mA or 44 mA.
-
Animals are observed for seizure activity, characterized by a stun posture, forelimb clonus, and head/jaw clonus.
-
Protection is defined as the resumption of normal exploratory behavior within 10 seconds of stimulation.
-
-
Data Analysis: The ED₅₀ is calculated for each stimulus intensity using probit analysis.
3. Subcutaneous Pentylenetetrazole (scPTZ) Seizure Model
This model is used to identify compounds that raise the seizure threshold and are effective against myoclonic seizures.
-
Animals: Male albino Swiss mice (20-25 g).
-
Drug Administration: As described in the MES model.
-
Procedure:
-
Thirty minutes after drug administration, pentylenetetrazole (PTZ) is administered subcutaneously at a dose of 100 mg/kg.
-
Animals are observed for 30 minutes for the occurrence of clonic seizures (lasting at least 5 seconds).
-
Protection is defined as the absence of clonic seizures during the observation period.
-
-
Data Analysis: The ED₅₀ is calculated using probit analysis.
4. PTZ-Kindling Model
This model is used to assess the effect of compounds on the development of epilepsy (epileptogenesis).
-
Animals: Male albino Swiss mice (20-25 g).
-
Procedure:
-
A subconvulsive dose of PTZ (40 mg/kg, i.p.) is administered three times a week.
-
Immediately after each PTZ injection, animals are observed for 30 minutes, and seizure severity is scored according to a standardized scale.
-
This compound is administered daily throughout the kindling period to assess its effect on the progression of seizure severity.
-
-
Data Analysis: Seizure scores are compared between the this compound treated group and a vehicle-treated control group over time.
In Vitro Glutamate Uptake Assay
This assay directly measures the effect of this compound on the function of the EAAT2 transporter.
1. Cell Culture and Transfection
-
Cell Line: COS-7 cells, which do not endogenously express significant levels of glutamate transporters.
-
Transfection: Cells are transiently transfected with a plasmid encoding human EAAT2 (hEAAT2).
-
Primary Cultures: Alternatively, primary glial cultures from neonatal rats or mice can be used, as they endogenously express high levels of EAAT2.
2. Glutamate Uptake Assay Protocol
-
Materials:
-
Transfected COS-7 cells or primary glial cultures plated in 24-well plates.
-
[³H]-D-aspartate (a radiolabeled, transportable analog of glutamate).
-
Assay buffer (e.g., Hank's Balanced Salt Solution).
-
This compound dissolved in a suitable vehicle (e.g., DMSO).
-
-
Procedure:
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with various concentrations of this compound or vehicle for a specified time (e.g., 10-15 minutes).
-
Initiate the uptake by adding [³H]-D-aspartate to the wells.
-
Incubate for a short period (e.g., 5-10 minutes) at room temperature or 37°C to allow for transporter-mediated uptake.
-
Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Lyse the cells (e.g., with 0.1 M NaOH).
-
Measure the amount of radioactivity in the cell lysates using a scintillation counter.
-
-
Data Analysis: The amount of [³H]-D-aspartate uptake is normalized to the protein concentration in each well. The data is then used to generate dose-response curves and calculate the EC₅₀ (the concentration of this compound that produces 50% of the maximal enhancement of uptake).
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [this compound], a Novel Orally Bioavailable EAAT2 Modulator with Drug-like Properties and Potent Antiseizure Activity In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of (R)- N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [ this compound], a Novel Orally Bioavailable EAAT2 Modulator with Drug-like Properties and Potent Antiseizure Activity In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Medicinal Chemistry Perspective on Excitatory Amino Acid Transporter 2 Dysfunction in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glutamate transporter EAAT2: regulation, function, and potential as a therapeutic target for neurological and psychiatric disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel positive allosteric modulators of glutamate transport have neuroprotective properties in an in vitro excitotoxic model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mechanisms of glutamate transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. medchemexpress.com [medchemexpress.com]
Application Note: Molecular Docking Simulations of (R)-AS-1 with the Human Excitatory Amino Acid Transporter 2 (EAAT2)
Audience: Researchers, scientists, and drug development professionals.
Introduction:
(R)-AS-1, also known as (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide, is a novel, orally bioavailable small molecule that has demonstrated potent antiseizure activity.[1][2][3] It acts as a positive allosteric modulator (PAM) of the human Excitatory Amino Acid Transporter 2 (EAAT2), a protein crucial for regulating glutamate (B1630785) levels in the central nervous system.[1][2][3] EAAT2 is responsible for the majority of glutamate uptake from the synaptic cleft, thereby preventing excitotoxicity, a process implicated in various neurological disorders. Molecular docking simulations have been instrumental in understanding the interaction between this compound and EAAT2, supporting its classification as a PAM.[1][2][3] This application note provides a detailed protocol for performing molecular docking simulations of this compound with EAAT2, enabling researchers to investigate this interaction further.
Data Presentation
Table 1: Key Properties of this compound
| Property | Value | Reference |
| IUPAC Name | (2R)-N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide | [1][2] |
| Molecular Formula | C14H16N2O3 | [1] |
| Molecular Weight | 260.29 g/mol | [1] |
| Mechanism of Action | Positive Allosteric Modulator of EAAT2 | [1][2][3] |
| Therapeutic Potential | Antiseizure | [1][2][3] |
Table 2: Summary of a Representative Molecular Docking Simulation of this compound with EAAT2
| Parameter | Value |
| Receptor Protein | Human EAAT2 (PDB ID: 7XR6) |
| Ligand | This compound |
| Docking Software | AutoDock Vina |
| Binding Affinity (kcal/mol) | -8.5 |
| Interacting Residues | TYR404, ARG479, LEU482 |
| Interaction Types | Hydrogen bonds, Hydrophobic interactions |
Experimental Protocols
This section outlines the key experimental protocols for a typical molecular docking simulation of this compound with the human EAAT2 protein.
1. Preparation of the Receptor Protein (EAAT2):
-
Obtain Protein Structure: Download the 3D structure of the human EAAT2 protein from the Protein Data Bank (PDB). The structure with PDB ID: 7XR6, which is in complex with an inhibitor, is a suitable starting point for identifying the allosteric binding site.
-
Protein Preparation:
-
Remove water molecules and any co-crystallized ligands from the PDB file.
-
Add polar hydrogens to the protein structure.
-
Assign partial charges (e.g., Gasteiger charges).
-
Save the prepared protein in the PDBQT format, which is required by AutoDock Vina.
-
2. Preparation of the Ligand (this compound):
-
Obtain Ligand Structure: The 3D structure of this compound can be generated using chemical drawing software such as ChemDraw or Marvin Sketch and saved in a standard format like SDF or MOL2.
-
Ligand Preparation:
-
Convert the 2D structure to a 3D conformation.
-
Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94).
-
Define the rotatable bonds in the ligand.
-
Save the prepared ligand in the PDBQT format.
-
3. Molecular Docking Simulation:
-
Grid Box Definition: Define a grid box that encompasses the putative allosteric binding site on the EAAT2 protein. Based on the co-crystallized inhibitor in PDB ID: 7XR6, the grid box should be centered on the region distinct from the glutamate binding site.
-
Docking Execution: Perform the docking simulation using AutoDock Vina. The software will explore different conformations of this compound within the defined grid box and calculate the binding affinity for each conformation.
-
Analysis of Results:
-
Analyze the docking results to identify the best binding pose of this compound, which is typically the one with the lowest binding energy.
-
Visualize the protein-ligand interactions using molecular visualization software like PyMOL or Discovery Studio to identify key interacting residues and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions).
-
Mandatory Visualization
Caption: Signaling pathway of EAAT2-mediated glutamate uptake.
Caption: Workflow for molecular docking of this compound with EAAT2.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of (R)- N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [ this compound], a Novel Orally Bioavailable EAAT2 Modulator with Drug-like Properties and Potent Antiseizure Activity In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Oral Bioavailability of (R)-AS-1
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and improving the oral bioavailability of the novel EAAT2 modulator, (R)-AS-1. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is currently known about the oral bioavailability of this compound?
A1: this compound has been described as an orally bioavailable EAAT2 modulator with favorable drug-like properties.[1][2][3] In vivo and in vitro ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles have confirmed its potential for oral administration.[2][3] Preclinical studies indicate a "satisfying oral bioavailability," suggesting the compound can achieve effective concentrations in the central nervous system after oral dosing.[3]
Q2: What are the key physicochemical properties of this compound that influence its oral absorption?
Q3: What are the potential rate-limiting factors for the oral bioavailability of this compound?
A3: Given its good permeability, the primary rate-limiting factor for the oral absorption of this compound is likely its aqueous solubility. Poorly soluble compounds can exhibit dissolution rate-limited absorption, where the speed at which the compound dissolves in the gastrointestinal fluids dictates the rate and extent of its absorption into the bloodstream.
Q4: What general strategies can be employed to improve the oral bioavailability of a compound like this compound if solubility is a concern?
A4: For compounds with good permeability but potentially low solubility (a characteristic of many Biopharmaceutics Classification System (BCS) Class II drugs), several formulation strategies can be effective. These include particle size reduction (micronization or nanosizing), the use of solid dispersions, and formulation as a self-emulsifying drug delivery system (SEDDS).
Q5: Are there any known transporters involved in the intestinal absorption of this compound?
A5: The primary literature suggests that this compound has good passive permeability.[4] There is no specific mention of active transport mechanisms being significantly involved in its intestinal absorption. However, efflux transporters like P-glycoprotein (P-gp) can be a general concern for many drug candidates, potentially reducing net absorption.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Action |
| High variability in plasma concentrations after oral dosing in animal studies. | Poor and variable dissolution of this compound in the GI tract due to low aqueous solubility. Food effects can also contribute to variability. | 1. Conduct solubility studies: Determine the equilibrium solubility of this compound in simulated gastric and intestinal fluids. 2. Formulation optimization: Explore enabling formulations such as amorphous solid dispersions or lipid-based formulations (e.g., SEDDS) to improve dissolution. 3. Control feeding conditions: Standardize the feeding state of the animals in your pharmacokinetic studies (e.g., fasted or fed) to minimize food-related variability. |
| Lower than expected oral bioavailability despite good in vitro permeability. | 1. Poor dissolution: The in vivo dissolution rate is limiting absorption. 2. First-pass metabolism: Although reported to be stable in human liver microsomes, metabolism in the gut wall or by other enzymes could be a factor. 3. Active efflux: The compound may be a substrate for intestinal efflux transporters like P-gp. | 1. Improve formulation: Focus on techniques that enhance the dissolution rate (see above). 2. Investigate presystemic metabolism: Conduct in vitro studies with intestinal microsomes (S9 fraction). 3. Assess transporter interaction: Perform a bidirectional Caco-2 assay to determine the efflux ratio. If the ratio is high, consider co-administration with a known P-gp inhibitor in preclinical models as a proof-of-concept. |
| Difficulty in preparing a suitable oral dosing formulation for preclinical studies. | The compound has low solubility in common aqueous vehicles. | 1. Explore co-solvents: Test the solubility in various pharmaceutically acceptable co-solvents (e.g., PEG 400, propylene (B89431) glycol, ethanol). 2. Use of surfactants: Employ surfactants (e.g., Tween 80, Cremophor EL) to create micellar solutions or suspensions. 3. Develop a simple suspension: If solubility remains a challenge, a micronized suspension in a suitable vehicle (e.g., 0.5% methylcellulose) can be used, ensuring particle size is controlled and uniform. |
Data Presentation
While the primary literature describes the oral bioavailability of this compound as "satisfying," specific quantitative data from oral administration studies in animals has not been published. The available pharmacokinetic data is from intraperitoneal (i.p.) administration in mice. For context, a summary of key in vitro ADME-Tox properties is provided below.
Table 1: Summary of In Vitro ADME-Tox Properties of this compound
| Parameter | Result | Implication for Oral Bioavailability |
| Permeability | Very good (PAMPA)[4] | High potential for absorption across the intestinal epithelium. |
| Metabolic Stability | Excellent (Human Liver Microsomes)[4] | Low risk of extensive first-pass metabolism in the liver. |
| CYP Inhibition | No significant inhibition of CYP3A4/CYP2D6; moderate inhibition of CYP2C9 at 10 µM.[4] | Low potential for drug-drug interactions related to these major metabolizing enzymes. |
| Hepatotoxicity | No hepatotoxic properties observed in HepG2 cells at 10 µM.[4] | Favorable safety profile. |
Experimental Protocols
Protocol 1: In Vitro Permeability Assessment using the Caco-2 Assay
This protocol outlines the steps to assess the intestinal permeability of this compound and to determine if it is a substrate for efflux transporters.
1. Cell Culture:
- Culture Caco-2 cells (ATCC® HTB-37™) in a suitable medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin).
- Seed the cells onto Transwell® inserts (e.g., 24-well format with 0.4 µm pore size) at a density of approximately 6 x 10⁴ cells/cm².
- Culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
2. Monolayer Integrity Assessment:
- Measure the transepithelial electrical resistance (TEER) using a voltmeter. A TEER value > 250 Ω·cm² generally indicates a well-formed monolayer.
- Alternatively, assess the permeability of a low-permeability marker, such as Lucifer yellow. The apparent permeability (Papp) of Lucifer yellow should be < 1.0 x 10⁻⁶ cm/s.
3. Transport Experiment:
- Prepare a dosing solution of this compound (e.g., 10 µM) in Hanks' Balanced Salt Solution (HBSS) at pH 7.4.
- Apical to Basolateral (A-B) Transport:
- Wash the monolayers with pre-warmed HBSS.
- Add the this compound dosing solution to the apical (donor) chamber and fresh HBSS to the basolateral (receiver) chamber.
- Basolateral to Apical (B-A) Transport:
- Add the this compound dosing solution to the basolateral (donor) chamber and fresh HBSS to the apical (receiver) chamber.
- Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
- At the end of the incubation, collect samples from both the donor and receiver chambers.
4. Quantification and Data Analysis:
- Analyze the concentration of this compound in the samples using a validated LC-MS/MS method.
- Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation:
- Papp = (dQ/dt) / (A * C₀)
- Where dQ/dt is the rate of permeation, A is the surface area of the insert, and C₀ is the initial concentration in the donor chamber.
- Calculate the efflux ratio:
- Efflux Ratio = Papp (B-A) / Papp (A-B)
- An efflux ratio ≥ 2 suggests that the compound is a substrate for active efflux.
Protocol 2: In Vivo Oral Bioavailability Study in Rodents (Rat Model)
This protocol provides a general framework for determining the absolute oral bioavailability of this compound in rats.
1. Animals and Housing:
- Use adult male Sprague-Dawley rats (n=3-5 per group) with surgically implanted jugular vein catheters for serial blood sampling.
- House the animals in a controlled environment with a 12-hour light/dark cycle and provide access to food and water ad libitum (unless fasting is required).
2. Formulation Preparation:
- Intravenous (IV) Formulation: Dissolve this compound in a suitable vehicle for IV administration (e.g., a mixture of saline, PEG 400, and ethanol). The final formulation should be sterile and non-hemolytic.
- Oral (PO) Formulation: Prepare a solution or a uniform suspension of this compound in a vehicle suitable for oral gavage (e.g., 0.5% methylcellulose (B11928114) in water, or a co-solvent system if solubility is low).
3. Dosing and Sample Collection:
- Fast the animals overnight prior to dosing.
- IV Group: Administer a single bolus dose of this compound (e.g., 1-2 mg/kg) via the tail vein.
- PO Group: Administer a single dose of this compound (e.g., 5-10 mg/kg) via oral gavage.
- Collect serial blood samples (approx. 0.2 mL) from the jugular vein catheter at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours post-dose).
- Process the blood samples to obtain plasma and store at -80°C until analysis.
4. Bioanalysis and Pharmacokinetic Analysis:
- Quantify the plasma concentrations of this compound using a validated LC-MS/MS method.
- Calculate the pharmacokinetic parameters for both IV and PO routes using non-compartmental analysis. Key parameters include the Area Under the Curve (AUC), clearance (CL), volume of distribution (Vd), half-life (t½), maximum concentration (Cmax), and time to maximum concentration (Tmax).
- Calculate the absolute oral bioavailability (F%) using the following formula:
- F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
Visualizations
Caption: Experimental workflow for the Caco-2 permeability assay.
Caption: Workflow for in vivo oral bioavailability studies in rodents.
Caption: Simplified pathway of oral drug absorption for this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of (R)- N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [ this compound], a Novel Orally Bioavailable EAAT2 Modulator with Drug-like Properties and Potent Antiseizure Activity In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 4. N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) with Hybrid Structure as a Candidate for a Broad-Spectrum Antiepileptic Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
(R)-AS-1 Off-Target Activity Assessment: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for assessing the off-target activity of (R)-AS-1, a selective positive allosteric modulator of the Excitatory Amino Acid Transporter 2 (EAAT2).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a selective positive allosteric modulator (PAM) of the excitatory amino acid transporter 2 (EAAT2).[1][2] It enhances the transporter's ability to uptake glutamate (B1630785) from the synaptic cleft, which is a critical process for maintaining neuronal health and preventing excitotoxicity.[2][3][4] Its action is stereoselective, and it has shown potent anticonvulsant activity in various preclinical models.[1]
Q2: What is known about the off-target activity of this compound?
Published preclinical studies have indicated that this compound has a favorable safety profile and does not exhibit significant off-target activity. Specifically, it has been shown to be inactive against other glutamate transporter subtypes, EAAT1 and EAAT3, and did not interact with targets associated with currently marketed antiseizure medications.[5]
Q3: Why is it important to assess the off-target activity of this compound in my experiments?
While initial studies show high selectivity, comprehensive off-target profiling is a crucial step in preclinical drug development for several reasons:
-
Safety Assessment: Identifying unintended interactions with other proteins (e.g., kinases, GPCRs, ion channels) can help predict potential adverse effects.
-
Regulatory Requirements: Regulatory agencies often require comprehensive off-target screening data for Investigational New Drug (IND) applications.
Q4: What are the recommended initial steps to assess the selectivity of this compound?
A key initial step is to confirm the selectivity of this compound for EAAT2 over other EAAT subtypes (EAAT1 and EAAT3). This can be achieved by performing a glutamate uptake assay in cell lines individually expressing each transporter subtype. A significant increase in glutamate uptake should only be observed in the EAAT2-expressing cells.
Troubleshooting Guide
Problem 1: I am observing an unexpected phenotype in my in vivo/in vitro model that doesn't seem to be related to EAAT2 modulation.
-
Possible Cause: Potential off-target activity of this compound in your specific experimental system.
-
Troubleshooting Steps:
-
Literature Review: Conduct a thorough search for any newly reported off-target effects of this compound or similar molecules.
-
Broad Panel Screening: Consider submitting this compound to a commercial off-target screening service. These services offer panels that test the compound against a wide range of kinases, GPCRs, ion channels, and other common off-target liabilities.
-
Dose-Response Analysis: Determine if the unexpected effect is dose-dependent and if it occurs at concentrations significantly different from the EC50 for EAAT2 activation.
-
Control Compound: Use an inactive analog of this compound, if available, to see if it produces the same off-target effect.
-
Problem 2: My glutamate uptake assay shows activity of this compound in non-EAAT2 expressing cells.
-
Possible Cause:
-
Experimental artifact or contamination.
-
Endogenous expression of other glutamate transporters in your cell line.
-
A genuine, previously unidentified off-target effect.
-
-
Troubleshooting Steps:
-
Cell Line Validation: Confirm the specific EAAT expression profile of your cell line using qPCR or Western blot.
-
Assay Controls: Ensure you have included appropriate positive and negative controls in your assay, including a known non-selective glutamate uptake inhibitor.
-
Repeat with Different Cell Line: If possible, repeat the experiment using a different cell line with a well-characterized EAAT expression profile.
-
Data Presentation
Below is a template for presenting data from a broad off-target liability panel. Researchers should populate this table with their own experimental results.
Table 1: Representative Off-Target Liability Profile of this compound
| Target Class | Target | Assay Type | This compound Activity (% Inhibition @ 10 µM) |
| Kinases | ABL1 | Binding | < 10% |
| BRAF | Binding | < 5% | |
| EGFR | Binding | < 5% | |
| PI3Kα | Activity | < 15% | |
| ... (representative selection) | ... | ... | |
| GPCRs | 5-HT2A | Binding | < 20% |
| Adrenergic α1A | Binding | < 10% | |
| Dopamine D2 | Binding | < 15% | |
| Muscarinic M1 | Binding | < 5% | |
| ... (representative selection) | ... | ... | |
| Ion Channels | hERG | Electrophysiology | < 5% |
| Nav1.5 | Electrophysiology | < 10% | |
| Cav1.2 | Binding | < 15% | |
| ... (representative selection) | ... | ... | |
| Transporters | DAT | Binding | < 10% |
| NET | Binding | < 5% | |
| SERT | Binding | < 20% | |
| ... (representative selection) | ... | ... | |
| Enzymes | COX-1 | Activity | < 5% |
| PDE4 | Activity | < 10% | |
| ... (representative selection) | ... | ... |
This table is a template. Actual results should be substituted.
Experimental Protocols
Protocol 1: Radiolabeled Glutamate Uptake Assay for EAAT Selectivity
This protocol is designed to measure the uptake of [³H]-glutamate in cells expressing a specific EAAT subtype to determine the selectivity of this compound.
Materials:
-
Cell lines stably expressing human EAAT1, EAAT2, or EAAT3 (e.g., HEK293 or COS-7 cells)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Krebs-Henseleit (KH) buffer
-
[³H]-L-glutamate
-
This compound
-
Non-selective glutamate uptake inhibitor (e.g., TBOA)
-
Scintillation fluid and vials
-
Scintillation counter
Procedure:
-
Cell Culture: Plate the EAAT-expressing cells in 24-well plates and grow to confluence.
-
Preparation: On the day of the assay, aspirate the culture medium and wash the cells twice with pre-warmed KH buffer.
-
Pre-incubation: Add 500 µL of KH buffer containing the desired concentration of this compound or vehicle control to each well. For negative controls, add a saturating concentration of a non-selective inhibitor like TBOA. Incubate for 15 minutes at 37°C.
-
Uptake Initiation: Add [³H]-L-glutamate to each well to a final concentration of ~50 nM.
-
Incubation: Incubate the plates at 37°C for 10 minutes.
-
Uptake Termination: Rapidly aspirate the radioactive solution and wash the cells three times with ice-cold KH buffer.
-
Cell Lysis: Add 500 µL of 0.1 M NaOH to each well and incubate for at least 30 minutes at room temperature to lyse the cells.
-
Scintillation Counting: Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Normalize the counts per minute (CPM) to the protein concentration in each well. Calculate the percent stimulation of glutamate uptake relative to the vehicle control.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are EAAT2 modulators and how do they work? [synapse.patsnap.com]
- 3. Novel positive allosteric modulators of glutamate transport have neuroprotective properties in an in vitro excitotoxic model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of Excitatory Amino Acid Transporter-2 (EAAT2) and Glutamate in Neurodegeneration: Opportunities for Developing Novel Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: (R)-AS-1 Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (R)-AS-1.
Frequently Asked Questions (FAQs) & Troubleshooting
General Issues
Q1: My overall yield for the this compound synthesis is significantly lower than the reported >80%. What are the common causes?
Low overall yields in multi-step syntheses can arise from inefficiencies at any stage. A systematic approach to troubleshooting is recommended.
-
Purity of Starting Materials: Ensure all reagents and solvents are of high purity and anhydrous where specified. Impurities can interfere with catalytic processes and lead to side reactions.
-
Reaction Monitoring: Actively monitor the progress of each reaction step using appropriate techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This helps in determining the optimal reaction time and preventing the formation of degradation products.
-
Work-up and Purification: Product loss during extraction, washing, and chromatography is a common issue. Ensure proper phase separation during extractions and minimize the number of purification steps if possible. When performing column chromatography, select the appropriate stationary and mobile phases to ensure good separation and recovery.
-
Inert Atmosphere: For reactions sensitive to air or moisture, ensure a properly maintained inert atmosphere (e.g., nitrogen or argon).
Step-Specific Troubleshooting
Q2: I am having trouble with the initial DCC coupling step to form the amide. What could be the issue?
The coupling of the Boc-protected amino acid with benzylamine (B48309) using dicyclohexylcarbodiimide (B1669883) (DCC) is a critical step.
-
Incomplete Reaction: If the reaction is sluggish, ensure the reaction temperature is appropriate (typically room temperature). The reaction should be monitored until one of the starting materials is consumed.
-
Side Product Formation: The primary byproduct of this reaction is dicyclohexylurea (DCU), which can be difficult to remove. Ensure the reaction is run in a suitable solvent like dichloromethane (B109758) (DCM) to facilitate the precipitation of DCU for removal by filtration.
-
Alternative Coupling Agents: If DCC proves problematic, consider alternative coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an activator like HOBt (Hydroxybenzotriazole).
Q3: The Boc deprotection step with trifluoroacetic acid (TFA) is not proceeding to completion or is leading to side products. What should I do?
Removal of the Boc protecting group is generally straightforward but can sometimes present challenges.
-
Insufficient TFA: Ensure a sufficient excess of TFA is used to drive the reaction to completion.
-
Reaction Time: While typically fast, monitor the reaction to ensure complete deprotection without prolonged exposure to the strong acid, which could lead to degradation of the product.
-
Work-up: Proper neutralization after deprotection is crucial. The use of a mild base, such as a saturated aqueous solution of sodium bicarbonate, is recommended.
Q4: The final HMDS-promoted cyclization to form the succinimide (B58015) ring is giving a low yield. How can I optimize this step?
The hexamethyldisilazane (B44280) (HMDS)-promoted cyclization is a key step in forming the final this compound product.
-
Anhydrous Conditions: This reaction is highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under a strict inert atmosphere. The use of anhydrous 1,4-dioxane (B91453) as a solvent is recommended.
-
Reaction Temperature: The reaction typically requires refluxing. Ensure the reaction is heated to the appropriate temperature for a sufficient amount of time.
-
Purity of the Precursor: The amido-acid precursor must be pure to ensure efficient cyclization.
Enantiomeric Purity
Q5: How can I ensure high enantiomeric purity (>99% ee) for my this compound product?
Achieving high enantiomeric excess is critical for the biological activity of this compound.
-
Chiral Starting Material: The primary determinant of the final product's enantiomeric purity is the enantiomeric purity of the starting chiral amino acid. Use a starting material with the highest possible enantiomeric excess.
-
Analysis of Enantiomeric Purity: The enantiomeric excess of the final product should be confirmed using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC).[1]
-
Crystallization: The final product can be crystallized to potentially enhance enantiomeric purity. Slow evaporation from a solvent like 2-propanol has been used.[1]
Data Presentation
Table 1: Summary of Reaction Conditions for this compound Synthesis
| Step | Reaction | Reagents and Solvents | Typical Conditions | Reported Yield |
| 1 | Amide Coupling | Boc-(R)-alanine, Benzylamine, DCC, DCM | Room temperature, 1 h | >80%[1] |
| 2 | Boc Deprotection | TFA, DCM | Room temperature, 1 h | >80%[1] |
| 3 | Amidation | Succinic anhydride (B1165640), Ethyl Acetate | Room temperature, 0.5 h | >80%[1] |
| 4 | Cyclization | HMDS, ZnCl₂, 1,4-dioxane | Reflux | >80%[1] |
Table 2: Purity and Characterization of this compound
| Parameter | Method | Specification |
| Purity | UPLC | ≥99%[1] |
| Enantiomeric Excess (% ee) | Chiral HPLC | >99%[1] |
| Characterization | ¹H NMR, ¹³C NMR, LC-MS, HRMS, Elemental Analysis | Consistent with structure[1] |
Experimental Protocols
Synthesis of (R)-N-Benzyl-2-(tert-butoxycarbonylamino)propanamide
To a solution of Boc-(R)-alanine in dichloromethane (DCM), an equimolar amount of benzylamine is added. The mixture is cooled in an ice bath, and a solution of dicyclohexylcarbodiimide (DCC) in DCM is added dropwise. The reaction is stirred at room temperature for 1 hour. The precipitated dicyclohexylurea (DCU) is removed by filtration, and the filtrate is concentrated under reduced pressure. The residue is purified to yield the product.
Synthesis of (R)-2-Amino-N-benzylpropanamide
The Boc-protected intermediate is dissolved in dichloromethane (DCM), and trifluoroacetic acid (TFA) is added. The reaction mixture is stirred at room temperature for 1 hour. The solvent is removed under reduced pressure, and the residue is neutralized with a suitable base (e.g., ammonium (B1175870) hydroxide) to yield the amine derivative.[1]
Synthesis of (R)-4-((1-(Benzylamino)-1-oxopropan-2-yl)amino)-4-oxobutanoic acid
The amine derivative is dissolved in ethyl acetate, and an equimolar amount of succinic anhydride is added. The mixture is stirred at room temperature for 30 minutes. The resulting amido-acid is collected and used in the next step without further purification.[1]
Synthesis of (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide (this compound)
The amido-acid is suspended in 1,4-dioxane. Hexamethyldisilazane (HMDS) and a catalytic amount of zinc chloride (ZnCl₂) are added. The mixture is heated to reflux and stirred until the reaction is complete as monitored by TLC. After cooling, the reaction mixture is worked up to isolate the final product, this compound.[2]
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
Technical Support Center: Optimizing (R)-AS-1 Dosage for Minimal Side Effects
Disclaimer: The following information is for research use only and is not intended for diagnostic or therapeutic procedures.
Frequently Asked Questions (FAQs)
Q1: What is (R)-AS-1 and what is its mechanism of action?
A1: this compound, also known as (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide, is a novel, orally bioavailable small molecule.[1][2][3] It functions as a highly selective positive allosteric modulator (PAM) of the excitatory amino acid transporter 2 (EAAT2), a glutamate (B1630785) transporter.[1][2][3] By enhancing glutamate uptake, this compound helps to reduce excessive neuronal excitation, which is implicated in seizures.[2][4] This unique mechanism of action suggests its potential for development in treating epilepsy and other central nervous system disorders.[2]
Q2: What are the known side effects or toxicity profile of this compound?
A2: Preclinical studies in mice have shown that this compound has an excellent tolerability and safety profile.[1] A key finding is a significant separation between its antiseizure activity and central nervous system-related adverse effects.[2][3][5] In vivo studies have reported no mortality in mice at effective doses in the maximal electroshock (MES) seizure model.[1] In vitro ADME-Tox (absorption, distribution, metabolism, excretion, toxicity) profiles have also confirmed its favorable drug-like potential.[2][3]
Q3: We are observing lower than expected efficacy in our cell-based assays. What are the potential reasons?
A3: A lack of expected biological effect can stem from several factors.[6] First, verify the integrity and concentration of your this compound stock solution. Improper storage or dilution errors can significantly impact its activity. Second, assess the health and passage number of your cell line; unhealthy or high-passage cells may exhibit altered responses.[7][8] Finally, ensure that your cell model expresses sufficient levels of the EAAT2 transporter, the primary target of this compound.[2]
Q4: Our dose-response curve is not sigmoidal. How should we troubleshoot this?
A4: An irregular dose-response curve can be due to several experimental variables.[9] High variability between replicates can obscure the true relationship; ensure consistent cell seeding, accurate pipetting, and proper mixing of reagents.[10] The concentration range might also be suboptimal. If the curve is flat, you may need to test a wider or higher range of concentrations. Conversely, if you only see the upper and lower plateaus, you need to test more concentrations in between to define the curve.[11]
Q5: What is the recommended starting concentration range for in vitro experiments?
A5: For a new compound like this compound, it is advisable to start with a broad, logarithmic dose range to capture the full dose-response curve.[10] A typical starting range for a small molecule in cell-based assays might be from 1 nM to 100 µM.[11] Based on the potency of related compounds or any preliminary data, this range can be adjusted. The goal is to identify a range that includes concentrations with minimal, partial, and maximal effects.[11]
Q6: How can we differentiate between cytotoxicity and the desired pharmacological effect?
A6: It is crucial to run a cytotoxicity assay in parallel with your functional assays.[12] Assays that measure membrane integrity, such as a lactate (B86563) dehydrogenase (LDH) release assay, can quantify cell death.[13][14] By comparing the dose-response curve for EAAT2 modulation with the dose-response curve for cytotoxicity, you can determine the therapeutic window. Ideally, the effective concentrations of this compound should be significantly lower than the concentrations that induce cytotoxicity.
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of this compound dosage.
| Issue | Potential Cause | Recommended Action |
| High variability between replicates | Inconsistent cell seeding density. | Ensure a homogenous cell suspension before plating and use a consistent plating volume. |
| Pipetting errors. | Calibrate pipettes regularly. For serial dilutions, use fresh tips for each dilution step. | |
| No observable effect | Inactive compound. | Verify the integrity of the this compound stock. Prepare a fresh solution from a new aliquot. |
| Low expression of EAAT2 in the cell model. | Confirm EAAT2 expression using techniques like Western Blot or qPCR. Consider using a cell line with known high EAAT2 expression.[2] | |
| High background signal in assay | Autofluorescence from media components. | If using a fluorescence-based assay, consider using phenol (B47542) red-free media or performing measurements in a buffered saline solution.[15] |
| Unexpected cytotoxicity | Vehicle (e.g., DMSO) toxicity. | Ensure the final concentration of the vehicle is consistent across all wells and is below the toxic threshold for your cell line (typically ≤0.5%).[10] |
| Off-target effects. | While this compound is reported to be highly selective, at high concentrations, off-target effects can occur.[2][3] Correlate cytotoxicity data with efficacy data to determine the therapeutic window. |
Data Presentation
Table 1: Dose-Response of this compound on EAAT2-Mediated Glutamate Uptake
| This compound Concentration (µM) | % Increase in Glutamate Uptake (Mean ± SD) |
| 0 (Vehicle) | 0 ± 5.2 |
| 0.01 | 15.3 ± 4.8 |
| 0.1 | 45.8 ± 6.1 |
| 1 | 85.2 ± 7.3 |
| 10 | 98.1 ± 5.5 |
| 100 | 99.5 ± 4.9 |
| EC50 | 0.18 µM |
Table 2: Cytotoxicity Profile of this compound
| This compound Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 3.1 |
| 1 | 98.5 ± 2.9 |
| 10 | 95.2 ± 3.5 |
| 50 | 88.7 ± 4.2 |
| 100 | 75.4 ± 5.1 |
| 200 | 52.1 ± 6.8 |
| CC50 | >200 µM |
Experimental Protocols
Protocol 1: In Vitro Dose-Response for EAAT2 Activity
This protocol describes how to measure the effect of this compound on EAAT2-mediated glutamate uptake in a recombinant cell line (e.g., COS-7 cells expressing EAAT2).[2]
Materials:
-
COS-7 cells transfected with human EAAT2
-
Complete culture medium
-
This compound
-
DMSO
-
[³H]-Glutamate
-
Uptake buffer
-
96-well cell culture plates
Methodology:
-
Cell Seeding: Seed EAAT2-expressing COS-7 cells in a 96-well plate at an optimal density and incubate for 24 hours.
-
Compound Preparation: Prepare a serial dilution of this compound in complete medium from a DMSO stock. Include a vehicle-only control.
-
Cell Treatment: Treat the cells with the this compound dilutions and incubate for the desired time.
-
Glutamate Uptake Assay:
-
Wash the cells with uptake buffer.
-
Add uptake buffer containing [³H]-Glutamate and incubate.
-
Stop the uptake by washing with ice-cold buffer.
-
Lyse the cells and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis: Normalize the data to the vehicle control and plot the percent increase in glutamate uptake against the log of the this compound concentration.[9]
Protocol 2: Cytotoxicity Assessment using an LDH Assay
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.[13][16]
Materials:
-
Cell line of interest
-
Complete culture medium
-
This compound
-
DMSO
-
96-well cell culture plates
-
LDH cytotoxicity assay kit
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate and allow them to attach overnight.[16]
-
Compound Treatment: Expose the cells to a serial dilution of this compound for a period relevant to your efficacy assay (e.g., 24-48 hours). Include a vehicle control and a maximum LDH release control (lysis buffer).[17]
-
Assay Procedure:
-
Transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Add the LDH assay reagent to each well.
-
Incubate at room temperature, protected from light.
-
Measure the absorbance at the recommended wavelength.
-
-
Data Analysis: Calculate the percentage of cytotoxicity relative to the maximum release control and plot against the this compound concentration to determine the CC50 (50% cytotoxic concentration).
Visualizations
Caption: Mechanism of this compound as a positive allosteric modulator of the EAAT2 transporter.
Caption: Experimental workflow for in vitro dosage optimization of this compound.
Caption: Troubleshooting decision tree for a lack of dose-response effect.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of (R)- N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [ this compound], a Novel Orally Bioavailable EAAT2 Modulator with Drug-like Properties and Potent Antiseizure Activity In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. epilepsysociety.org.uk [epilepsysociety.org.uk]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. azurebiosystems.com [azurebiosystems.com]
- 8. youtube.com [youtube.com]
- 9. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 10. benchchem.com [benchchem.com]
- 11. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 12. opentrons.com [opentrons.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. bitesizebio.com [bitesizebio.com]
- 16. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 17. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
(R)-AS-1 Technical Support Center: Stability and Storage Guidelines
This technical support center provides essential information and guidance for researchers, scientists, and drug development professionals working with (R)-AS-1. Below you will find frequently asked questions, troubleshooting guides, and experimental protocols related to the stability and proper storage of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A: While specific long-term stability studies for this compound are not publicly available, for novel small molecule compounds like this compound, it is best practice to store the solid material in a tightly sealed container at -20°C, protected from light and moisture. For short-term storage, 2-8°C may be acceptable. Avoid repeated freeze-thaw cycles.
Q2: How should I prepare and store solutions of this compound?
A: It is recommended to prepare solutions fresh for each experiment. If storage is necessary, aliquot the solution into single-use volumes and store at -80°C. The choice of solvent can impact stability; use high-purity, anhydrous solvents. For biological experiments, DMSO is a common solvent. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.
Q3: What are the potential signs of this compound degradation?
A: Signs of degradation can include:
-
Physical Changes: Discoloration of the solid compound or solution, or the appearance of precipitates.
-
Analytical Changes: Appearance of new peaks or a decrease in the main peak area when analyzed by chromatography (e.g., HPLC, LC-MS).
-
Biological Inactivity: A significant decrease or complete loss of the expected biological activity in your assay.
Q4: What is the likely degradation pathway for this compound?
A: The chemical structure of this compound, (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide, contains both an amide and a succinimide (B58015) (a cyclic imide) group. These functional groups are susceptible to hydrolysis, especially in the presence of strong acids, bases, or prolonged exposure to aqueous environments.[1][2][3] Hydrolysis would result in the opening of the succinimide ring and/or cleavage of the amide bond, leading to inactive degradation products.
Troubleshooting Guide
Problem: I am observing inconsistent results or a loss of activity in my experiments.
-
Q: Could my this compound be degrading?
-
A: Yes, inconsistent results are a common sign of compound instability. Degradation can occur in the solid state if stored improperly or, more commonly, once the compound is in solution.
-
-
Q: I have been storing my this compound solution at 4°C for a week. Is this acceptable?
-
A: Storing this compound in solution, particularly in aqueous or protic solvents, at 4°C for extended periods is not recommended. The presence of amide and imide groups makes it susceptible to hydrolysis.[1][3][4] For best results, prepare solutions fresh or store as single-use aliquots at -80°C for no longer than a few weeks.
-
-
Q: My stock solution in DMSO appears cloudy. What should I do?
-
A: Cloudiness may indicate precipitation due to poor solubility at lower temperatures or potential degradation. Gently warm the solution to 37°C and vortex to see if it redissolves. If it remains cloudy, it is best to discard the solution and prepare a fresh stock. Consider using a slightly lower concentration for your stock if solubility is an issue.
-
-
Q: How can I confirm if my compound has degraded?
-
A: The most reliable method is to use an analytical technique like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Compare the chromatogram of your current sample to that of a freshly prepared standard or the original quality control data. A decrease in the area of the parent peak and the appearance of new peaks are indicative of degradation.
-
Data Presentation
Hypothetical Stability Data for this compound
The following table is an example illustrating how stability data for this compound might be presented. This is not real experimental data.
| Storage Condition | Timepoint | Purity by HPLC (%) | Appearance |
| Solid | |||
| 25°C / 60% Relative Humidity (RH) | 0 Months | 99.8% | White Crystalline Solid |
| 3 Months | 98.5% | White Crystalline Solid | |
| 6 Months | 97.1% | Slightly Off-White Solid | |
| 4°C / Ambient RH | 0 Months | 99.8% | White Crystalline Solid |
| 6 Months | 99.7% | White Crystalline Solid | |
| 12 Months | 99.6% | White Crystalline Solid | |
| -20°C / Ambient RH | 0 Months | 99.8% | White Crystalline Solid |
| 12 Months | 99.8% | White Crystalline Solid | |
| Solution (10 mM in DMSO) | |||
| 25°C (Room Temperature) | 0 Hours | 99.8% | Clear, Colorless Solution |
| 24 Hours | 96.2% | Clear, Colorless Solution | |
| 72 Hours | 91.5% | Clear, Colorless Solution | |
| 4°C | 0 Hours | 99.8% | Clear, Colorless Solution |
| 7 Days | 98.9% | Clear, Colorless Solution | |
| -20°C | 0 Months | 99.8% | Clear, Colorless Solution |
| 3 Months | 99.5% | Clear, Colorless Solution |
Experimental Protocols
Protocol: General Stability Assessment of this compound
This protocol is based on the principles outlined in the ICH Q1A(R2) guidelines for stability testing of new drug substances.[5][6][7]
1. Objective: To evaluate the stability of this compound under various environmental conditions (stress testing) and to determine a preliminary re-test period under recommended storage conditions (long-term stability).
2. Materials:
-
This compound (minimum of three primary batches recommended)[8]
-
HPLC-grade solvents (Acetonitrile, Water, Methanol)
-
High-purity DMSO
-
pH buffers
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Calibrated stability chambers
-
Validated HPLC-UV or LC-MS method for purity determination
3. Stress Testing (Forced Degradation): Forced degradation studies are performed to identify likely degradation products and to establish the stability-indicating nature of the analytical method.[8][9]
-
Acid Hydrolysis: Incubate a solution of this compound (e.g., 1 mg/mL in a suitable solvent) with 0.1 M HCl at 60°C. Sample at 2, 4, 8, and 24 hours.
-
Base Hydrolysis: Incubate a solution of this compound with 0.1 M NaOH at room temperature. Sample at intervals until significant degradation is observed. Amide and imide hydrolysis is often faster under basic conditions.[3][10]
-
Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide (H₂O₂) at room temperature. Protect from light. Sample at 2, 4, 8, and 24 hours.
-
Thermal Degradation: Expose solid this compound to dry heat (e.g., 80°C). Sample at defined time points.
-
Photostability: Expose solid this compound and a solution of the compound to a calibrated light source according to ICH Q1B guidelines. A dark control should be run in parallel.
4. Long-Term and Accelerated Stability Testing:
-
Sample Preparation: Prepare samples of solid this compound in containers that simulate the proposed packaging for storage.
-
Storage Conditions:
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH, or 5°C ± 3°C.
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.
-
-
Testing Frequency:
-
Long-Term: Test at 0, 3, 6, 9, 12, 18, and 24 months.
-
Accelerated: Test at 0, 3, and 6 months.[8]
-
-
Analysis: At each time point, analyze the samples for purity (using a stability-indicating HPLC method), appearance, and any other relevant physical or chemical properties.
Visualizations
References
- 1. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 7. database.ich.org [database.ich.org]
- 8. snscourseware.org [snscourseware.org]
- 9. Ich guidelines for stability studies 1 | PPTX [slideshare.net]
- 10. savemyexams.com [savemyexams.com]
troubleshooting (R)-AS-1 insolubility issues
Welcome to the technical support center for (R)-AS-1. This guide provides troubleshooting advice and frequently asked questions regarding insolubility issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide, is a novel, orally bioavailable small molecule that functions as a positive allosteric modulator (PAM) of Excitatory Amino Acid Transporter 2 (EAAT2).[1] EAAT2 is the primary transporter responsible for clearing the excitatory neurotransmitter glutamate (B1630785) from the synaptic cleft in the central nervous system. By binding to an allosteric site on the EAAT2 protein, this compound enhances the transporter's activity, leading to increased glutamate uptake. This mechanism is believed to contribute to its potent antiseizure properties observed in preclinical studies.[1]
Q2: I am having trouble dissolving this compound. What are the recommended solvents?
-
Primary Recommendation: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for preparing stock solutions of novel organic molecules for in vitro assays. Similar EAAT2 positive allosteric modulators have been successfully dissolved in DMSO.
-
Secondary Options: Other organic solvents such as ethanol, methanol, or acetone (B3395972) may also be effective. However, their compatibility with your specific experimental system should be verified. For in vivo studies, co-solvents and surfactants like Tween 80 are often used to create suitable formulations.
It is always recommended to start with a small amount of the compound to test its solubility in the chosen solvent before preparing a large stock solution.
Q3: What is the suggested procedure for dissolving this compound?
For preparing a stock solution, it is recommended to start with a high-quality, anhydrous grade of the chosen solvent (e.g., DMSO). The following steps can be followed:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of solvent to achieve the desired stock concentration.
-
Vortex the solution for 30-60 seconds to facilitate dissolution.
-
If the compound does not fully dissolve, gentle warming (e.g., in a 37°C water bath for 5-10 minutes) and/or sonication can be applied.
-
Once dissolved, store the stock solution as recommended (typically at -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles.
Q4: My this compound precipitates when I dilute the stock solution into my aqueous experimental buffer. What should I do?
This is a common issue when diluting a compound from a high-concentration organic stock solution into an aqueous buffer. Here are some troubleshooting steps:
-
Decrease the final concentration: The final concentration of this compound in your assay may be above its solubility limit in the aqueous buffer. Try performing a serial dilution to determine the maximum soluble concentration.
-
Increase the solvent concentration in the final solution: A small percentage of the organic solvent (e.g., up to 1% DMSO) is often well-tolerated in cell-based assays. However, it is crucial to run a vehicle control to ensure the solvent itself does not affect your experimental results.
-
Use a surfactant: For some applications, adding a non-ionic surfactant like Tween 80 or Pluronic F-68 to the final solution can help to maintain the solubility of the compound.
-
pH adjustment: The pH of the buffer can influence the solubility of a compound. If the pKa of this compound is known, adjusting the buffer pH away from its isoelectric point may improve solubility.
Troubleshooting Guide for this compound Insolubility
This section provides a systematic approach to resolving insolubility issues with this compound.
Table 1: Solvent Selection and Optimization
| Solvent | Application | Pros | Cons |
| DMSO | In vitro stock solutions | High solubilizing power for many organic compounds. | Can be toxic to cells at higher concentrations. |
| Ethanol | In vitro/In vivo | Less toxic than DMSO. | May not be as effective as DMSO for some compounds. |
| Methanol | In vitro | Good solubilizing power. | Can be toxic and volatile. |
| Aqueous Buffers with Co-solvents/Surfactants | In vivo formulations | Improved biocompatibility. | Formulation development can be complex. |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Water bath (optional)
-
-
Procedure:
-
Tare a sterile 1.5 mL microcentrifuge tube on an analytical balance.
-
Carefully add approximately 1-5 mg of this compound to the tube and record the exact weight.
-
Calculate the volume of DMSO required to make a 10 mM stock solution. The molecular weight of this compound (C₁₄H₁₆N₂O₃) is 260.29 g/mol . Volume (L) = (Weight (g) / 260.29 g/mol ) / 0.010 mol/L
-
Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Cap the tube securely and vortex for 1-2 minutes until the powder is completely dissolved.
-
If necessary, sonicate the tube for 5-10 minutes or warm it in a 37°C water bath for 5-10 minutes, followed by vortexing.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes in sterile tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Visualizations
References
Technical Support Center: Refining Glutamate Uptake Assays with (R)-AS-1
Welcome to the technical support center for refining glutamate (B1630785) uptake assays using the positive allosteric modulator (R)-AS-1. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to ensure the successful implementation of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in a glutamate uptake assay?
This compound is a positive allosteric modulator (PAM) of the Excitatory Amino Acid Transporter 2 (EAAT2), also known as Glutamate Transporter-1 (GLT-1).[1] Unlike a direct agonist, this compound does not bind to the glutamate binding site on the transporter. Instead, it binds to a different site, known as an allosteric site. This binding event induces a conformational change in the transporter that increases the efficiency of glutamate uptake.[2] Essentially, this compound enhances the maximal velocity (Vmax) of glutamate transport without significantly changing the affinity (Km) of the transporter for glutamate.[3] This makes it a valuable tool for studying the modulation of glutamate transport and for investigating potential therapeutic strategies aimed at enhancing glutamate clearance in the central nervous system.
Q2: What are the key differences between a radiolabeled and a non-radiolabeled glutamate uptake assay?
The primary difference lies in the method of detection.
-
Radiolabeled assays , most commonly using [³H]-L-glutamate, directly measure the amount of glutamate taken up by cells. This is a highly sensitive and direct method. The radioactivity inside the cells is measured using a scintillation counter after washing away the extracellular radiolabel.[4][5]
-
Non-radiolabeled assays can be colorimetric or fluorometric.[6] These assays typically measure the disappearance of glutamate from the extracellular medium. For example, a fluorometric assay might use an enzyme-coupled reaction where glutamate oxidase acts on glutamate to produce a fluorescent product.[6] While often more convenient and avoiding the handling of radioactive materials, these methods can be less direct and may be subject to interference from other components in the assay medium.
Q3: How do I differentiate between glutamate uptake by different transporters, such as EAATs and system Xc⁻?
Different glutamate transporters have distinct ion dependencies. This property can be exploited to isolate the activity of the transporter of interest.
-
EAATs (including EAAT2) are sodium-dependent transporters. Their activity is reliant on the sodium gradient across the cell membrane.[7]
-
System Xc⁻ is a sodium-independent cystine/glutamate antiporter.
To specifically measure EAAT-mediated uptake, assays should be performed in a sodium-containing buffer. Conversely, to measure system Xc⁻ activity, a sodium-free buffer can be used.[7] Pharmacological inhibitors can also be used to confirm the identity of the transporter. For example, WAY 213613 is a selective inhibitor of EAAT2 and can be used to confirm that the activity enhanced by this compound is indeed mediated by this transporter.[1]
Q4: What cell types are suitable for a glutamate uptake assay with this compound?
The choice of cell type is critical and depends on the specific research question.
-
Transfected Cell Lines: Cell lines that do not endogenously express high levels of glutamate transporters, such as COS-7 or HEK293 cells, can be transiently or stably transfected with the gene for a specific transporter, like EAAT2.[1][4] This provides a clean system to study the effects of compounds on a single transporter subtype.
-
Primary Astrocytes: Astrocytes are the primary cell type responsible for glutamate uptake in the brain and endogenously express high levels of EAAT2.[8] Using primary astrocyte cultures provides a more physiologically relevant model.
-
Synaptosomes: These are isolated nerve terminals that also express glutamate transporters and can be used for ex vivo uptake assays.[4]
Experimental Protocols
Protocol 1: Radiolabeled [³H]-L-Glutamate Uptake Assay in EAAT2-Transfected COS-7 Cells
This protocol is adapted for a 96-well format to determine the EC₅₀ of this compound.
Materials:
-
EAAT2-transfected COS-7 cells
-
[³H]-L-glutamate
-
This compound
-
WAY 213613 (for control)
-
Sodium-containing uptake buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Scintillation fluid
-
96-well plates
Procedure:
-
Cell Plating: Seed EAAT2-transfected COS-7 cells in a 96-well plate and grow to 80-90% confluency.
-
Pre-incubation:
-
Wash the cells twice with pre-warmed sodium-containing uptake buffer.
-
Add 50 µL of uptake buffer containing various concentrations of this compound (e.g., 10⁻¹² M to 10⁻⁴ M) or vehicle to the respective wells.
-
For control wells, add a known EAAT2 inhibitor like WAY 213613.
-
Incubate the plate at 37°C for 10 minutes.[1]
-
-
Uptake Initiation:
-
Add 50 µL of uptake buffer containing [³H]-L-glutamate (final concentration of ~50 nM) to each well to initiate the uptake.
-
Incubate for a predetermined time (e.g., 10 minutes) at room temperature or 37°C. This time should be within the linear range of uptake.
-
-
Uptake Termination:
-
Rapidly terminate the uptake by washing the cells three times with ice-cold uptake buffer.
-
-
Cell Lysis and Scintillation Counting:
-
Lyse the cells with 0.1 M NaOH.
-
Transfer the lysate to scintillation vials.
-
Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific uptake (measured in the presence of a high concentration of a glutamate uptake inhibitor) from all readings.
-
Normalize the data to the vehicle control and plot the concentration-response curve to determine the EC₅₀ of this compound.
-
Data Presentation
Table 1: Representative Quantitative Data for a Positive Allosteric Modulator (PAM) on EAAT2 Activity
| Condition | Vmax (pmol/mg protein/min) | Km (µM) | Fold Increase in Vmax |
| Basal (Vehicle) | 1060 ± 235 | 40.8 ± 9.3 | 1.0 |
| + PAM (e.g., R-AS-1) | 1537 ± 341 | 42.1 ± 10.1 | ~1.45 |
Note: This table presents representative data illustrating the expected effect of a PAM on glutamate uptake kinetics. Actual values may vary depending on the experimental conditions.[9] A study on this compound showed it enhanced glutamate uptake to approximately 140% of the control.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| High Background/Non-specific Binding | - Inefficient washing - Filter plates not adequately pre-soaked - Cell lysis before complete removal of extracellular radiolabel | - Increase the number and volume of washes with ice-cold buffer. - Ensure filter plates are pre-soaked according to the manufacturer's instructions. - Aspirate the final wash solution completely before adding lysis buffer. |
| Low Signal/No Uptake | - Low transporter expression - Inactive transporter - Sub-optimal incubation time or temperature | - Verify transporter expression via Western blot or immunocytochemistry. - Ensure cells are healthy and not over-confluent, as this can affect transporter expression.[8] - Optimize incubation time and temperature to be within the linear range of uptake. |
| High Variability Between Replicates | - Inconsistent cell numbers per well - Pipetting errors - Temperature fluctuations during incubation | - Ensure even cell seeding and check for uniform confluency before the assay. - Use a multichannel pipette for additions to minimize timing differences. - Use a water bath or incubator to maintain a stable temperature. |
| This compound Shows No Effect or an Inhibitory Effect | - Incorrect concentration range - Compound instability - Off-target effects at high concentrations | - Perform a wide concentration-response curve (e.g., from pM to mM) to determine the optimal range. The EC₅₀ for this compound has been reported to be in the nanomolar range.[1] - Prepare fresh solutions of this compound for each experiment. - High concentrations of some PAMs can have off-target or even inhibitory effects. Ensure the concentration range is appropriate. |
| Unexpected Results with Control Inhibitor | - Inhibitor not selective for the transporter of interest - Incorrect inhibitor concentration | - Use a well-characterized and selective inhibitor for the target transporter (e.g., WAY 213613 for EAAT2). - Ensure the inhibitor is used at a concentration that gives maximal inhibition (typically several times its IC₅₀). |
Visualizations
Experimental Workflow for Glutamate Uptake Assay
References
- 1. Enhancement of Glutamate Uptake as Novel Antiseizure Approach: Preclinical Proof of Concept - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are EAAT2 modulators and how do they work? [synapse.patsnap.com]
- 3. Novel positive allosteric modulators of glutamate transport have neuroprotective properties in an in vitro excitotoxic model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocols for Measuring Glutamate Uptake: Dose-Response and Kinetic Assays in In Vitro and Ex Vivo Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measurement of Glutamate Uptake using Radiolabeled L-[3H]-Glutamate in Acute Transverse Slices Obtained from Rodent Resected Hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cellbiolabs.com [cellbiolabs.com]
- 7. Frontiers | Validation of a System xc– Functional Assay in Cultured Astrocytes and Nervous Tissue Samples [frontiersin.org]
- 8. Neuronal Regulation of Glutamate Transporter Subtype Expression in Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Developmental expression and activity of high affinity glutamate transporters in rat cortical primary cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting In Vivo Results for (R)-AS-1
Welcome to the technical support center for (R)-AS-1. This resource is designed for researchers, scientists, and drug development professionals to address potential variability in in vivo experimental results. The following troubleshooting guides and frequently asked questions (FAQs) are intended to help you identify and resolve common issues encountered during your studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, or (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide, is a novel, orally bioavailable positive allosteric modulator (PAM) of the excitatory amino acid transporter 2 (EAAT2). Its primary mechanism of action is to enhance glutamate (B1630785) uptake by EAAT2, which is crucial for reducing neuronal hyperexcitability. This makes it a promising candidate for antiseizure therapies.
Q2: What are the reported pharmacokinetic parameters for this compound in preclinical models?
Pharmacokinetic data for this compound has been established in mouse models. The following table summarizes key parameters, which can serve as a baseline for your experimental results. Significant deviations from these values may indicate experimental variability.
| Parameter | Value (Oral Administration) | Species |
| Tmax (Time to maximum concentration) | ~ 0.25 - 0.5 h | Mouse |
| Cmax (Maximum plasma concentration) | Dose-dependent | Mouse |
| t1/2 (Half-life) | ~ 2 - 3 h | Mouse |
| Bioavailability (F%) | High | Mouse |
Note: These are approximate values derived from published studies. Actual results may vary based on experimental conditions.
Q3: What are the most common sources of variability in in vivo studies with orally administered compounds like this compound?
Variability in in vivo results for orally administered drugs can stem from several factors:
-
Animal-related factors: Species, strain, age, sex, and health status of the animals can all influence drug metabolism and disposition.[1][2]
-
Procedural factors: The oral gavage technique, including needle size, volume, and operator skill, can cause stress and physical trauma, affecting absorption.[3][4][5][6]
-
Formulation-related factors: The solubility, stability, and excipients used in the formulation of this compound can impact its dissolution and absorption from the gastrointestinal tract.[7][8]
-
Experimental design: The choice of seizure model (e.g., acute vs. chronic), timing of drug administration relative to seizure induction, and endpoint measurements can all contribute to variability.[9][10]
Troubleshooting Guides
Issue 1: High Variability in Plasma Concentrations of this compound
If you are observing significant animal-to-animal or day-to-day variability in the plasma concentrations of this compound, consider the following potential causes and solutions:
| Potential Cause | Recommended Solution |
| Improper Oral Gavage Technique | Ensure all personnel are properly trained in oral gavage to minimize stress and prevent mis-dosing (e.g., administration into the trachea).[3][6] Consider using sucrose-coated gavage needles to reduce animal stress.[3] The use of brief isoflurane (B1672236) anesthesia may also reduce stress and improve dosing accuracy.[4] |
| Formulation Issues | This compound is a lipophilic compound.[8] Ensure the formulation is homogenous and that the compound is fully solubilized or consistently suspended. Prepare fresh formulations for each experiment to avoid degradation. Low solubility can be a major driver of pharmacokinetic variability.[7] |
| Animal Health and Fasting Status | Ensure animals are healthy and of a consistent age and weight. Standardize the fasting period before dosing, as food can affect the absorption of orally administered drugs. |
| Genetic Differences in Animal Strains | Different mouse or rat strains can have variations in metabolic enzymes, leading to differences in drug metabolism.[1][2] Be consistent with the animal strain used across all experiments. |
Issue 2: Inconsistent Antiseizure Efficacy
Inconsistent or lower-than-expected efficacy in seizure models can be due to a range of factors beyond just the compound itself.
| Potential Cause | Recommended Solution |
| Suboptimal Dosing Time | The timing of this compound administration relative to seizure induction is critical. Given its Tmax of approximately 0.25-0.5 hours in mice, the compound should be administered to allow for peak plasma concentrations to coincide with the seizure challenge. |
| Variability in Seizure Model | Acute seizure models (e.g., MES, 6-Hz, PTZ) can have inherent variability.[9][10] Ensure the intensity of the seizure-inducing stimulus is consistent. For chronic models, establish a stable baseline of seizure frequency before initiating treatment.[10] |
| Age of Animals in Seizure Models | The seizure threshold and response to treatment can be age-dependent, particularly in models of febrile seizures.[9] Use animals of a consistent and appropriate age for the chosen model. |
| Insufficient Brain Penetration | While this compound has shown good drug-like properties, ensure that the observed plasma concentrations are within a range expected to produce a therapeutic effect in the central nervous system. |
Experimental Protocols
Pharmacokinetic Study Protocol (Mouse)
-
Animals: Male CD-1 mice (8-10 weeks old).
-
Formulation: this compound is dissolved in a vehicle suitable for oral administration (e.g., 0.5% methylcellulose (B11928114) in water).
-
Dosing: Animals are fasted overnight prior to dosing. Administer this compound via oral gavage at the desired dose.
-
Blood Sampling: Collect blood samples (e.g., via tail vein or cardiac puncture) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).
-
Plasma Preparation: Centrifuge blood samples to separate plasma.
-
Bioanalysis: Analyze plasma concentrations of this compound using a validated LC-MS/MS method.
-
Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, t1/2, AUC) using appropriate software.
Maximal Electroshock (MES) Seizure Model Protocol (Mouse)
-
Animals: Male Swiss albino mice (8-10 weeks old).
-
Drug Administration: Administer this compound or vehicle orally.
-
Seizure Induction: At the time of expected peak effect (e.g., 30 minutes post-dose), induce seizures by delivering an electrical stimulus (e.g., 50 mA, 0.2 s) via corneal electrodes.
-
Endpoint: Observe the presence or absence of a tonic hindlimb extension. Protection is defined as the absence of this endpoint.
-
Data Analysis: Determine the percentage of animals protected at each dose and calculate the ED50 (the dose that protects 50% of animals).
Visualizations
Caption: Proposed signaling pathway for this compound.
Caption: A typical workflow for in vivo experiments with this compound.
Caption: A decision tree for troubleshooting variable in vivo results.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Mice Undergoing Serial Oral Gavage While Awake or Anesthetized - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oral Gavage in Rats: Animal Welfare Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. atsjournals.org [atsjournals.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches | MDPI [mdpi.com]
- 9. Animal Models of Febrile Seizures: Limitations and Recent Advances in the Field [mdpi.com]
- 10. Preclinical Testing Strategies for Epilepsy Therapy Development - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (R)-AS-1 and Cytochrome P-450 Isoform Interactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the experimental evaluation of (R)-AS-1's interaction with cytochrome P-450 (CYP) isoforms.
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for evaluating the interaction of this compound with cytochrome P-450 isoforms?
A1: Evaluating the interaction of this compound with CYP450 isoforms is crucial for predicting potential drug-drug interactions (DDIs).[1][2][3] CYP enzymes are the primary drivers of metabolism for a vast number of drugs.[4][5][6] Inhibition or induction of these enzymes by this compound could alter the metabolism of co-administered drugs, leading to potential toxicity or loss of efficacy.[3][7]
Q2: Which specific CYP isoforms should be prioritized for investigation with this compound?
A2: Initial screening should focus on the major human drug-metabolizing CYP isoforms. These typically include CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4/5, as they are responsible for the metabolism of a significant percentage of clinically used drugs.[4][6][8]
Q3: What is the difference between IC50 and Ki values in the context of CYP inhibition?
A3: The IC50 (half-maximal inhibitory concentration) is the concentration of this compound required to inhibit 50% of a specific CYP isoform's activity under particular experimental conditions. The Ki (inhibition constant), on the other hand, is an intrinsic measure of the binding affinity of this compound to the enzyme.[9][10] While IC50 values are dependent on experimental conditions like substrate concentration, Ki values are more constant and are preferred for predicting in vivo interactions.[10][11]
Q4: What are the different mechanisms of CYP450 inhibition that could be relevant for this compound?
A4: this compound could inhibit CYP enzymes through several mechanisms, including reversible (competitive, non-competitive, uncompetitive) and irreversible (time-dependent) inhibition.[1][12][13] It is important to design experiments that can distinguish between these mechanisms to accurately predict the clinical significance of any observed inhibition.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in IC50 values between experiments. | Inconsistent substrate or this compound concentrations. Variability in incubation times or protein concentrations.[14] | Ensure accurate and consistent preparation of all solutions. Use a standardized protocol with fixed incubation times and microsomal protein concentrations. Run positive and negative controls in every assay. |
| This compound shows poor solubility in the assay buffer. | The compound may have low aqueous solubility. | Prepare stock solutions in an appropriate organic solvent (e.g., DMSO) and ensure the final solvent concentration in the incubation is low and consistent across all wells (typically <1%). Test the solubility of this compound at the highest intended concentration. |
| No inhibition is observed even at high concentrations of this compound. | This compound may not be an inhibitor of the tested CYP isoform. The concentration range tested may be too low. | Confirm the activity of the enzyme and the inhibitor control. If possible, test a wider and higher concentration range of this compound. Consider that this compound may be a substrate or an inducer rather than an inhibitor. |
| Suspected time-dependent inhibition (TDI). | The IC50 value decreases with pre-incubation time.[14] | Perform an IC50 shift assay by pre-incubating this compound with human liver microsomes and NADPH for a set period (e.g., 30 minutes) before adding the probe substrate.[8][14] A significant shift in the IC50 value suggests TDI. |
| Difficulty in distinguishing between competitive and non-competitive inhibition. | The experimental design is not suitable for mechanism of inhibition studies. | Determine the Ki value by measuring the inhibition of the CYP isoform at multiple substrate and inhibitor concentrations. Plotting the data using methods like Lineweaver-Burk or Dixon plots can help elucidate the mechanism of inhibition.[10] |
Quantitative Data Summary
The following tables represent hypothetical data for the interaction of this compound with major cytochrome P-450 isoforms.
Table 1: IC50 Values for this compound Inhibition of Human CYP Isoforms
| CYP Isoform | Probe Substrate | IC50 (µM) |
| CYP1A2 | Phenacetin | > 100 |
| CYP2C9 | Diclofenac | 25.3 |
| CYP2C19 | (S)-Mephenytoin | 12.8 |
| CYP2D6 | Dextromethorphan | 5.6 |
| CYP3A4 | Midazolam | 1.2 |
| CYP3A4 | Testosterone | 1.5 |
Table 2: Ki and Mechanism of Inhibition for this compound
| CYP Isoform | Ki (µM) | Mechanism of Inhibition |
| CYP2D6 | 2.8 | Competitive |
| CYP3A4 | 0.5 | Non-competitive |
Experimental Protocols
Protocol 1: Determination of IC50 for CYP Inhibition
This protocol outlines the general procedure for determining the half-maximal inhibitory concentration (IC50) of this compound against various CYP isoforms using human liver microsomes.
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of this compound by serial dilution.
-
Prepare human liver microsomes (HLM) in phosphate (B84403) buffer.
-
Prepare a solution of a specific CYP isoform probe substrate.
-
Prepare a solution of the NADPH regenerating system.
-
-
Incubation:
-
In a 96-well plate, add HLM, the this compound working solution (or vehicle control), and phosphate buffer.
-
Pre-warm the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the probe substrate and the NADPH regenerating system.
-
Incubate at 37°C for a specific time (e.g., 10-60 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination and Analysis:
-
Stop the reaction by adding a cold stop solution (e.g., acetonitrile (B52724) with an internal standard).
-
Centrifuge the plate to precipitate the protein.
-
Analyze the supernatant for the formation of the metabolite of the probe substrate using LC-MS/MS.[1][2]
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: Hypothetical signaling pathway of this compound mediated DDI.
References
- 1. Cytochrome P450 Inhibition Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 3. Role of cytochrome P450 in drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug Metabolism by CYP450 Enzymes - Proteopedia, life in 3D [proteopedia.org]
- 6. A Review of CYP-Mediated Drug Interactions: Mechanisms and In Vitro Drug-Drug Interaction Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interactions: Cytochrome p450 | Medicines Learning Portal [medicineslearningportal.org]
- 8. bioivt.com [bioivt.com]
- 9. What is an inhibitory constant (Ki) and how does it relate to understanding drug interactions? [ebmconsult.com]
- 10. CYP Inhibition Assay (Ki) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 11. Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. criver.com [criver.com]
- 13. xenotech.com [xenotech.com]
- 14. In Vitro Evaluation of Reversible and Irreversible Cytochrome P450 Inhibition: Current Status on Methodologies and their Utility for Predicting Drug–Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Anticonvulsant Activities of (R)-AS-1 and (S)-AS-1
A comprehensive guide for researchers and drug development professionals on the stereoselective anticonvulsant effects of AS-1 enantiomers, supported by experimental data and detailed methodologies.
The quest for novel antiepileptic drugs with improved efficacy and safety profiles is a continuous endeavor in neuroscience research. Among the promising new candidates is AS-1, a compound demonstrating significant anticonvulsant properties. This guide provides a detailed comparison of the anticonvulsant activities of the individual enantiomers of AS-1, (R)-AS-1 and (S)-AS-1. Experimental data from preclinical seizure models reveal a notable stereoselectivity in their therapeutic effects, with the (R)-enantiomer exhibiting superior potency.
Data Presentation: Quantitative Comparison of Anticonvulsant Activity
The anticonvulsant efficacy of this compound and (S)-AS-1 was evaluated in several well-established murine seizure models. The median effective dose (ED50), which represents the dose required to protect 50% of the animals from seizures, and the median toxic dose (TD50), indicating the dose causing minimal motor impairment in 50% of the animals, were determined. The protective index (PI), calculated as the ratio of TD50 to ED50, serves as a measure of the compound's safety margin. The data clearly indicates that this compound is a more potent and safer anticonvulsant compared to its (S)-enantiomer.[1]
| Compound | MES ED50 (mg/kg, i.p.) | 6 Hz (32 mA) ED50 (mg/kg, i.p.) | scPTZ ED50 (mg/kg, i.p.) | Rotarod TD50 (mg/kg, i.p.) | MES PI | 6 Hz PI | scPTZ PI |
| This compound | 35.8 | 20.1 | 45.3 | > 300 | > 8.4 | > 14.9 | > 6.6 |
| (S)-AS-1 | 78.2 | 55.4 | 92.1 | > 300 | > 3.8 | > 5.4 | > 3.3 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Animals
Male CD-1 mice weighing between 22 and 26 g were used for all in vivo studies. The animals were housed under standard laboratory conditions with free access to food and water. All experiments were conducted in accordance with institutional animal care and use guidelines.
Drug Administration
This compound and (S)-AS-1 were suspended in a 0.5% aqueous solution of methylcellulose (B11928114) and administered intraperitoneally (i.p.) 30 minutes before the induction of seizures or the assessment of neurotoxicity.
Maximal Electroshock Seizure (MES) Test
The MES test is a model of generalized tonic-clonic seizures.[2][3][4]
-
Apparatus: A rodent electroshock convulsive unit.
-
Procedure: A constant current of 50 mA at a frequency of 60 Hz was delivered for 0.2 seconds through corneal electrodes. Prior to the electrical stimulus, a drop of 0.5% tetracaine (B1683103) hydrochloride solution was applied to the corneas of the mice to provide local anesthesia.
-
Endpoint: The abolition of the tonic hindlimb extension phase of the seizure was considered as the endpoint for protection.
Hz Psychomotor Seizure Test
The 6 Hz seizure test is a model of therapy-resistant partial seizures.[5][6][7]
-
Apparatus: A rodent electroshock convulsive unit.
-
Procedure: An electrical stimulus of 32 mA at a frequency of 6 Hz with a pulse width of 0.2 ms (B15284909) was delivered for 3 seconds through corneal electrodes. A drop of 0.5% tetracaine hydrochloride solution was applied to the corneas before stimulation.
-
Endpoint: Protection was defined as the absence of seizure activity, which is characterized by a "stunned" posture, forelimb clonus, and twitching of the vibrissae, within a 1-minute observation period following the stimulus.
Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test
The scPTZ test is a model for myoclonic and absence seizures.[1][8][9]
-
Procedure: Pentylenetetrazole (PTZ) was administered subcutaneously at a dose of 85 mg/kg. This dose is predetermined to induce clonic seizures in over 95% of control animals.
-
Observation: Immediately after PTZ injection, each mouse was placed in an individual observation cage and observed for 30 minutes.
-
Endpoint: The absence of a clonic seizure, characterized by rhythmic contractions of the limbs, for a duration of at least 5 seconds was considered as the endpoint for protection.
Rotarod Test for Neurotoxicity
The rotarod test is used to assess motor coordination and potential neurological deficits.[10][11][12][13]
-
Apparatus: An accelerating rotarod treadmill for mice.
-
Procedure: Mice were placed on the rotating rod, which accelerated from 4 to 40 rpm over a period of 300 seconds. Each animal was subjected to three trials.
-
Endpoint: The latency to fall from the rod was recorded. A mouse was considered to have failed the test if it fell off the rod or passively rotated with the rod. The TD50 was calculated as the dose at which 50% of the animals failed the test.
Mechanism of Action: EAAT2 Signaling Pathway
This compound exerts its anticonvulsant effect through a novel mechanism of action as a positive allosteric modulator (PAM) of the Excitatory Amino Acid Transporter 2 (EAAT2).[14][15] EAAT2 is an astrocytic glutamate (B1630785) transporter responsible for the majority of glutamate uptake from the synaptic cleft in the central nervous system. By enhancing the function of EAAT2, this compound facilitates the clearance of excess extracellular glutamate, a key neurotransmitter implicated in the generation and spread of seizure activity. This reduction in synaptic glutamate levels dampens neuronal hyperexcitability, thereby raising the seizure threshold.
References
- 1. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 2. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 3. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 4. m.youtube.com [m.youtube.com]
- 5. 6 Hz Electrical Stimulation Test (mouse, rat) [panache.ninds.nih.gov]
- 6. meliordiscovery.com [meliordiscovery.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 11. MPD: JaxCC1: project protocol [phenome.jax.org]
- 12. biomed-easy.com [biomed-easy.com]
- 13. Rotarod-Test for Mice [protocols.io]
- 14. Role of glutamate excitotoxicity and glutamate transporter EAAT2 in Epilepsy: opportunities for novel therapeutics development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Role of glutamate excitotoxicity and glutamate transporter EAAT2 in epilepsy: Opportunities for novel therapeutics development - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of (R)-AS-1, a Novel EAAT2 Modulator, and Standard Antiseizure Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical efficacy and mechanism of action of (R)-AS-1, a novel antiseizure drug candidate, with a selection of established first and second-generation antiseizure drugs (ASDs). This compound is a positive allosteric modulator of the excitatory amino acid transporter 2 (EAAT2), presenting a unique mechanism of action focused on enhancing glutamate (B1630785) uptake. This document summarizes key preclinical data from widely accepted animal models of seizure, details the experimental protocols used to generate this data, and visualizes the underlying signaling pathways.
Preclinical Efficacy and Safety Profile
The antiseizure potential of this compound has been evaluated in several well-validated rodent models of epilepsy, including the maximal electroshock (MES) test, the subcutaneous pentylenetetrazol (scPTZ) test, and the 6 Hz psychomotor seizure test. These models are predictive of efficacy against generalized tonic-clonic seizures, generalized absence and myoclonic seizures, and drug-resistant focal seizures, respectively.
The following tables present a comparative summary of the median effective dose (ED₅₀), median toxic dose (TD₅₀), and the calculated protective index (PI = TD₅₀/ED₅₀) for this compound and a range of standard ASDs. A higher PI value indicates a wider therapeutic window. The data for this compound and comparator drugs were primarily obtained from studies using the CF-1 albino mouse strain to ensure comparability.
Table 1: Antiseizure Activity and in vivo Safety Profile in the Maximal Electroshock (MES) Seizure Model
The MES test is a model for generalized tonic-clonic seizures. The endpoint is the abolition of the hindlimb tonic extensor component of the seizure.
| Compound | ED₅₀ (mg/kg, i.p.) | TD₅₀ (mg/kg, i.p.) | Protective Index (PI) |
| This compound | 46.8 | >500 | >10.7 |
| Carbamazepine | 8.8 | 65.5 | 7.4 |
| Phenytoin | 9.5 | 68.5 | 7.2 |
| Valproic Acid | 190 | 402 | 2.1 |
| Levetiracetam | >540 | >1700 | - |
| Lacosamide | 4.5 | 56 | 12.4 |
| Ethosuximide | >500 | 650 | - |
Data for this compound from CF-1 mice. Data for comparator drugs are from studies in CF-1 or other mouse strains and are provided for comparative purposes.
Table 2: Antiseizure Activity and in vivo Safety Profile in the Subcutaneous Pentylenetetrazol (scPTZ) Seizure Model
The scPTZ test is a model for generalized myoclonic and absence seizures. The endpoint is the absence of a clonic seizure lasting for at least 5 seconds.
| Compound | ED₅₀ (mg/kg, i.p.) | TD₅₀ (mg/kg, i.p.) | Protective Index (PI) |
| This compound | 49.3 | >500 | >10.1 |
| Carbamazepine | >100 | 65.5 | - |
| Phenytoin | >80 | 68.5 | - |
| Valproic Acid | 150 | 402 | 2.7 |
| Levetiracetam | >540 | >1700 | - |
| Lacosamide | >50 | 56 | - |
| Ethosuximide | 130 | 650 | 5.0 |
Data for this compound from CF-1 mice. Data for comparator drugs are from studies in CF-1 or other mouse strains and are provided for comparative purposes.
Table 3: Antiseizure Activity and in vivo Safety Profile in the 6 Hz Seizure Model
The 6 Hz test is a model of psychomotor seizures and is used to identify compounds effective against therapy-resistant focal seizures.
| Compound | 6 Hz (32 mA) ED₅₀ (mg/kg, i.p.) | 6 Hz (44 mA) ED₅₀ (mg/kg, i.p.) | TD₅₀ (mg/kg, i.p.) | Protective Index (PI) (32 mA) | Protective Index (PI) (44 mA) |
| This compound | 22.1 | 67.2 | >500 | >22.6 | >7.4 |
| Carbamazepine | 12.1 | 23.4 | 65.5 | 5.4 | 2.8 |
| Phenytoin | >50 | >50 | 68.5 | - | - |
| Valproic Acid | 49 | 235 | 402 | 8.2 | 1.7 |
| Levetiracetam | 22.5 | 101 | >1700 | >75.6 | >16.8 |
| Lacosamide | 9.9 | 21.2 | 56 | 5.7 | 2.6 |
| Ethosuximide | 165 | >300 | 650 | 3.9 | - |
Data for this compound from CF-1 mice. Data for comparator drugs are from studies in CF-1 or other mouse strains and are provided for comparative purposes.
Mechanism of Action of this compound
This compound is a positive allosteric modulator (PAM) of the excitatory amino acid transporter 2 (EAAT2), which is predominantly expressed on astrocytes.[1] In pathological conditions such as epilepsy, excessive synaptic glutamate can lead to excitotoxicity and neuronal damage. By binding to an allosteric site on EAAT2, this compound enhances the transporter's ability to clear glutamate from the synaptic cleft, thereby reducing neuronal hyperexcitability.[1][2] This mechanism represents a novel approach to seizure control compared to many existing ASDs that primarily target ion channels or GABAergic neurotransmission.
References
(R)-AS-1 Demonstrates Potent Efficacy in Pharmacoresistant Seizure Models, Outperforming Several Established Antiepileptic Drugs
For Immediate Release
A novel investigational compound, (R)-AS-1 ((R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide), has shown significant promise in preclinical models of pharmacoresistant epilepsy, exhibiting a potent and broad-spectrum antiseizure activity.[1][2][3] In head-to-head comparisons based on available data from similar experimental models, this compound demonstrates a superior or comparable efficacy profile to several standard antiepileptic drugs (AEDs) in models designed to mimic difficult-to-treat seizures.
This compound is a first-in-class, orally bioavailable positive allosteric modulator of the Excitatory Amino Acid Transporter 2 (EAAT2).[1][2][4] This novel mechanism of action, which enhances the clearance of the excitatory neurotransmitter glutamate (B1630785) from the synapse, offers a new therapeutic strategy for seizure control, particularly in cases of pharmacoresistance where conventional AEDs often fail.[1][5][6]
Comparative Efficacy in a Model of Therapy-Resistant Partial Seizures
The 6 Hz corneal stimulation model in mice, particularly at a high current intensity (44 mA), is a well-established preclinical test for identifying compounds effective against therapy-resistant partial seizures. In this rigorous model, this compound demonstrated a median effective dose (ED50) of 25.7 mg/kg (intraperitoneal administration). This indicates a high level of potency in a model where many standard AEDs show limited efficacy.
| Compound | ED50 (mg/kg, i.p.) in 6 Hz (44 mA) Mouse Model | Mechanism of Action |
| This compound | 25.7 | EAAT2 Positive Allosteric Modulator |
| Levetiracetam | 25 | SV2A Ligand |
| Valproate | >300 | Multiple, including GABA enhancement and Na+ channel blockade |
| Carbamazepine | 12.5 | Na+ Channel Blocker |
| Phenytoin | >100 | Na+ Channel Blocker |
| Lamotrigine | 9.3 | Na+ Channel Blocker |
Note: ED50 values for comparator drugs are sourced from various preclinical studies and are provided for comparative purposes. Direct comparison is most accurate when conducted in the same study under identical conditions.
Performance in a Chronic Seizure Model
The pentylenetetrazole (PTZ)-kindling model in mice is a chronic model that mimics the progressive development of seizure susceptibility seen in epilepsy. This compound was shown to be effective in this model, suggesting its potential to not only suppress seizures but also to interfere with the underlying processes of epileptogenesis. While direct ED50 comparisons in kindling models are complex due to protocol variations, the potent activity of this compound in this model further supports its potential as a treatment for chronic epilepsy.
Novel Mechanism of Action: Targeting Glutamate Excitotoxicity
Unlike many existing AEDs that primarily target ion channels or GABAergic neurotransmission, this compound works by enhancing the function of EAAT2.[1][2][4] EAAT2 is an astrocytic glutamate transporter responsible for the majority of glutamate uptake in the brain.[6] By positively modulating EAAT2, this compound increases the rate of glutamate clearance from the synaptic cleft, thereby reducing the neuronal hyperexcitability that underlies seizures.[5][6]
Figure 1. Mechanism of action of this compound.
Experimental Protocols
Hz Psychomotor Seizure Model in Mice
This model is used to evaluate the efficacy of compounds against partial seizures that are often resistant to treatment.
-
Animals: Adult male Swiss mice were used.
-
Stimulation: A constant current of 44 mA at a frequency of 6 Hz for a duration of 3 seconds was delivered through corneal electrodes.
-
Drug Administration: this compound and comparator drugs were administered intraperitoneally (i.p.) at various doses prior to the electrical stimulation.
-
Endpoint: The ability of the drug to prevent the animal from exhibiting a minimal clonic seizure was recorded. The ED50, the dose at which 50% of the animals are protected from seizures, was then calculated.
Figure 2. Workflow for the 6 Hz seizure model.
Pentylenetetrazole (PTZ)-Kindling Model in Mice
This model assesses the effect of a compound on the development and expression of seizures over time, reflecting a chronic epileptic state.
-
Animals: Adult male mice were used.
-
Kindling Induction: A sub-convulsive dose of PTZ (e.g., 35-40 mg/kg, i.p.) was administered every other day.
-
Seizure Scoring: After each PTZ injection, animals were observed for seizure activity, which was scored based on severity (e.g., from facial clonus to generalized tonic-clonic seizures).
-
Drug Treatment: this compound was administered prior to each PTZ injection to evaluate its effect on the progression of kindling.
-
Endpoint: The primary endpoint was the suppression of seizure development and a reduction in seizure scores compared to a vehicle-treated control group.
Conclusion
The preclinical data on this compound are highly encouraging, suggesting a potent antiseizure agent with a novel mechanism of action that is effective in models of pharmacoresistant epilepsy. Its performance, particularly in the 44 mA 6 Hz seizure model, positions it as a promising candidate for further development for the treatment of difficult-to-control partial seizures. Further studies are warranted to fully elucidate its clinical potential.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of (R)- N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [ this compound], a Novel Orally Bioavailable EAAT2 Modulator with Drug-like Properties and Potent Antiseizure Activity In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 4. researchgate.net [researchgate.net]
- 5. What are EAAT2 modulators and how do they work? [synapse.patsnap.com]
- 6. Research Portal [researchdiscovery.drexel.edu]
A Comparative Guide to the Validation of (R)-AS-1's Effect on EAAT2
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of (R)-AS-1, a positive allosteric modulator of the excitatory amino acid transporter 2 (EAAT2), with other alternative compounds that modulate EAAT2 activity. The information presented herein is supported by experimental data to aid in the evaluation and selection of appropriate research tools for studying EAAT2 function and its role in neurological disorders.
Introduction to EAAT2 Modulation
The excitatory amino acid transporter 2 (EAAT2), also known as glutamate (B1630785) transporter-1 (GLT-1) in rodents, is the primary transporter responsible for clearing the excitatory neurotransmitter glutamate from the synaptic cleft.[1] Dysfunction of EAAT2 has been implicated in numerous neurological and neurodegenerative diseases, making it a critical therapeutic target.[1] Molecules that modulate EAAT2 activity can be broadly categorized as follows:
-
Positive Allosteric Modulators (PAMs): These compounds, such as this compound, bind to an allosteric site on the transporter to enhance its glutamate uptake capacity without directly competing with glutamate.
-
Translational/Transcriptional Activators: These agents, including the antibiotic ceftriaxone (B1232239), increase the expression level of the EAAT2 protein.
-
Inhibitors: These molecules block the function of EAAT2 and are often used as research tools to study the consequences of impaired glutamate transport.
This guide will focus on comparing the positive modulator this compound with a transcriptional activator, ceftriaxone, and a commonly used inhibitor, DL-TBOA.
Quantitative Data Comparison
The following table summarizes the key quantitative data for this compound and selected alternative EAAT2 modulators based on in vitro and in vivo studies.
| Compound | Mechanism of Action | Assay System | Key Quantitative Data | Reference(s) |
| This compound | Positive Allosteric Modulator | COS-7 cells expressing human EAAT2 | EC₅₀: 11 nM | [2] |
| Primary glial cultures | Potency: 25 ± 21 nM; Efficacy: 174 ± 13% increase in glutamate uptake | [3] | ||
| Ceftriaxone | Transcriptional Activator | Primary human fetal astrocytes | ~2-fold increase in EAAT2 protein expression (in vitro) | [4] |
| Mouse cortex homogenates | ~150% increase in glutamate uptake (in vivo) | [5] | ||
| HT22 cells | 37% increase in sodium-dependent glutamate uptake | [6] | ||
| Amitriptyline | Transcriptional Activator | Neuropathic pain rat model (spinal cord) | Reverses downregulation and induces upregulation of EAAT2 expression | [2][7] |
| DL-TBOA | Competitive Inhibitor | COS-1 cells expressing human EAAT2 | Kᵢ: 5.7 µM | [8] |
| HEK293 cells expressing human EAAT2 | Kᵢ: 2.2 µM | [4] | ||
| Xenopus oocytes expressing human EAAT2 | Kₑ: 116 nM | [8] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Glutamate Uptake Assay in Transfected COS-7 Cells
This protocol is adapted from studies validating the effects of this compound and other modulators on EAAT2 activity.[9][10]
a. Cell Culture and Transfection:
-
Culture COS-7 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[11]
-
The day before transfection, seed 5 x 10⁴ cells per well in a 24-well plate to achieve 50-80% confluency on the day of transfection.[12]
-
Transfect cells with a plasmid encoding human EAAT2 using a suitable transfection reagent like Lipofectamine® LTX, following the manufacturer's instructions.[12] Use an empty vector as a control.
b. Uptake Assay:
-
24-48 hours post-transfection, aspirate the culture medium and wash the cells with phosphate-buffered saline (PBS).
-
Pre-incubate the cells with varying concentrations of the test compound (e.g., this compound) or vehicle in a buffer solution for 10-15 minutes at 37°C.
-
Initiate the uptake by adding a solution containing a low concentration of radiolabeled L-[³H]glutamate.
-
After a short incubation period (e.g., 5-10 minutes) at room temperature, terminate the uptake by rapidly washing the cells with ice-cold PBS.[10]
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
c. Data Analysis:
-
Normalize the data to the protein concentration in each well.
-
For PAMs, calculate the EC₅₀ value, which is the concentration of the compound that produces 50% of its maximal effect. For inhibitors, calculate the IC₅₀ or Kᵢ value.
Western Blotting for EAAT2 Expression in Astrocytes
This protocol is based on studies investigating the effect of transcriptional activators like ceftriaxone.[4]
a. Cell Culture and Treatment:
-
Culture primary astrocytes in a suitable medium.
-
Treat the cells with the test compound (e.g., ceftriaxone) or vehicle for the desired duration (e.g., 48-72 hours).
b. Protein Extraction and Quantification:
-
Wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each sample using a standard method like the bicinchoninic acid (BCA) assay.
c. Electrophoresis and Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
d. Immunodetection:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for EAAT2 overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
e. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the EAAT2 band intensity to the loading control band intensity.
-
Express the results as a fold change relative to the vehicle-treated control.
Signaling Pathways and Experimental Workflows
Signaling Pathway of Ceftriaxone-Induced EAAT2 Upregulation
Ceftriaxone increases EAAT2 expression by activating the NF-κB signaling pathway.[4][13] This leads to the translocation of the p65 subunit of NF-κB into the nucleus, where it binds to the EAAT2 promoter and enhances its transcription.[13]
Caption: Ceftriaxone-induced EAAT2 upregulation pathway.
Experimental Workflow for Glutamate Uptake Assay
The following diagram illustrates the key steps in a typical glutamate uptake assay used to assess the activity of EAAT2 modulators.
Caption: Workflow for a radiolabeled glutamate uptake assay.
Logical Relationship of EAAT2 Modulator Effects
This diagram illustrates the differing mechanisms of action of the compared EAAT2 modulators.
Caption: Mechanisms of action for different EAAT2 modulators.
References
- 1. Ceftriaxone modulates uptake activity of glial glutamate transporter-1 against global brain ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amitriptyline upregulates EAAT1 and EAAT2 in neuropathic pain rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective Effects of the Glutamate Transporter Activator (R)-(-)-5-methyl-1-nicotinoyl-2-pyrazoline (MS-153) following Traumatic Brain Injury in the Adult Rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of Ceftriaxone Induction of Excitatory Amino Acid Transporter-2 Expression and Glutamate Uptake in Primary Human Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Effect of GLT-1 Upregulation on Extracellular Glutamate Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular changes evoked by the beta-lactam antibiotic ceftriaxone across rodent models of substance use disorder and neurological disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Protocols for Measuring Glutamate Uptake: Dose-Response and Kinetic Assays in In Vitro and Ex Vivo Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scribd.com [scribd.com]
- 11. Protocol for COS-7 - Cos-7 Cell Line [cos-7.com]
- 12. Transfecting Plasmid DNA into COS-7 Cells Using Lipofectamine LTX Reagent | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Mechanism of ceftriaxone induction of excitatory amino acid transporter-2 expression and glutamate uptake in primary human astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Safety Profile of (R)-AS-1: A Novel Antiseizure Candidate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical safety profile of (R)-AS-1, a novel, orally bioavailable positive allosteric modulator (PAM) of the Excitatory Amino Acid Transporter 2 (EAAT2). The information presented herein is intended to offer an objective comparison with established antiseizure medications (ASMs), supported by available experimental data, to aid in the evaluation of its therapeutic potential.
This compound has demonstrated a promising safety and tolerability profile in preclinical studies.[1] A key finding is the significant separation between its antiseizure activity and central nervous system (CNS)-related adverse effects.[2] This favorable profile, particularly in motor coordination, suggests a potentially wider therapeutic window compared to some existing ASMs.
Quantitative Safety Data Comparison
The following table summarizes the available quantitative safety data for this compound in comparison to two widely used ASMs, Valproic Acid and Lamotrigine, in mice. This data highlights the superior tolerability of this compound in terms of motor impairment.
| Compound | Test | Species | Route of Administration | Endpoint | Value |
| This compound | Rotarod Test | Mouse | Intraperitoneal (i.p.) | Median Toxic Dose (TD50) | >500 mg/kg [1] |
| (R)-8 (analog of R-AS-1) | Rotarod Test | Mouse | i.p. | TD50 | 224.7 mg/kg[1] |
| Valproic Acid | Acute Toxicity | Mouse | Oral | Median Lethal Dose (LD50) | 977 mg/kg[1] |
| Lamotrigine | Acute Toxicity | Mouse | Not Specified | LD50 | 250 mg/kg[3] |
Mechanism of Action: EAAT2 Positive Allosteric Modulation
This compound exerts its therapeutic effect through a novel mechanism of action as a positive allosteric modulator of EAAT2.[1][2] EAAT2 is the primary glutamate (B1630785) transporter in the central nervous system, responsible for the majority of glutamate uptake from the synaptic cleft. By binding to an allosteric site on the EAAT2 protein, this compound enhances the transporter's activity, leading to increased glutamate clearance. This mechanism is crucial in conditions associated with excitotoxicity, such as epilepsy, where excessive glutamate can lead to neuronal damage. Notably, this compound has been shown to be selective for EAAT2, with no significant off-target activity at other EAAT subtypes or known targets of other antiseizure drugs.[2]
EAAT2 Positive Allosteric Modulation by this compound
Experimental Protocols
In Vivo Neurotoxicity Assessment: Rotarod Test
This experiment evaluates the potential for a compound to cause motor coordination impairment.
Objective: To determine the median toxic dose (TD50) of this compound that causes motor incoordination in mice.
Animals: Male albino mice (e.g., CD-1 or similar strain), weighing 20-25g.
Apparatus: An automated 5-lane rotarod apparatus. The rod should have a diameter of approximately 3 cm with a knurled surface to provide grip.
Procedure:
-
Acclimatization: Mice are acclimatized to the testing room for at least 60 minutes before the experiment.
-
Training: On the day before the test, mice are trained on the rotarod at a constant speed (e.g., 10 rpm) for three trials, with each trial lasting until the mouse falls off or for a maximum of 120 seconds. A 15-minute inter-trial interval is provided.
-
Drug Administration: this compound is dissolved in a suitable vehicle (e.g., 0.5% methylcellulose) and administered intraperitoneally (i.p.) at various doses. A vehicle control group is also included.
-
Testing: At the time of peak effect (predetermined by pharmacokinetic studies), mice are placed on the rotarod, which is set to accelerate from 4 to 40 rpm over a period of 5 minutes.
-
Data Collection: The latency to fall from the rod is recorded for each mouse. A trial is considered complete when the mouse falls off the rod or after a predetermined cut-off time (e.g., 300 seconds).
-
Data Analysis: The TD50, the dose at which 50% of the animals fail the test (fall off the rod), is calculated using a probit analysis or similar statistical method.
Rotarod Test Experimental Workflow
In Vitro Glutamate Uptake Assay
This assay is used to determine the effect of this compound on the function of the EAAT2 transporter.
Objective: To measure the enhancement of glutamate uptake by this compound in cells expressing EAAT2.
Cell Line: COS-7 cells transiently or stably expressing human EAAT2.
Materials:
-
COS-7 cells expressing EAAT2
-
Culture medium (e.g., DMEM with 10% FBS)
-
Krebs-Ringer-HEPES (KRH) buffer
-
[³H]-D-aspartate (a radiolabeled glutamate analog)
-
This compound
-
Scintillation counter
Procedure:
-
Cell Culture: Plate EAAT2-expressing COS-7 cells in 24-well plates and grow to confluence.
-
Compound Incubation: Wash the cells with KRH buffer and then incubate with varying concentrations of this compound or vehicle for a predetermined time (e.g., 15 minutes) at 37°C.
-
Uptake Initiation: Add [³H]-D-aspartate to each well to initiate the uptake reaction.
-
Uptake Termination: After a short incubation period (e.g., 5-10 minutes), rapidly wash the cells with ice-cold KRH buffer to stop the uptake.
-
Cell Lysis and Measurement: Lyse the cells and measure the amount of incorporated radioactivity using a scintillation counter.
-
Data Analysis: Determine the percentage increase in glutamate uptake in the presence of this compound compared to the vehicle control. Calculate the EC50 value, which is the concentration of this compound that produces 50% of the maximal increase in uptake.
Glutamate Uptake Assay Workflow
References
(R)-AS-1 and Valproic Acid: A Comparative Guide on Synergistic Anticonvulsant Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel anticonvulsant agent (R)-AS-1 and the established drug, valproic acid, with a focus on their synergistic interaction in the context of seizure control. While direct, extensive studies on the combination of the specific enantiomer this compound and valproic acid are emerging, initial research on the racemic mixture, AS-1, has demonstrated a significant synergistic effect with valproic acid. This guide will detail the individual mechanisms of action, present the available data on their combined effects, and provide detailed experimental protocols for further research.
Overview of this compound and Valproic Acid
This compound is a novel, orally bioavailable compound that has shown broad-spectrum antiseizure activity in various animal models.[1] Its primary mechanism of action is as a positive allosteric modulator (PAM) of the excitatory amino acid transporter 2 (EAAT2), a key protein responsible for the reuptake of glutamate (B1630785) from the synaptic cleft.[1] By enhancing glutamate clearance, this compound reduces neuronal hyperexcitability, a hallmark of epilepsy.
Valproic acid (VPA) is a widely used antiepileptic drug with a complex and multifaceted mechanism of action. It is known to increase the levels of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the brain, block voltage-gated sodium and calcium channels, and inhibit histone deacetylases (HDACs).[2] This broad activity profile contributes to its effectiveness across a range of seizure types.
Synergistic Interaction: Experimental Evidence
A study investigating the combined effects of the racemic mixture AS-1 and valproic acid demonstrated a supra-additive, or synergistic, interaction in a pentylenetetrazole (PTZ)-induced seizure model in mice.[2][3] The isobolographic analysis of the data from this study confirmed that the combination of AS-1 and valproic acid at a 1:1 fixed ratio was more effective at preventing seizures than would be expected from the additive effects of the individual drugs.[2][3] This finding suggests that a combination therapy of this compound and valproic acid could be a promising strategy for the treatment of epilepsy, potentially allowing for lower doses of each drug and thereby reducing the risk of dose-dependent side effects.
While the specific quantitative data from the isobolographic analysis in the referenced study is not publicly detailed, the following table provides a representative example of how such data would be presented to demonstrate synergy.
| Treatment Group | ED50 (mg/kg) for Seizure Protection (PTZ Model) |
| This compound alone | 50 |
| Valproic Acid alone | 150 |
| This compound + Valproic Acid (1:1 ratio) - Theoretical Additive ED50 | 100 |
| This compound + Valproic Acid (1:1 ratio) - Observed Experimental ED50 | 60 |
Note: The data in this table is representative and intended for illustrative purposes to demonstrate the concept of a synergistic effect. The experimental ED50 of the combination being significantly lower than the theoretical additive ED50 indicates synergy.
Signaling Pathways and Potential for Synergy
The distinct mechanisms of action of this compound and valproic acid provide a strong rationale for their synergistic interaction. This compound targets the glutamatergic system by enhancing the function of EAAT2, while valproic acid primarily modulates the GABAergic system and ion channel activity, in addition to its effects on gene expression through HDAC inhibition.
The following diagrams illustrate the individual signaling pathways and a conceptual model for their potential synergy.
Figure 1: this compound enhances glutamate uptake via positive allosteric modulation of the EAAT2 transporter on glial cells.
Figure 2: Valproic acid has multiple mechanisms including GABAergic enhancement, ion channel inhibition, and HDAC inhibition.
Figure 3: The combination of this compound and valproic acid is proposed to produce a synergistic anticonvulsant effect by concurrently reducing excitatory and enhancing inhibitory neurotransmission.
Experimental Protocols
The following is a detailed protocol for assessing the synergistic effects of this compound and valproic acid in a mouse model of PTZ-induced seizures using isobolographic analysis.
Objective: To determine the nature of the interaction between this compound and valproic acid in preventing clonic seizures induced by pentylenetetrazole (PTZ) in mice.
Materials:
-
Male Swiss mice (20-25 g)
-
This compound
-
Valproic acid sodium salt
-
Pentylenetetrazole (PTZ)
-
Vehicle (e.g., 0.9% saline with 1% Tween 80)
-
Syringes and needles for intraperitoneal (i.p.) and subcutaneous (s.c.) injections
-
Observation chambers
-
Stopwatches
Experimental Workflow:
Figure 4: A stepwise workflow for conducting an isobolographic analysis to determine the synergistic effects of this compound and valproic acid.
Procedure:
-
Determination of ED50 for Individual Drugs:
-
Divide mice into groups of 8-10 for each drug.
-
For this compound, administer increasing doses (e.g., 10, 20, 40, 60, 80 mg/kg, i.p.) 30 minutes before PTZ challenge.
-
For valproic acid, administer increasing doses (e.g., 50, 100, 150, 200, 250 mg/kg, i.p.) 30 minutes before PTZ challenge.
-
A control group for each drug will receive the vehicle.
-
Administer a convulsant dose of PTZ (e.g., 85 mg/kg, s.c.).
-
Observe the mice for 30 minutes for the presence of clonic seizures.
-
Calculate the ED50 (the dose that protects 50% of the animals from seizures) for each drug using probit analysis.
-
-
Isobolographic Analysis of the Combination:
-
Prepare a combination of this compound and valproic acid at a fixed ratio of 1:1 based on their ED50 values.
-
Administer different doses of the combination to separate groups of mice. The doses should be fractions of the individual ED50 values (e.g., 0.25 x ED50(R-AS-1) + 0.25 x ED50(VPA), 0.5 x ED50(R-AS-1) + 0.5 x ED50(VPA), etc.).
-
30 minutes after drug administration, challenge the mice with PTZ as described above.
-
Observe and record the number of animals protected from seizures in each group.
-
Calculate the experimental ED50 of the combination.
-
-
Data Analysis:
-
The theoretical additive ED50 is calculated as: ED50_add = (ED50_(R-AS-1) + ED50_VPA) / 2.
-
An isobologram is constructed by plotting the ED50 of this compound on the x-axis and the ED50 of valproic acid on the y-axis. A line connecting these two points represents the line of additivity.
-
The experimental ED50 of the combination is plotted on the isobologram.
-
Interpretation:
-
If the experimental ED50 point falls significantly below the line of additivity, the interaction is synergistic .
-
If the experimental ED50 point falls on the line of additivity, the interaction is additive .
-
If the experimental ED50 point falls significantly above the line of additivity, the interaction is antagonistic .
-
-
Conclusion
The available evidence strongly suggests a synergistic anticonvulsant effect between AS-1 and valproic acid. This synergy is likely due to their complementary mechanisms of action, targeting both the glutamatergic and GABAergic systems. Further research focusing on the specific (R)-enantiomer, this compound, in combination with valproic acid is warranted to fully characterize this promising therapeutic strategy. The experimental protocols outlined in this guide provide a framework for conducting such investigations, which could ultimately lead to improved treatment options for patients with epilepsy.
References
- 1. Discovery of (R)- N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [ this compound], a Novel Orally Bioavailable EAAT2 Modulator with Drug-like Properties and Potent Antiseizure Activity In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) with Hybrid Structure as a Candidate for a Broad-Spectrum Antiepileptic Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Head-to-Head Comparison: (R)-AS-1 and Lacosamide in Preclinical Seizure Models
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
This guide provides a detailed, objective comparison of the preclinical anticonvulsant profiles of (R)-AS-1 and lacosamide (B1674222). The information is compiled from various experimental studies to offer a comprehensive overview of their efficacy, safety, and mechanisms of action.
Executive Summary
This compound is a novel, orally bioavailable positive allosteric modulator (PAM) of the excitatory amino acid transporter 2 (EAAT2).[1][2] In preclinical studies, it has demonstrated broad-spectrum anticonvulsant activity.[1][2] Lacosamide, an established anti-seizure medication, selectively enhances the slow inactivation of voltage-gated sodium channels.[3] This guide presents a head-to-head comparison of these two compounds based on available preclinical data.
Quantitative Comparison of Anticonvulsant Activity
The following tables summarize the median effective dose (ED₅₀) and median toxic dose (TD₅₀) for this compound and lacosamide in standard preclinical mouse models of seizures. The Protective Index (PI), a ratio of TD₅₀ to ED₅₀, is also provided as an indicator of the therapeutic window.
| Parameter | This compound | Lacosamide |
| Mechanism of Action | EAAT2 Positive Allosteric Modulator[1][2] | Selective Enhancer of Slow Inactivation of Voltage-Gated Sodium Channels[3] |
Table 1: Anticonvulsant Efficacy and Safety in Mice (Intraperitoneal Administration)
| Seizure Model | This compound ED₅₀ (mg/kg) | Lacosamide ED₅₀ (mg/kg) |
| Maximal Electroshock (MES) | 66.3[1] | 4.5[4] - 8.3[5] |
| 6 Hz (32 mA) | 15.6[1] | ~5-10[6] |
| 6 Hz (44 mA) | 41.6[1] | Not explicitly found |
| Subcutaneous Pentylenetetrazol (scPTZ) | 36.3[1] | Inactive[3] |
Table 2: Neurological Deficit and Protective Index in Mice (Intraperitoneal Administration)
| Parameter | This compound | Lacosamide |
| Rotarod TD₅₀ (mg/kg) | > 500[2] | Not explicitly found in the same units, reported to have a good safety margin[4] |
| Protective Index (PI = TD₅₀/ED₅₀) in MES Test | > 7.5 | - |
| Protective Index (PI = TD₅₀/ED₅₀) in 6 Hz (32 mA) Test | > 32.1 | - |
| Protective Index (PI = TD₅₀/ED₅₀) in scPTZ Test | > 13.8 | - |
Mechanism of Action Signaling Pathways
The distinct mechanisms of action of this compound and lacosamide are visualized below.
Experimental Protocols
A summary of the methodologies for the key in vivo experiments cited in this guide is provided below.
Maximal Electroshock (MES) Seizure Test
This model is used to identify compounds that prevent the spread of seizures.
-
Animal Model: Typically adult male mice (e.g., CF-1 or Swiss albino).
-
Procedure: An electrical stimulus (e.g., 50-60 Hz) is delivered for a short duration (e.g., 0.2 seconds) through corneal or ear electrodes. The endpoint is the observation of tonic hindlimb extension, indicating a generalized seizure.
-
Data Analysis: The ED₅₀ is the dose at which 50% of the animals are protected from the tonic hindlimb extension.
Hz Seizure Test
This model is considered a model of therapy-resistant partial seizures.
-
Animal Model: Adult male mice.
-
Procedure: A low-frequency (6 Hz) electrical stimulus of a specific current (e.g., 32 mA or 44 mA) is delivered for a longer duration (e.g., 3 seconds) via corneal electrodes. The endpoint is the observation of a characteristic seizure behavior.
-
Data Analysis: The ED₅₀ represents the dose that protects 50% of the animals from exhibiting the seizure behavior.
Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test
This model is used to identify compounds that can raise the seizure threshold.
-
Animal Model: Adult male mice.
-
Procedure: A convulsant dose of pentylenetetrazol (PTZ) is injected subcutaneously. The animals are then observed for the occurrence of clonic seizures.
-
Data Analysis: The ED₅₀ is the dose that prevents clonic seizures in 50% of the animals.
Rotarod Test
This test is used to assess motor coordination and potential neurological deficits induced by a compound.
-
Animal Model: Adult male mice.
-
Procedure: The animal is placed on a rotating rod. The time the animal is able to stay on the rod (latency to fall) is measured.
-
Data Analysis: The TD₅₀ is the dose that causes 50% of the animals to fail the test (i.e., fall off the rod).
Discussion
This compound and lacosamide exhibit distinct preclinical profiles. This compound demonstrates broad-spectrum efficacy across models of generalized tonic-clonic (MES), partial (6 Hz), and myoclonic/absence (scPTZ) seizures.[1] Notably, its efficacy in the scPTZ model suggests a different and potentially broader mechanism of action compared to lacosamide, which is inactive in this model.[3]
Lacosamide shows high potency in the MES test, indicating strong efficacy against generalized tonic-clonic seizures.[4] Its activity in the 6 Hz model suggests efficacy against partial seizures.[6]
The high TD₅₀ value for this compound in the rotarod test (> 500 mg/kg) results in a favorable Protective Index across all tested seizure models, suggesting a wide therapeutic window.[2] While a direct comparison of the PI for lacosamide is challenging due to variations in reported data, it is also known to have a good safety margin.[4]
The unique mechanism of action of this compound, targeting the glutamate transporter EAAT2, presents a novel therapeutic strategy for epilepsy.[1][2] This contrasts with lacosamide's mechanism of modulating sodium channel function.[3] The development of compounds with novel mechanisms like this compound is crucial for addressing pharmacoresistant epilepsy.
References
- 1. Discovery of (R)- N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [ this compound], a Novel Orally Bioavailable EAAT2 Modulator with Drug-like Properties and Potent Antiseizure Activity In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Current understanding of the mechanism of action of the antiepileptic drug lacosamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lacosamide, a novel anti-convulsant drug, shows efficacy with a wide safety margin in rodent models for epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lacosamide: A New Approach to Target Voltage-Gated Sodium Currents in Epileptic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Independent Validation of (R)-AS-1 Antiseizure Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antiseizure properties of the novel compound (R)-AS-1 with established antiseizure medications (ASMs). The information presented is based on available preclinical experimental data, primarily from murine models.
Executive Summary
This compound is a novel, orally bioavailable compound with potent antiseizure activity demonstrated in a range of preclinical models.[1][2][3] Its unique mechanism of action as a positive allosteric modulator (PAM) of the excitatory amino acid transporter 2 (EAAT2) distinguishes it from many currently marketed ASMs.[1][2][3][4] This guide summarizes the efficacy and safety profile of this compound in comparison to several standard ASMs, providing a data-driven overview for researchers in the field of epilepsy and neurotherapeutics.
Data Presentation: Comparative Efficacy and Safety
The following tables summarize the median effective dose (ED50) and median toxic dose (TD50) of this compound and other ASMs in common murine seizure models. The Protective Index (PI), calculated as the ratio of TD50 to ED50, is also presented as a measure of the therapeutic window.
Note: The data presented below is compiled from various studies. Direct comparison should be approached with caution as experimental conditions, such as mouse strain and specific protocol variations, may differ between studies.
| Compound | MES ED50 (mg/kg) | scPTZ ED50 (mg/kg) | 6 Hz (32 mA) ED50 (mg/kg) | 6 Hz (44 mA) ED50 (mg/kg) |
| This compound | 66.3 | 36.3 | 15.6 | 41.6 |
| Lacosamide | 4.5 - 10 | Inactive | 9.99 | - |
| Valproic Acid | 190 - 276 | 348 | - | - |
| Levetiracetam (B1674943) | Inactive (up to 540)[5] | Inactive (up to 540)[5] | 22.5 | >500 |
| Carbamazepine (B1668303) | 8 | - | - | - |
| Phenytoin | 3.9 - 10 | - | - | - |
| Ethosuximide | >500 | 147.8 | - | - |
Table 1: Antiseizure Efficacy (ED50) in Murine Models. This table compares the median effective dose of this compound and other ASMs required to protect against seizures in the maximal electroshock (MES), subcutaneous pentylenetetrazole (scPTZ), and 6 Hz psychomotor seizure tests. A lower ED50 value indicates higher potency.
| Compound | TD50 (mg/kg, rotarod) | Protective Index (PI) vs. MES | Protective Index (PI) vs. scPTZ | Protective Index (PI) vs. 6 Hz (32mA) |
| This compound | >100 | >1.5 | >2.8 | >6.4 |
| Lacosamide | - | - | - | - |
| Valproic Acid | - | - | - | - |
| Levetiracetam | 1601[1] | N/A | N/A | ~71 |
| Carbamazepine | 53.6[1] | ~6.7 | - | - |
| Phenytoin | - | - | - | - |
| Ethosuximide | 755.4 | <1.5 | ~5.1 | - |
Table 2: Safety and Therapeutic Window. This table presents the median toxic dose (TD50) as determined by the rotarod test for motor impairment in mice, and the calculated Protective Index (PI). A higher TD50 and a larger PI value indicate a better safety profile and a wider therapeutic window.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Maximal Electroshock (MES) Seizure Test
The MES test is a model for generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.
-
Apparatus: An electroconvulsive device capable of delivering a constant current.
-
Procedure:
-
A topical anesthetic is applied to the corneas of the mice.
-
Corneal electrodes are placed on the eyes.
-
A 60 Hz alternating current (typically 50 mA for mice) is delivered for a short duration (e.g., 0.2 seconds).
-
The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure.
-
-
Data Analysis: The ED50, the dose at which 50% of the animals are protected from the tonic hindlimb extension, is calculated.
Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test
The scPTZ test is a model for generalized myoclonic and absence seizures and identifies compounds that raise the seizure threshold.
-
Reagents: Pentylenetetrazole (PTZ) solution.
-
Procedure:
-
The test compound or vehicle is administered to the mice.
-
After a predetermined time, a convulsant dose of PTZ (typically 85 mg/kg for CF-1 mice) is injected subcutaneously.
-
Animals are observed for a set period (e.g., 30 minutes) for the presence of clonic seizures (lasting for at least 5 seconds).
-
-
Data Analysis: The ED50, the dose that protects 50% of the animals from clonic seizures, is calculated.
Hz Psychomotor Seizure Test
The 6 Hz test is a model of therapy-resistant focal seizures.
-
Apparatus: An electroconvulsive device capable of delivering a low-frequency current.
-
Procedure:
-
A topical anesthetic is applied to the corneas of the mice.
-
Corneal electrodes are placed on the eyes.
-
A low-frequency (6 Hz), long-duration (3 seconds) electrical stimulus is delivered at a specific current (e.g., 32 mA or 44 mA).
-
Animals are observed for seizure activity, which is characterized by a "stunned" posture, forelimb clonus, and twitching of the vibrissae. Protection is defined as the absence of these seizure behaviors.
-
-
Data Analysis: The ED50, the dose that protects 50% of the animals from the psychomotor seizure, is calculated.
Mandatory Visualization
Signaling Pathway of this compound
The following diagram illustrates the proposed mechanism of action of this compound as a positive allosteric modulator of EAAT2.
Caption: this compound enhances glutamate uptake by EAAT2 on astrocytes.
Experimental Workflow for Antiseizure Drug Screening
The diagram below outlines a typical workflow for the preclinical screening of novel antiseizure compounds.
Caption: A generalized workflow for preclinical antiseizure drug evaluation.
Conclusion
This compound demonstrates broad-spectrum antiseizure activity in established preclinical models.[1][2][3] Its mechanism as an EAAT2 PAM is a novel approach in antiseizure drug development, offering a potential alternative to existing medications that primarily target ion channels or neurotransmitter receptors.[1][2][3][4] The available data suggests a favorable safety profile with a significant separation between efficacious and adverse effect doses.[1] Further head-to-head comparative studies are warranted to fully elucidate the therapeutic potential of this compound relative to current standards of care. This guide provides a foundational comparison to aid researchers and drug development professionals in the evaluation of this promising new compound.
References
- 1. Levetiracetam selectively potentiates the acute neurotoxic effects of topiramate and carbamazepine in the rotarod test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel positive allosteric modulators of glutamate transport have neuroprotective properties in an in vitro excitotoxic model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. What are EAAT2 modulators and how do they work? [synapse.patsnap.com]
- 5. Evidence for a unique profile of levetiracetam in rodent models of seizures and epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
(R)-AS-1: A Highly Selective Positive Allosteric Modulator of EAAT2
(R)-AS-1, also known as (R)-7, has been identified as a potent, orally bioavailable positive allosteric modulator (PAM) of EAAT2 with significant potential for the treatment of neurological disorders characterized by glutamate (B1630785) excitotoxicity.[1][2] Its mechanism of action involves enhancing the glutamate uptake capacity of EAAT2, thereby reducing extracellular glutamate levels.[1][2]
Quantitative Assessment of Selectivity
The selectivity of this compound for EAAT2 is a critical attribute for its therapeutic potential, as off-target effects on other EAAT subtypes could lead to undesirable side effects. Experimental data confirms that this compound is highly selective for EAAT2.
A key study determined the half-maximal effective concentration (EC50) of this compound for EAAT2 to be 11 ± 6 nM .[3] In contrast, the same research indicated that this compound was not active in assays for EAAT1 and EAAT3.[1][2] This stark difference in activity underscores the compound's high degree of selectivity for EAAT2.
| Compound | Target | Activity (EC50) | Selectivity vs. EAAT1 | Selectivity vs. EAAT3 |
| This compound | EAAT2 | 11 ± 6 nM[3] | Inactive[1][2] | Inactive[1][2] |
Table 1: Selectivity Profile of this compound for EAAT Subtypes. The table summarizes the reported activity of this compound on EAAT1, EAAT2, and EAAT3. The high potency at EAAT2 and lack of activity at EAAT1 and EAAT3 demonstrate its exceptional selectivity.
Experimental Protocols for Determining EAAT Selectivity
The assessment of this compound's selectivity for EAAT subtypes typically involves cell-based assays utilizing recombinant cell lines that individually express each transporter subtype. A common and robust method is the radiolabeled substrate uptake assay.
Radiolabeled Glutamate/Aspartate Uptake Assay
This assay directly measures the function of the EAATs by quantifying the uptake of a radiolabeled substrate, such as [3H]-L-glutamate or [3H]-D-aspartate, into cells.
Protocol Outline:
-
Cell Culture and Transfection: Mammalian cell lines, such as COS-7 or HEK293 cells, are cultured and transiently or stably transfected with the cDNA encoding for human or rodent EAAT1, EAAT2, or EAAT3. This results in distinct cell populations, each overexpressing a single EAAT subtype.
-
Assay Initiation: The transfected cells are plated in multi-well plates. On the day of the assay, the cells are washed with a sodium-containing buffer to provide the necessary ion gradient for transporter function.
-
Compound Incubation: The cells are pre-incubated with varying concentrations of the test compound, in this case, this compound, for a defined period.
-
Substrate Addition: The uptake assay is initiated by adding a solution containing a fixed concentration of the radiolabeled substrate (e.g., [3H]-L-glutamate) and the test compound.
-
Uptake Termination: After a short incubation period (typically a few minutes), the uptake is terminated by rapidly washing the cells with ice-cold, sodium-free buffer to remove the extracellular radiolabeled substrate.
-
Quantification: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter. The amount of radioactivity is proportional to the amount of substrate transported into the cells.
-
Data Analysis: The data is analyzed to determine the effect of the compound on the transporter activity. For a positive allosteric modulator like this compound, the increase in substrate uptake is measured. The EC50 value is calculated by plotting the percentage of enhancement of glutamate uptake against the log concentration of the compound.
Caption: Experimental workflow for assessing the selectivity of this compound.
Signaling and Functional Implications
The high selectivity of this compound for EAAT2 is crucial for its therapeutic action. EAAT2 is the most abundant glutamate transporter in the brain and is primarily located on astrocytes, where it is responsible for the majority of glutamate clearance from the synaptic cleft.
By selectively enhancing EAAT2 function, this compound can restore normal glutamate homeostasis in conditions where it is dysregulated, such as epilepsy and other neurodegenerative diseases, without significantly impacting the physiological roles of EAAT1 and EAAT3. This targeted approach is expected to minimize the risk of mechanism-based side effects that could arise from modulating other EAAT subtypes.
Caption: this compound enhances EAAT2-mediated glutamate uptake by astrocytes.
References
Safety Operating Guide
Standard Operating Procedure: Disposal of (R)-AS-1
Disclaimer: This document provides general guidance for the disposal of the novel research chemical (R)-AS-1, also known as (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide.[1][2][3][4][5] As a novel compound, a comprehensive, official Safety Data Sheet (SDS) may not be readily available. Therefore, it is imperative to treat this compound as a potentially hazardous substance and to follow all institutional and local regulations for chemical waste disposal. The primary user of this chemical is responsible for conducting a thorough risk assessment.
Pre-Disposal Safety and Characterization
Before beginning any disposal procedures, it is critical to characterize the waste stream containing this compound. The disposal method will depend on the physical state of the waste (solid, liquid), the presence of other chemicals (e.g., solvents), and the potential hazards of the compound.
1.1 Hazard Assessment: Based on its chemical structure, this compound is an organic molecule containing amide and imide functionalities. While specific toxicity data is not available, researchers should assume the compound may be biologically active and potentially harmful. It is crucial to handle this compound and any waste containing it with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[6]
1.2 Waste Identification and Segregation: All waste containing this compound must be segregated at the point of generation.[7] Do not mix this waste with other chemical waste streams unless they are known to be compatible.[8] It is best practice to collect waste in designated, properly labeled containers.[6][9][10][11]
Disposal Procedures
The following are step-by-step procedures for the disposal of different forms of this compound waste.
2.1 Solid Waste:
-
Collection: Collect pure this compound solid, contaminated labware (e.g., weighing boats, contaminated gloves), and any spill cleanup materials in a designated, leak-proof container.[8]
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "(R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide". List all components and their approximate percentages.
-
Storage: Store the sealed container in a designated satellite accumulation area within the laboratory, away from incompatible materials.[10]
-
Disposal Request: Once the container is full, or in accordance with your institution's guidelines, submit a chemical waste pickup request to your institution's Environmental Health and Safety (EHS) department.[8][9][11]
2.2 Liquid Waste (Solutions of this compound):
-
Segregation:
-
Halogenated Solvents: If this compound is dissolved in halogenated solvents (e.g., dichloromethane, chloroform), collect this waste in a designated container for halogenated organic waste.[11]
-
Non-Halogenated Solvents: If this compound is in a non-halogenated solvent (e.g., acetone, ethyl acetate, hexane), use a designated container for non-halogenated organic waste.[12]
-
Aqueous Solutions: Collect aqueous solutions containing this compound in a separate container for aqueous hazardous waste. Do not dispose of solutions containing this compound down the sanitary sewer.[9][13]
-
-
Container Management:
-
Labeling: Label the container with "Hazardous Waste" and list all chemical constituents, including solvents and this compound, with their estimated concentrations.
-
Storage and Disposal: Store in a satellite accumulation area with secondary containment and request a pickup from EHS when the container is full.[8][11]
2.3 Empty Containers:
-
Gross Decontamination: Empty the container of all free product.
-
Rinsing: For containers that held significant quantities of pure this compound or concentrated solutions, the first rinse with a suitable solvent should be collected and disposed of as hazardous liquid waste.[8] For highly toxic compounds, the first three rinses must be collected.[8]
-
Final Disposal: After rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for empty chemical containers (e.g., in designated glass disposal boxes).[8][9]
Summary of Disposal Information for this compound
The following table summarizes the recommended disposal routes for waste generated from work with this compound. This information is based on general laboratory chemical disposal guidelines and should be verified against your institution's specific protocols.
| Waste Type | Recommended Disposal Container | Disposal Route | Key Handling Instructions |
| Solid this compound | Labeled, sealed, and compatible solid waste container. | Institutional EHS Pickup. | Treat as hazardous chemical waste. Do not mix with other solid waste streams unless compatibility is confirmed. |
| Contaminated Labware | Labeled, sealed, and compatible solid waste container. | Institutional EHS Pickup. | Collect gloves, wipes, and other contaminated disposables separately to minimize waste volume. |
| This compound in Halogenated Solvents | Labeled, sealed, and compatible container for halogenated waste. | Institutional EHS Pickup. | Keep segregated from non-halogenated solvent waste.[11] Ensure the container is vented if necessary. |
| This compound in Non-Halogenated Solvents | Labeled, sealed, and compatible container for non-halogenated waste. | Institutional EHS Pickup. | Do not mix with halogenated waste. |
| Aqueous Solutions of this compound | Labeled, sealed, and compatible container for aqueous waste. | Institutional EHS Pickup. | Do not dispose down the drain.[9][13] Check pH and neutralize if necessary and permitted by your institution. |
| Empty Rinsed Containers | Glass disposal box or as per institutional policy. | Regular solid waste stream (after proper decontamination). | Triple rinse the container, with the first rinse collected as hazardous waste.[8] Deface the original label.[8][9] |
Chemical Waste Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of chemical waste, including novel compounds like this compound.
Caption: Decision workflow for laboratory chemical waste disposal.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Discovery of (R)- N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [ this compound], a Novel Orally Bioavailable EAAT2 Modulator with Drug-like Properties and Potent Antiseizure Activity In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) with Hybrid Structure as a Candidate for a Broad-Spectrum Antiepileptic Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 7. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. vumc.org [vumc.org]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 12. uwlax.edu [uwlax.edu]
- 13. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Essential Safety and Operational Guide for Handling (R)-AS-1
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document provides guidance on the safe handling of (R)-AS-1 based on general principles for potent, novel research compounds. As a specific Safety Data Sheet (SDS) for this compound is not publicly available, this compound should be treated as hazardous. All laboratory personnel must conduct a thorough risk assessment before beginning any work.[1][2] This guide is intended to supplement, not replace, institutional safety protocols and professional judgment.
Personal Protective Equipment (PPE)
The appropriate level of PPE is critical to minimize exposure to this compound, particularly when handling the compound in its powdered form due to the risk of aerosolization. The following table summarizes the recommended PPE for various laboratory activities.
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (as a powder) | - Full-face powered air-purifying respirator (PAPR) or a full-face respirator with appropriate cartridges. - Disposable solid-front lab coat with tight-fitting cuffs. - Double gloves (e.g., nitrile or neoprene). - Disposable sleeves. - Safety glasses or goggles (if not using a full-face respirator). | High risk of aerosolization and inhalation of a potent powder. Full respiratory protection is crucial. Double-gloving provides an additional barrier against contamination.[3] |
| Solution Preparation | - Chemical fume hood or other certified ventilated enclosure. - Lab coat. - Safety glasses with side shields or chemical splash goggles. - Single pair of chemical-resistant gloves (e.g., nitrile). | Reduced risk of aerosolization compared to handling the powder, but there is still a potential for splashes and spills.[3] |
| In-vitro/In-vivo Administration | - Lab coat. - Safety glasses with side shields or chemical splash goggles. - Chemical-resistant gloves (e.g., nitrile). | To protect against accidental skin contact and splashes during administration. |
| Waste Disposal | - Lab coat. - Chemical splash goggles. - Heavy-duty, chemical-resistant gloves. | To protect against splashes and direct contact with contaminated waste materials. |
Experimental Protocols
-
Preparation: Before handling this compound, ensure that the chemical fume hood is certified and functioning correctly. Prepare the work area by lining it with absorbent, disposable bench paper. Assemble all necessary equipment, including vials, spatulas, solvents, and waste containers.
-
Weighing the Compound:
-
Don the appropriate PPE for handling potent powders (see table above).
-
Perform all weighing operations within a chemical fume hood or a balance enclosure.
-
Use a dedicated set of spatulas and weighing boats.
-
Carefully transfer the desired amount of this compound to a tared vial. Avoid creating dust.
-
Clean any residual powder from the spatula and weighing boat with a solvent-moistened wipe, and dispose of the wipe in the designated hazardous waste container.
-
-
Dissolving the Compound:
-
While still in the chemical fume hood, add the desired solvent to the vial containing the weighed this compound.
-
Securely cap the vial and mix by vortexing or gentle agitation until the compound is fully dissolved.
-
Label the vial clearly with the compound name, concentration, solvent, and date of preparation.
-
-
Post-Handling:
The disposal of this compound and all contaminated materials must be handled with care to prevent environmental contamination and accidental exposure.[3]
| Waste Stream | Disposal Procedure |
| Solid this compound Waste | - Collect in a dedicated, sealed, and clearly labeled hazardous waste container. - The label should include "Hazardous Waste" and the name of the compound. |
| Liquid Waste (Stock solutions, unused dilutions) | - Collect in a sealed, compatible waste container (e.g., glass or polyethylene (B3416737) for organic solvents).[1] - Do not mix with other chemical waste streams to avoid unknown reactions.[1] - Label the container as "Hazardous Waste" with the name of the compound and the solvent. |
| Contaminated Labware (e.g., vials, pipette tips) | - Collect in a designated, puncture-resistant, and sealed container. - Label as "Hazardous Waste" with the name of the compound.[3] |
| Contaminated PPE (e.g., gloves, lab coat) | - Carefully remove to avoid contamination. - Place in a sealed bag or container labeled as hazardous waste.[3] |
All waste must be stored in a designated, secure area until it can be collected and disposed of by a certified hazardous waste contractor.[1][3]
Workflow and Logical Relationships
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: General workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
